5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266217. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c7-5-4(6(11)12)3-8-9(5)1-2-10/h3,10H,1-2,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYCPVYUUASZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C(=O)O)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313096 | |
| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58046-50-7 | |
| Record name | 58046-50-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid. This pyrazole derivative is of interest due to the broad biological activities associated with the 5-aminopyrazole scaffold, including potential applications in drug discovery as enzyme inhibitors and signaling pathway modulators.[1][2][3]
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 58046-50-7[4]
-
Molecular Formula: C₆H₉N₃O₃[4]
-
Molecular Weight: 171.15 g/mol [4]
The foundational step in any structural elucidation is the confirmation of the molecule's identity and basic properties.
Spectroscopic Data for Structure Confirmation
The following tables summarize the expected quantitative data from key spectroscopic techniques used to confirm the structure of the target molecule. This data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.[5][6]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | s (broad) | 1H | -COOH |
| ~7.4 | s | 1H | Pyrazole C3-H |
| ~6.5 - 7.0 | s (broad) | 2H | -NH₂ |
| ~4.9 | t | 1H | -CH₂OH |
| ~4.1 | t | 2H | N-CH₂- |
| ~3.7 | q | 2H | -CH₂-OH |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | Carboxylic Acid Carbonyl (-COOH) |
| ~150-155 | Pyrazole C5 (attached to -NH₂) |
| ~135-140 | Pyrazole C3 |
| ~95-100 | Pyrazole C4 (attached to -COOH) |
| ~58-62 | Hydroxyethyl C (-CH₂-OH) |
| ~50-55 | Hydroxyethyl C (N-CH₂) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| 3200-3500 | Strong, Broad | O-H (alcohol & carboxylic acid), N-H (amine) stretches |
| 2500-3300 | Broad | O-H stretch of carboxylic acid dimer |
| ~1680 | Strong | C=O stretch of carboxylic acid |
| ~1620 | Medium | N-H bend of primary amine |
| ~1580 | Medium | C=C and C=N stretches of pyrazole ring |
| ~1200-1300 | Strong | C-O stretch of carboxylic acid |
| ~1050 | Medium | C-O stretch of primary alcohol |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z Ratio | Predicted Identity of Fragment |
| 171 | [M]⁺ (Molecular Ion) |
| 153 | [M - H₂O]⁺ |
| 126 | [M - COOH]⁺ |
| 140 | [M - CH₂OH]⁺ |
| 45 | [COOH]⁺ or [CH₂CH₂OH]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of the compound.
3.1 Synthesis
A plausible synthetic route involves the reaction of 2-hydroxyethylhydrazine with a suitable three-carbon precursor, such as ethyl 2-cyano-3-(dimethylamino)acrylate, followed by hydrolysis of the resulting ester and nitrile functionalities.[4][7]
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Use a 500 MHz NMR spectrometer.
-
Acquire data at 25 °C.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire data at 125 MHz.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled sequence.
-
Accumulate several thousand scans to obtain a spectrum with adequate signal intensity.
-
3.3 Infrared (IR) Spectroscopy
-
Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the sample on the crystal and apply pressure.
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
The broad O-H and N-H stretching bands are expected between 3200-3500 cm⁻¹, with the characteristic very broad carboxylic acid O-H stretch from 2500-3300 cm⁻¹. A strong carbonyl (C=O) peak from the carboxylic acid should be observed around 1680 cm⁻¹.[8]
-
3.4 Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe for Electron Ionization (EI) or dissolve it in a suitable solvent (e.g., methanol/water) for Electrospray Ionization (ESI).
-
EI-MS Analysis:
-
Use a standard electron energy of 70 eV.
-
Scan a mass range from m/z 40 to 500.
-
The fragmentation pattern will be key for confirming the connectivity of the substituents.[9]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Perform HRMS (e.g., using a TOF or Orbitrap analyzer) to determine the exact mass of the molecular ion.
-
This will confirm the elemental composition (C₆H₉N₃O₃) with high accuracy.
-
Potential Biological Signaling
The 5-aminopyrazole core is present in various biologically active molecules, including kinase inhibitors.[3] For instance, derivatives have been developed as inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a receptor tyrosine kinase.[3] A hypothetical signaling pathway where this compound might act is depicted below.
This guide provides a framework for the complete structural elucidation of this compound, from synthesis and purification to detailed spectroscopic analysis and potential biological context. The provided data and protocols serve as a robust starting point for researchers in the field.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid (CAS: 58046-50-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the versatile class of 5-aminopyrazoles. The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1] This guide provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of the broader therapeutic potential of the 5-aminopyrazole scaffold in drug discovery. While specific biological data for this particular compound is limited in publicly accessible literature, its structural motifs suggest potential applications that are discussed herein.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for its handling, formulation, and quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 58046-50-7 | [2] |
| Molecular Formula | C6H9N3O3 | [2] |
| Molecular Weight | 171.15 g/mol | [2] |
| Appearance | Not specified in literature | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not specified in literature | - |
Synthesis
A detailed experimental protocol for the synthesis of this compound has been described. The synthesis is a multi-step process, which is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 2-cyano-3-(dimethylamino)acrylate
-
2-Hydroxyethylhydrazine
-
Toluene
-
Sodium hydroxide (NaOH) solution (30%)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine ethyl 2-cyano-3-(dimethylamino)acrylate and toluene.
-
Addition of Hydrazine: Add 2-hydroxyethylhydrazine to the mixture.
-
Reaction: Heat the mixture and monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Hydrolysis: Add a 30% solution of sodium hydroxide to the residue and heat the mixture to induce hydrolysis. Monitor the progress by TLC.
-
Acidification: After hydrolysis is complete, cool the reaction mixture and carefully add concentrated hydrochloric acid to adjust the pH to below 5. This will precipitate the product.
-
Isolation: Collect the solid product by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent to obtain the final this compound.
DOT Diagram: Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of the target compound.
Potential Applications in Drug Development
Kinase Inhibition
A significant area of research for 5-aminopyrazole derivatives is in the development of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 5-aminopyrazole scaffold has been identified as a "privileged" structure in the design of inhibitors for various kinases, such as:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in the development of various cancers. Several 5-aminopyrazole-based compounds have been investigated as potent and selective FGFR inhibitors.[3][5]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. The pyrazole core is a common feature in many reported CDK inhibitors.[4]
The general mechanism of action for these kinase inhibitors often involves competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
DOT Diagram: General Kinase Inhibition Pathway
Caption: A simplified diagram showing how a kinase inhibitor can block a signaling pathway.
Future Directions
The lack of extensive biological data for this compound presents an opportunity for further research. Future studies could focus on:
-
Biological Screening: Evaluating the compound against a panel of kinases and other relevant biological targets to identify potential therapeutic applications.
-
Structural Modification: Using the compound as a scaffold to synthesize a library of derivatives with improved potency and selectivity.
-
Computational Studies: Employing molecular modeling and docking studies to predict potential binding interactions with various protein targets.
Conclusion
This compound is a readily synthesizable compound with a chemical scaffold that is of high interest in the field of drug discovery. While specific data on its biological activity is currently scarce, its relationship to a class of compounds with proven therapeutic potential, particularly as kinase inhibitors, makes it a valuable subject for future investigation. This guide provides a foundational understanding of its properties and synthesis, which can serve as a starting point for researchers and drug development professionals interested in exploring its potential.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document also furnishes detailed experimental protocols for the determination of key physicochemical parameters, alongside computational predictions. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and potential application of this and related pyrazole derivatives in drug discovery and development.
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 58046-50-7[1] |
| Molecular Formula | C6H9N3O3[1] |
| Molecular Weight | 171.15 g/mol [1] |
| Chemical Structure |
Chemical structure of this compound.
Physicochemical Properties
A summary of the available and predicted physicochemical data for this compound is presented below. It is important to note that some of these values are computationally predicted and should be confirmed through experimental validation.
| Property | Value | Source |
| Melting Point | 145-146 °C (decomposes) | Experimental |
| Boiling Point | 461.1 °C at 760 mmHg | Predicted |
| Flash Point | 232.7 °C | Predicted |
| Density | 1.63 g/cm³ | Predicted |
| logP (XLogP3) | -0.8 | Computed |
| pKa | Not Experimentally Determined | - |
| Solubility | Not Experimentally Determined | - |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are provided to guide researchers in characterizing this compound.
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, absorption, and biological activity. A standard method for pKa determination is potentiometric titration.
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if the compound has low aqueous solubility.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).
-
Titration Procedure: Record the initial pH of the solution. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH readings against the volume of titrant added. The pKa can be determined from the titration curve as the pH at which half of the acidic protons have been neutralized (the half-equivalence point). For a more accurate determination, the first derivative of the titration curve can be plotted to precisely identify the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
The solubility of a compound in various media is crucial for its formulation and bioavailability. The shake-flask method is a common technique for determining thermodynamic solubility.
Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solubility Calculation: The determined concentration represents the solubility of the compound in that specific solvent at the given temperature.
Caption: Workflow for solubility determination by the shake-flask method.
Spectroscopic Data
NMR spectroscopy is essential for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the methylene protons of the hydroxyethyl group, the amino protons, and the hydroxyl proton. The chemical shifts and coupling patterns will be indicative of the electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carboxylic acid carbon, the aromatic carbons of the pyrazole ring, and the aliphatic carbons of the hydroxyethyl group.
General Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to assign the structure. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic Absorptions:
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (amino group): Two bands in the region of 3300-3500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C=C and C=N stretches (pyrazole ring): Bands in the 1400-1600 cm⁻¹ region.
-
C-O stretch (carboxylic acid and alcohol): Bands in the 1210-1320 cm⁻¹ and 1050-1150 cm⁻¹ regions, respectively.
General Protocol for FT-IR Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Expected Fragmentation:
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound.
-
Fragmentation: Common fragmentation pathways may include the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the hydroxyethyl side chain.
General Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.
-
Data Analysis: Determine the exact mass and isotopic pattern of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.
Biological Context and Drug Development
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[2] While specific biological data for this compound is not extensively documented, its structural features suggest potential for various therapeutic applications. The amino, carboxylic acid, and hydroxyethyl functionalities provide multiple points for interaction with biological targets and for further chemical modification to optimize drug-like properties.
The general workflow for investigating the therapeutic potential of a novel pyrazole derivative like this one would involve a series of in vitro and in vivo studies.
Caption: A generalized workflow for the discovery and development of novel pyrazole-based therapeutic agents.
Safety Information
A comprehensive safety data sheet (SDS) for this compound is not publicly available. However, based on the safety information for a structurally similar compound, 4,5-Diamino-1-(2-hydroxyethyl) pyrazole sulfate, the following hazards may be anticipated and appropriate precautions should be taken:
-
Skin Sensitization: May cause an allergic skin reaction.
-
Eye Damage: May cause serious eye damage.
-
Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.
Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
It is imperative to consult a comprehensive and compound-specific SDS before handling this chemical.
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The provided experimental protocols are intended to empower researchers to further characterize this compound and explore its potential in various scientific and therapeutic applications.
References
A Technical Guide to 5-Aminopyrazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Introduction
The pyrazole ring is a fundamental scaffold in medicinal chemistry, renowned for its presence in numerous biologically active compounds.[1][2] Among its derivatives, the 5-aminopyrazole moiety stands out as a particularly versatile and valuable building block in drug discovery.[1][3] These compounds possess a unique arrangement of nitrogen atoms and a reactive amino group, enabling them to act as adaptable frameworks for interacting with a wide array of biological targets.[1][4] The functionalization of the pyrazole nucleus with an amino group at the C5 position has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][2][5]
This technical guide provides a comprehensive review of 5-aminopyrazole derivatives for researchers, scientists, and drug development professionals. It covers the core synthetic methodologies, details their diverse biological activities with a focus on quantitative data and mechanisms of action, and presents detailed experimental protocols and conceptual diagrams to facilitate further research and development in this promising area of medicinal chemistry.
I. Synthesis of 5-Aminopyrazole Derivatives
The synthesis of the 5-aminopyrazole core is well-established, with several versatile methods available. These routes typically involve the condensation and cyclization of a hydrazine derivative with a three-carbon precursor bearing nitrile and keto or enol functionalities.[6][7]
Primary Synthetic Routes:
-
From β-Ketonitriles: The most common and versatile method involves the condensation of β-ketonitriles with various substituted hydrazines.[6][7] This reaction proceeds efficiently to yield a wide variety of substituted 5-aminopyrazoles.
-
From Malononitrile Derivatives: Malononitrile and its derivatives are key starting materials that react smoothly with hydrazines to produce 3,5-diaminopyrazoles or other substituted 5-aminopyrazoles, depending on the specific derivative used.[6][7]
-
Modern Methods: To improve efficiency and enable high-throughput synthesis for chemical libraries, modern techniques have been developed. These include resin-supported solid-phase synthesis, which allows for easier purification and modification, and multi-component reactions (MCRs) that generate complex molecules in a single step.[3][7]
The 5-aminopyrazole scaffold is not only a target molecule but also a crucial intermediate for creating more complex fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[5,1-c][1][6][8]triazines.[8][9][10]
Caption: General workflow for synthesizing 5-aminopyrazole derivatives.
Representative Experimental Protocols
1. Synthesis of 5-amino-N-aryl-1H-pyrazole-4-carboxamides (p38α Inhibitors)
This protocol is adapted from a general procedure for synthesizing potent p38α inhibitors.[3]
-
Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate. A mixture of a substituted hydrazine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.0 eq) is stirred in ethanol. A base, such as triethylamine, is added, and the mixture is refluxed for several hours. After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the 5-aminopyrazole ester.
-
Step 2: Hydrolysis to Carboxylic Acid. The ethyl ester from Step 1 is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is heated at reflux until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is dissolved in water and acidified with HCl to precipitate the carboxylic acid, which is then filtered and dried.
-
Step 3: Amide Coupling. The carboxylic acid from Step 2 (1.0 eq) is dissolved in a suitable solvent like DMF. A coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) are added. The desired substituted aniline (1.1 eq) is then added, and the reaction mixture is stirred at room temperature overnight. The product is typically isolated by pouring the reaction mixture into water, filtering the precipitate, and purifying by column chromatography or recrystallization.[3]
II. Biological Activities and Therapeutic Applications
5-Aminopyrazole derivatives exhibit a remarkable diversity of biological activities, making them privileged scaffolds in drug design.[1][5]
Anticancer Activity
This class of compounds has been extensively explored for its anticancer properties, primarily through the inhibition of protein kinases that are critical for cancer cell growth and survival.[1][11]
-
Kinase Inhibition: Many 5-aminopyrazole derivatives are potent inhibitors of various kinases. For instance, AZD1152 is a selective inhibitor of Aurora-B kinase, a key regulator of mitosis, and has entered clinical trials.[6] Others have shown inhibitory activity against p56 Lck, a tyrosine kinase involved in T-cell signaling.[6][7] The recent approval of Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, for treating mantle cell lymphoma highlights the clinical success of this scaffold.[10][11]
-
Other Anticancer Mechanisms: Beyond kinase inhibition, derivatives have been developed that show cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), liver (HepG-2), and prostate (PC3) cancers.[8][12] Some compounds are designed to attack the mitochondria of cancer cells, representing a novel chemotherapeutic strategy.[12]
Caption: Kinase inhibition by 5-aminopyrazole derivatives in cancer.
Table 1: Anticancer Activity of Selected 5-Aminopyrazole Derivatives
| Compound Class | Target / Cell Line | Activity Metric (IC₅₀ / GI₅₀) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a][5][6][7]triazines | PC3, HCT-116, HepG-2, MCF-7 | Not specified | [8] |
| Pyrazole Sulfonamides | COX-2 | IC₅₀ = 0.01 µM | [12] |
| 1,3,4,5-tetrasubstituted pyrazoles | MCF-7 (Breast Cancer) | GI₅₀ = 15.6 µM | [12] |
| AZD1152 | Aurora-B Kinase | Not specified (in clinical trials) | [6] |
| Pirtobrutinib | Bruton's Tyrosine Kinase (BTK) | Not specified (Clinically Approved) |[10][11] |
Anti-inflammatory and Analgesic Activity
Inflammation is a key pathological feature of many diseases. 5-Aminopyrazoles have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and p38 MAP kinase.[1][11][12]
-
p38 MAPK Inhibition: The p38 MAPK signaling pathway is activated by inflammatory cytokines and stress, leading to the production of TNF-α and other pro-inflammatory mediators. Certain 5-aminopyrazole derivatives have been designed as potent and selective inhibitors of p38 MAPK.[4][11]
-
COX/5-LOX Inhibition: Some derivatives have been synthesized as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway that produce prostaglandins and leukotrienes, respectively. A benzothiophen-2-yl pyrazole derivative showed potent dual inhibition with superior anti-inflammatory activity compared to celecoxib.[12]
Table 2: Anti-inflammatory Activity of Selected 5-Aminopyrazole Derivatives
| Compound Class | Target | Activity Metric (IC₅₀ / % Inhibition) | Reference |
|---|---|---|---|
| Pyrazole Sulfonamide | COX-1 | IC₅₀ = 5.40 µM | [12] |
| Pyrazole Sulfonamide | COX-2 | IC₅₀ = 0.01 µM | [12] |
| Pyrazole Sulfonamide | 5-LOX | IC₅₀ = 1.78 µM | [12] |
| 1,5-Diaryl pyrazole-3-carboxamides | Edema Inhibition | 62-71% | [12] |
| 1,3,4,5-tetrasubstituted pyrazoles| Protein Denaturation | 93.80% Inhibition |[12] |
Antimicrobial and Antiviral Activity
The 5-aminopyrazole scaffold is present in compounds with a broad spectrum of antimicrobial activity.
-
Antibacterial Agents: Derivatives have been reported as potent antibacterial agents. For example, a 5-amino-1-pyrazinyl-3-carboxamidopyrazole showed a very broad spectrum of activity.[6] Another derivative exhibited good activity against the Gram-positive bacterium B. subtilis.[2]
-
Antifungal Agents: The simple N-phenyl amide of 5-amino-1,3-dimethylpyrazole-4-carboxylic acid has demonstrated notable antifungal activity.[6][7]
-
Antiviral Agents: The pyrazole nucleus is a component of various compounds investigated for antiviral properties.[1][2]
Other Biological Activities
The structural versatility of 5-aminopyrazoles has led to their application in targeting a wide range of other physiological processes.
-
Anticonvulsant Activity: Certain derivatives have been tested in various models and have shown promising anticonvulsant properties.[6][7]
-
Enzyme Inhibition: Specific derivatives have been reported as potent inhibitors of GABA (gamma-aminobutyric acid) receptors, with selectivity for insect over mammalian receptors, suggesting potential as insecticides.[6][7] Others act as antagonists for the corticotrophin-releasing factor-1 (CRF-1) receptor.[6][7]
-
Antioxidant Activity: Some 5-aminopyrazoles have been designed to possess radical scavenging and antioxidant properties, which could be beneficial in diseases associated with oxidative stress.[5][13]
Conclusion and Future Outlook
The 5-aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as a launchpad for the development of a vast number of therapeutic agents.[1][8] Its synthetic accessibility and the chemical versatility of the amino group allow for extensive structural diversification, leading to compounds with a wide range of biological activities.[3][6] The clinical success of molecules like Pirtobrutinib validates the importance of this chemical class and ensures continued interest from the drug development community.[10][11]
Future research will likely focus on developing derivatives with enhanced selectivity for specific biological targets to minimize off-target effects, exploring novel fused heterocyclic systems to access new chemical space, and applying multi-component and flow-chemistry synthesis to accelerate the discovery of new lead compounds. The continued exploration of structure-activity relationships will further unlock the therapeutic potential of this remarkable heterocyclic system.[4][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 13. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]
The Cornerstone of Modern Drug Discovery: A Technical Guide to Pyrazole-4-Carboxylic Acids
For Immediate Release
A deep dive into the fundamental chemistry of pyrazole-4-carboxylic acids reveals their pivotal role as a versatile scaffold in contemporary drug discovery and development. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into the synthesis, properties, and biological significance of this critical class of heterocyclic compounds. The pyrazole core, a five-membered ring with two adjacent nitrogen atoms, bestows unique physicochemical properties that make it a privileged structure in medicinal chemistry, leading to the development of numerous therapeutic agents.[1]
Core Chemical and Physical Properties
Pyrazole-4-carboxylic acid is a white to off-white crystalline solid.[2] The presence of both a carboxylic acid group and the pyrazole ring influences its solubility, making it soluble in polar solvents like water and alcohols.[2] The structural characteristics and key physicochemical properties of the parent compound and a representative derivative are summarized below.
| Property | Pyrazole-4-carboxylic acid | 1-Methyl-1H-pyrazole-4-carboxylic acid |
| Molecular Formula | C₄H₄N₂O₂ | C₅H₆N₂O₂ |
| Molecular Weight | 112.09 g/mol [3] | 126.11 g/mol |
| Melting Point | 275 °C (decomposes) | - |
| pKa | Extremely weak base (essentially neutral) | - |
| SMILES | C1=C(C=NN1)C(=O)O[3] | CN1C=C(C=N1)C(=O)O |
| InChIKey | IMBBXSASDSZJSX-UHFFFAOYSA-N[3] | UPPPWUOZCSMDTR-UHFFFAOYSA-N |
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of pyrazole-4-carboxylic acids and their derivatives can be achieved through various strategic routes. Classic methods like the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, remain fundamental.[4] More contemporary approaches, such as multicomponent reactions, offer streamlined access to complex pyrazole structures in a single step.[4] For instance, a one-pot synthesis of pyrazole-4-carboxylic acid ethyl esters can be efficiently catalyzed by a magnetic ionic liquid, highlighting a green chemistry approach.[5] Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, significantly reducing reaction times and improving yields for the preparation of pyrazole derivatives.
The reactivity of pyrazole-4-carboxylic acids is characterized by the interplay between the aromatic pyrazole ring and the carboxylic acid functionality. The carboxylic acid group readily undergoes esterification and amidation, providing a handle for the introduction of diverse substituents to modulate the compound's biological activity and pharmacokinetic properties.[6][7]
Experimental Protocols
1. General Procedure for the Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters via Vilsmeier Cyclization:
To a solution of a hydrazone (0.001 mol) in dry DMF (4 mL) at 0 °C, add phosphorus oxychloride (POCl₃, 0.003 mol) dropwise with stirring. Allow the reaction mixture to warm to room temperature and then heat at 70-80 °C for approximately 4 hours. Pour the resulting mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution. Allow the mixture to stand overnight. The precipitated product is then collected and purified by column chromatography on silica gel using an ethyl acetate-petroleum ether mixture as the eluent.[8]
2. One-Pot Synthesis of Pyrazole-4-carboxylic Acid Ethyl Ester Derivatives:
In a round-bottom flask, combine ethyl acetoacetate (10 mmol), an aldehyde (10 mmol), a hydrazine derivative (10 mmol), and a freshly prepared magnetic ionic liquid, [bmim][FeCl₄] (1.5 mmol), under an oxygen flow. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, the magnetic ionic liquid is separated using a magnet, washed with ethyl acetate, and dried under a vacuum for reuse. The product solution is concentrated, and the crude product is purified by recrystallization from isopropanol to yield the pure pyrazole-4-carboxylic acid ethyl ester derivative.[5]
3. Synthesis of Pyrazole-4-carboxamide Derivatives:
A pyrazole carboxylic acid is converted to its corresponding acid chloride by reacting with an excess of thionyl chloride (SOCl₂), often without a solvent. The resulting acid chloride is then reacted with a desired amine or sulfonamide derivative in a suitable solvent, such as THF, under reflux for several hours to yield the target pyrazole-carboxamide.[6]
Spectroscopic Characterization
The structural elucidation of pyrazole-4-carboxylic acids and their derivatives relies heavily on modern spectroscopic techniques.
| Spectroscopic Data | Pyrazole-4-carboxylic acid |
| ¹H NMR (DMSO-d₆, δ, ppm) | The ¹H NMR spectrum in DMSO-d₆ is expected to show signals for the pyrazole ring protons and the acidic proton of the carboxylic acid. Specific chemical shifts can vary with substitution.[9][10] |
| ¹³C NMR (DMSO-d₆, δ, ppm) | The ¹³C NMR spectrum will display characteristic signals for the carbon atoms of the pyrazole ring and the carbonyl carbon of the carboxylic acid.[10] |
| FTIR (KBr, cm⁻¹) | The FTIR spectrum typically shows a broad O-H stretching band for the carboxylic acid from 3300-2500 cm⁻¹, a strong C=O stretching vibration between 1760-1690 cm⁻¹, and C-O stretching in the 1320-1210 cm⁻¹ region. Vibrations of the pyrazole ring also appear in the fingerprint region.[11][12] |
Central Role in Drug Discovery and Development
The pyrazole-4-carboxylic acid scaffold is a cornerstone in the design of targeted therapies due to its ability to interact with a wide array of biological targets with high affinity and selectivity. This has led to its incorporation into drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.
Inhibition of Signaling Pathways in Disease
A prominent example of a pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[13] By inhibiting the COX-2 enzyme, Celecoxib blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[13]
Furthermore, derivatives of pyrazole-4-carboxylic acid have been extensively investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[14] These compounds can target key pathways like the PI3K/AKT and MAPK/ERK cascades, which are central to cell proliferation, survival, and differentiation.
A Typical Drug Discovery Workflow
The journey of a pyrazole-4-carboxylic acid derivative from a laboratory curiosity to a potential therapeutic agent follows a rigorous and systematic workflow. This process begins with the rational design and synthesis of a library of compounds, followed by high-throughput screening to identify initial "hits" with desired biological activity. Promising hits then undergo lead optimization to improve their potency, selectivity, and pharmacokinetic properties.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 37718-11-9: Pyrazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Tautomerism and Stability of Aminopyrazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aminopyrazoles are a cornerstone in medicinal chemistry and drug discovery, forming the structural basis of numerous therapeutic agents.[1][2] Their pharmacological efficacy is intrinsically linked to their chemical behavior, particularly the phenomenon of tautomerism, which can significantly influence their reactivity, binding interactions, and overall stability.[3][4] This guide provides a comprehensive overview of the tautomeric landscape of aminopyrazole compounds, detailing the factors governing their stability and the experimental and computational methodologies used for their characterization.
Core Concepts: The Tautomeric Equilibrium of Aminopyrazoles
Aminopyrazole compounds primarily exist in a dynamic equilibrium between two main annular tautomers: the 3-aminopyrazole and the 5-aminopyrazole forms. This prototropic tautomerism involves the migration of a proton between the two adjacent nitrogen atoms of the pyrazole ring.[3][5] The position of this equilibrium is not fixed and is highly sensitive to the electronic nature of substituents on the pyrazole ring, as well as the surrounding solvent environment.[6][7]
Caption: Prototropic tautomerism in 3(5)-aminopyrazoles.
Factors Influencing Tautomeric Stability
The relative stability of aminopyrazole tautomers is a delicate balance of several factors, including intramolecular electronic interactions, steric effects, and intermolecular interactions with the solvent.
Substituent Effects
The electronic properties of substituents on the pyrazole ring play a crucial role in determining the predominant tautomeric form. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert opposing effects on the stability of the 3-amino and 5-amino tautomers.
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups tend to stabilize the 3-aminopyrazole tautomer.[5]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and carboxyl (-COOH) favor the 5-aminopyrazole tautomer.[7][8]
Caption: Influence of substituent electronic effects on tautomer stability.
Solvent Effects
The polarity of the solvent can significantly shift the tautomeric equilibrium. More polar solvents tend to stabilize the more polar tautomer.[7] For instance, in DMSO, which is a polar aprotic solvent, an increase in the relative stability of the more polar 5-amino tautomer has been observed for some 4-substituted 3(5)-aminopyrazoles.[7] The presence of water can also lower the energy barrier for proton transfer between tautomers by forming hydrogen-bonded bridges.[3]
Quantitative Stability Data
Both computational and experimental studies have provided quantitative insights into the relative stabilities of aminopyrazole tautomers. Density Functional Theory (DFT) calculations are a powerful tool for predicting the energy differences between tautomers.
| Compound | Method | Solvent | More Stable Tautomer | ΔE (kJ/mol) | ΔG (kJ/mol) | Reference |
| 3(5)-Aminopyrazole | DFT (B3LYP)/6-311++G(d,p) | Gas Phase | 3-Aminopyrazole | 10.7 | 9.8 | [5][6] |
| 4-Cyano-3(5)-aminopyrazole | DFT (B3LYP)/6-31G | DMSO | 5-Aminopyrazole | - | - | [7] |
| 4-Thiocyanato-3(5)-aminopyrazole | DFT (B3LYP)/6-31G | DMSO | 5-Aminopyrazole | - | - | [7] |
| 4-Methoxy-3(5)-aminopyrazole | DFT (B3LYP)/6-31G** | DMSO | 3-Aminopyrazole | - | - | [7] |
Note: A positive ΔE or ΔG indicates that the 3-amino tautomer is more stable.
Experimental Protocols for Tautomerism Analysis
A variety of analytical techniques are employed to study the tautomerism of aminopyrazoles in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful and widely used techniques for investigating tautomeric equilibria in solution.[9] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, the predominant tautomer and, in some cases, the equilibrium constant between tautomers can be determined.[7][10]
General Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the aminopyrazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final concentration of 5-10 mg/mL.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Spectral Analysis:
-
Chemical Shifts: Compare the observed chemical shifts of the pyrazole ring protons and carbons with those of known N-substituted derivatives or with theoretically calculated chemical shifts for each tautomer.
-
Coupling Constants: Analyze the coupling constants, particularly ¹J(C,H) and long-range couplings, which can be indicative of the electronic structure of the pyrazole ring and help distinguish between tautomers.
-
NOE Experiments: In cases of slow exchange, Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximities of protons, aiding in the structural assignment of the predominant tautomer.[8]
-
-
Equilibrium Quantification: If signals for both tautomers are observed (a rare case of slow exchange on the NMR timescale), the ratio of the tautomers can be determined by integrating the corresponding signals.[7]
Caption: Simplified workflow for NMR-based tautomer analysis.
Infrared (IR) Spectroscopy
IR spectroscopy, particularly in combination with matrix isolation techniques, can be used to identify the vibrational modes characteristic of each tautomer.[5][6] This method is especially useful for studying the intrinsic properties of the molecules in the gas phase or isolated in an inert matrix, free from intermolecular interactions.[5]
General Protocol for Matrix Isolation IR Spectroscopy:
-
Sample Sublimation: The aminopyrazole sample is heated under vacuum to produce a vapor.
-
Matrix Deposition: The sample vapor is co-deposited with a large excess of an inert gas (e.g., argon or xenon) onto a cold window (typically at ~10 K).
-
IR Spectroscopy: The IR spectrum of the isolated molecules in the inert matrix is recorded.
-
Spectral Assignment: The observed vibrational bands are assigned to specific tautomers with the aid of computational predictions of the vibrational frequencies for each form.[6]
X-ray Crystallography
For compounds in the solid state, single-crystal X-ray diffraction provides unambiguous structural determination, revealing the specific tautomeric form present in the crystal lattice.[8] This technique has shown that in the solid state, many 3(5)-aminopyrazoles exist as the 3-amino tautomer.[7]
Computational Chemistry
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are indispensable for studying aminopyrazole tautomerism.[6][7]
General Computational Protocol:
-
Structure Optimization: The geometries of all possible tautomers are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Energy Calculation: The single-point energies, zero-point vibrational energies, and Gibbs free energies of the optimized structures are calculated.
-
Solvent Modeling: The effect of the solvent can be included using implicit solvent models like the Polarizable Continuum Model (PCM).[7]
-
Property Prediction: Other properties, such as NMR chemical shifts and IR vibrational frequencies, can be calculated to aid in the interpretation of experimental data.
Implications for Drug Development
The tautomeric state of an aminopyrazole-based drug candidate can have profound effects on its pharmacological profile. Different tautomers can exhibit distinct:
-
Receptor Binding Affinities: The arrangement of hydrogen bond donors and acceptors changes between tautomers, which can alter the binding mode and affinity to the target protein.[4]
-
Physicochemical Properties: Tautomers can have different polarities, solubilities, and lipophilicities, which affect their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Stability: The reactivity of the aminopyrazole core can be influenced by the predominant tautomer, potentially affecting its metabolic stability.[11]
Therefore, a thorough understanding and characterization of the tautomeric behavior of aminopyrazole leads are critical for successful drug design and optimization.
Conclusion
The tautomerism of aminopyrazole compounds is a multifaceted phenomenon governed by a subtle interplay of electronic and environmental factors. The 3-amino and 5-amino tautomers often exist in a dynamic equilibrium, the position of which can be tuned by chemical substitution and solvent choice. A combination of advanced experimental techniques, particularly NMR spectroscopy and X-ray crystallography, along with robust computational methods, provides the necessary tools to elucidate the tautomeric preferences of these important heterocyclic systems. For drug development professionals, a comprehensive characterization of tautomerism is not merely an academic exercise but a crucial step in understanding structure-activity relationships and optimizing the properties of new therapeutic agents.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
discovery and significance of substituted pyrazoles in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous blockbuster drugs. This technical guide delves into the discovery and significance of substituted pyrazoles, offering a comprehensive overview of their synthesis, mechanism of action, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual pathway representations.
Discovery and Significance
The journey of pyrazoles in medicine began with the discovery of antipyrine in the 1880s, one of the first synthetic analgesics and antipyretics. However, it was the later discovery of the anti-inflammatory properties of phenylbutazone that solidified the therapeutic potential of this heterocyclic core. Today, pyrazole-containing drugs are integral to treating a wide range of conditions, from inflammation and pain to cancer and erectile dysfunction.[1][2][3] Their success stems from the pyrazole ring's unique electronic properties and its ability to act as a versatile pharmacophore, engaging in various interactions with biological macromolecules.[4][5]
Substituted pyrazoles exhibit a broad spectrum of pharmacological activities, including:
-
Anti-inflammatory and Analgesic: Primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8]
-
Anticancer: Targeting various kinases and signaling pathways involved in tumor growth and proliferation.[6]
-
Antibacterial and Antifungal: Demonstrating efficacy against a range of microbial pathogens.[9][10][11]
-
Antiviral, Antidepressant, and Anticonvulsant activities. [5]
The structural tunability of the pyrazole ring allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, optimizing their efficacy, selectivity, and safety profiles.[12]
Key Pyrazole-Containing Drugs: A Closer Look
The therapeutic impact of substituted pyrazoles is best exemplified by the following landmark drugs:
Celecoxib: The Dawn of Selective COX-2 Inhibition
Celecoxib (Celebrex®) is a selective nonsteroidal anti-inflammatory drug (NSAID) that revolutionized the management of arthritis and acute pain.[13] Its discovery was a landmark in rational drug design, targeting the inducible cyclooxygenase-2 (COX-2) enzyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1, which is crucial for gastrointestinal cytoprotection.[14][15][16]
Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[17][18] The sulfonamide side chain of celecoxib is crucial for its selectivity, fitting into a specific hydrophilic pocket in the COX-2 active site that is absent in COX-1.[18]
Quantitative Data: COX Inhibition
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 14.7 - 15 | 0.04 - 0.045 | ~327 - 375 |
| Pyrazole Hybrid 8b | - | 0.043 | - |
| Pyrazole Hybrid 8g | - | 0.045 | - |
| Pyrazole Hybrid 11 | - | 0.043 | - |
| Pyrazole Hybrid 12 | - | 0.049 | - |
| Pyrazole Hybrid 15 | - | 0.045 | - |
| Pyrazole Hybrid PYZ10 | - | 0.0000283 | - |
| Pyrazole Hybrid PYZ11 | - | 0.0002272 | - |
Data compiled from multiple sources.[6][7][19][20][21]
Pharmacokinetic Profile of Celecoxib
| Parameter | Value |
| Time to Peak (Tmax) | ~3 hours |
| Protein Binding | 97% |
| Metabolism | Primarily via CYP2C9 |
| Elimination Half-life (t½) | ~11.2 hours |
| Excretion | Feces and Urine (<3% unchanged) |
Data compiled from multiple sources.[4][13][17][18][22]
Rimonabant: A CB1 Receptor Antagonist for Obesity Management
Rimonabant (Acomplia®), a 1,5-diarylpyrazole, was the first selective cannabinoid-1 (CB1) receptor antagonist approved for the treatment of obesity.[3][23][24] The endocannabinoid system is known to regulate appetite and energy balance, and its overactivation is associated with obesity.[24][25]
Mechanism of Action: Rimonabant acts as an inverse agonist at the CB1 receptor, blocking the signaling of endogenous cannabinoids like anandamide.[3] This blockade in the central nervous system and peripheral tissues, such as adipose tissue, leads to decreased appetite, reduced food intake, and improved metabolic parameters.[25] Although effective, Rimonabant was later withdrawn from the market due to concerns about psychiatric side effects.[25]
Quantitative Data: Receptor Binding and Clinical Efficacy
| Parameter | Value |
| Receptor Binding Affinity | |
| CB1 Receptor Kᵢ | 1.8 nM |
| CB2 Receptor Kᵢ | 514 nM |
| Clinical Trial Data (RIO-North America, 20mg/day at 1 year) | |
| Mean Weight Reduction | -6.3 kg (vs. -1.6 kg for placebo) |
| Mean Waist Circumference Reduction | -6.1 cm (vs. -2.5 cm for placebo) |
| Change in HDL Cholesterol | +12.6% (vs. +5.4% for placebo) |
| Change in Triglycerides | -5.3% (vs. +7.9% for placebo) |
Data compiled from multiple sources.[1][26][27][28][29][30]
Sildenafil: A PDE5 Inhibitor for Erectile Dysfunction
Sildenafil (Viagra®) is a pyrazolo[4,3-d]pyrimidinone derivative that revolutionized the treatment of erectile dysfunction.[31][32][33] It is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[31][32][34]
Mechanism of Action: During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, which activates guanylate cyclase to produce cGMP. cGMP induces smooth muscle relaxation, leading to increased blood flow and erection. Sildenafil inhibits PDE5, preventing the breakdown of cGMP and thereby enhancing the erectile response to sexual stimulation.[31]
Quantitative Data: PDE5 Inhibition
| Compound | PDE5 IC50 (nM) |
| Sildenafil | 3.4 - 5.22 |
| Vardenafil | 0.7 |
| Udenafil | 8.25 |
Data compiled from multiple sources.[5][31][32][34]
Synthesis of Substituted Pyrazoles
A variety of synthetic methodologies have been developed for the construction of the pyrazole ring, with the Knorr pyrazole synthesis being a cornerstone.[35][36][37][38]
Knorr Pyrazole Synthesis
This classical method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[35][36][37][38]
General Experimental Protocol: Knorr Synthesis of a Phenylpyrazolone
-
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
In a suitable reaction vessel, combine ethyl benzoylacetate and hydrazine hydrate in 1-propanol.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture at approximately 100°C for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the hot reaction mixture with stirring to induce precipitation.
-
Allow the mixture to cool to room temperature, and collect the precipitate by vacuum filtration.
-
Wash the solid with water and dry to obtain the pyrazolone product.[35][38]
-
Hantzsch Pyrrole (and by extension, Pyrazole-related) Synthesis
While primarily for pyrroles, variations of the Hantzsch synthesis can be adapted for related nitrogen-containing heterocycles. It generally involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[39][40][41][42]
Synthesis of 1,3,5-Trisubstituted Pyrazoles
Modern methods, such as 1,3-dipolar cycloaddition reactions and multicomponent reactions, offer efficient and regioselective routes to highly substituted pyrazoles.[2][12][43][44][45]
General Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Tosylhydrazone
-
Materials:
-
N-alkylated tosylhydrazone (1 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Potassium tert-butoxide (t-BuOK) (2 equivalents)
-
18-crown-6 (0.2 equivalents)
-
Pyridine (solvent)
-
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6 and t-BuOK.
-
Stir the reaction mixture at the appropriate temperature (e.g., 100°C) for the specified time, monitoring by TLC.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 1,3,5-trisubstituted pyrazole.[12][45]
-
Biological Evaluation Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of compounds in inhibiting the COX enzymes.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin and L-epinephrine (cofactors)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or a fluorometric probe.
-
-
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle in the assay buffer containing cofactors at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.
-
Terminate the reaction (e.g., by adding a saturated stannous chloride solution).
-
Quantify the amount of PGE2 produced using an EIA kit or measure the fluorescence generated from a probe.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[18]
-
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton broth)
-
Test compounds and standard antibiotic (e.g., Chloramphenicol)
-
96-well microtiter plates
-
Resazurin solution (optional, for viability indication)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum and add it to each well.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. The addition of a viability indicator like resazurin can aid in the visual determination.[10][46]
-
Signaling Pathways and Workflows
Visualizing the complex biological and chemical processes is crucial for understanding the role of substituted pyrazoles.
Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Conclusion
The substituted pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in a diverse range of therapeutic areas, coupled with the continuous development of novel and efficient synthetic methodologies, ensures its prominence in future drug discovery endeavors. This guide provides a foundational understanding and practical protocols for researchers and scientists aiming to explore and exploit the vast potential of this remarkable heterocyclic system. The ongoing exploration of new substitution patterns and biological targets for pyrazole derivatives promises to deliver the next generation of innovative medicines.
References
- 1. Effects of the cannabinoid-1 receptor blocker rimonabant on weight reduction and cardiovascular risk factors in overweight patients: 1-year experience from the RIO-Europe study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 13. news-medical.net [news-medical.net]
- 14. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 16. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 23. Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Rimonabant: more than an anti-obesity drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. apexbt.com [apexbt.com]
- 27. diabetesjournals.org [diabetesjournals.org]
- 28. Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 30. clinicalcardiology.org [clinicalcardiology.org]
- 31. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. resource.aminer.org [resource.aminer.org]
- 34. selleckchem.com [selleckchem.com]
- 35. benchchem.com [benchchem.com]
- 36. benchchem.com [benchchem.com]
- 37. jk-sci.com [jk-sci.com]
- 38. chemhelpasap.com [chemhelpasap.com]
- 39. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 40. thieme-connect.com [thieme-connect.com]
- 41. researchgate.net [researchgate.net]
- 42. chemtube3d.com [chemtube3d.com]
- 43. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 44. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 45. pubs.acs.org [pubs.acs.org]
- 46. biointerfaceresearch.com [biointerfaceresearch.com]
The Influence of the N-Hydroxyethyl Substituent on Pyrazole Ring Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science. Substitution at the N1 position significantly modulates the electronic and steric properties of the ring, thereby influencing its reactivity and potential applications. This technical guide provides an in-depth analysis of the role of the N-hydroxyethyl substituent on the reactivity of the pyrazole ring. It covers the synthesis, electronic and steric effects, reactivity in electrophilic substitution and other reactions, and the coordination chemistry of N-hydroxyethyl pyrazoles. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.
Introduction
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties make them versatile scaffolds in drug discovery, agrochemicals, and coordination chemistry. The reactivity of the pyrazole ring can be finely tuned by the introduction of substituents. The N-hydroxyethyl group is of particular interest due to its ability to introduce hydrophilicity and a site for further functionalization or coordination. This guide explores the multifaceted role of this substituent in dictating the chemical behavior of the pyrazole ring.
Synthesis of N-(2-Hydroxyethyl)pyrazoles
The most common method for the synthesis of N-(2-hydroxyethyl)pyrazoles involves the reaction of a pyrazole with a suitable two-carbon electrophile. A widely used precursor is 2-hydroxyethylhydrazine, which can be condensed with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole ring directly. Alternatively, an existing pyrazole can be N-alkylated with a 2-haloethanol or ethylene oxide.
A general synthetic route starting from an alkyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine is depicted below. This method is advantageous as it builds the substituted pyrazole ring in a controlled manner.[1]
Figure 1: General synthesis workflow for a substituted N-hydroxyethyl pyrazole, starting from alkyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine.[1]
Electronic and Steric Effects of the N-Hydroxyethyl Substituent
The N-hydroxyethyl substituent influences the reactivity of the pyrazole ring through a combination of electronic and steric effects.
Electronic Effects
The N-hydroxyethyl group is generally considered to be weakly electron-donating through an inductive effect (+I) of the alkyl chain. This effect slightly increases the electron density of the pyrazole ring compared to an unsubstituted pyrazole, which should, in principle, enhance its reactivity towards electrophiles. The pyrazole ring itself is an electron-rich aromatic system, with the C4 position being the most electron-rich and, therefore, the most susceptible to electrophilic attack.[2] The N-substituent can further modulate this inherent reactivity. In strongly acidic conditions, the pyridine-like N2 nitrogen can be protonated, forming a pyrazolium cation, which deactivates the ring towards electrophilic attack.[2]
The terminal hydroxyl group can also participate in hydrogen bonding, which can influence the solubility of the molecule and its interaction with reagents and solvents.
Figure 2: Electronic influences of the N-hydroxyethyl substituent on the pyrazole moiety.
Steric Effects
The N-hydroxyethyl group can exert steric hindrance, which may influence the regioselectivity of reactions. While not exceptionally bulky, its presence at the N1 position can hinder the approach of reagents to the adjacent C5 position. However, since electrophilic substitution on pyrazoles predominantly occurs at the C4 position, the steric effect of the N1-substituent on this reaction is generally minimal. In reactions involving N-substituted pyrazoles, steric hindrance from bulky substituents can become a significant factor, potentially leading to substitution at less hindered positions or preventing the reaction altogether.[2]
Reactivity of the Pyrazole Ring
Electrophilic Substitution
As with other N-alkylpyrazoles, electrophilic substitution on N-hydroxyethyl pyrazole is expected to occur preferentially at the C4 position.
Direct nitration of N-substituted pyrazoles can be challenging, but various nitrating agents have been employed. For N-alkylpyrazoles, nitration with nitric acid in trifluoroacetic anhydride has been shown to yield the 4-nitro product.[3] A similar outcome would be expected for N-hydroxyethyl pyrazole.
Halogenation of pyrazoles is a common transformation. N-halosuccinimides (NCS, NBS) are effective reagents for the 4-halogenation of pyrazoles under mild conditions, often without the need for a catalyst.[4] Kinetic studies on the halogenation of unsubstituted pyrazole have been conducted, providing a baseline for understanding the reactivity.[5] The electron-donating nature of the N-hydroxyethyl group is expected to accelerate this reaction compared to the parent pyrazole.
There is specific evidence for the electrophilic substitution of an N-hydroxyethyl pyrazole derivative. The nitrosation of 5-amino-1-(2'-hydroxyethyl)-pyrazole at the C4 position has been reported, proceeding with isoamyl nitrite in ethanolic HCl to yield 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole hydrochloride.[6]
Figure 3: Electrophilic nitrosation of a substituted N-hydroxyethyl pyrazole.
Acidity and Basicity (pKa)
The basicity of pyrazole is attributed to the lone pair of electrons on the pyridine-like N2 atom. The pKa of the conjugate acid of pyrazole is approximately 2.5. N-alkylation generally leads to a slight increase in basicity due to the electron-donating nature of the alkyl group. While a specific pKa value for 1-(2-hydroxyethyl)pyrazole was not found in the surveyed literature, it is expected to be slightly higher than that of unsubstituted pyrazole.
| Compound | pKa (in water) |
| Pyrazole | 2.49 |
| 1-Methylpyrazole | 3.34 |
| 1-Ethylpyrazole | 3.45 |
| 1-(2-Hydroxyethyl)pyrazole | Not available |
Table 1: pKa values of the conjugate acids of pyrazole and some N-alkyl derivatives.
Reactions of the Hydroxyethyl Substituent
The hydroxyl group of the N-hydroxyethyl substituent can itself undergo various reactions, such as esterification, etherification, and oxidation. For instance, the electrooxidation of 1-(2-hydroxyethyl)pyrazole on a NiO(OH) electrode in an aqueous alkaline solution has been shown to produce pyrazole-1-acetic acid in high yield.
Coordination Chemistry
The N-hydroxyethyl pyrazole framework is an excellent ligand in coordination chemistry. The pyrazole ring provides a nitrogen donor atom (N2), and the hydroxyl group of the substituent can also coordinate to a metal center, allowing the molecule to act as a bidentate N,O-donor ligand. This chelation enhances the stability of the resulting metal complexes. Numerous studies have explored the coordination of N-hydroxyethyl pyrazole derivatives with various transition metals, including palladium(II), platinum(II), copper(II), and zinc(II).[7] The coordination can lead to the formation of mononuclear or polynuclear complexes with diverse geometries.
Figure 4: Bidentate (N,O) coordination of N-hydroxyethyl pyrazole to a metal center (M).
Experimental Protocols
Synthesis of 5-Amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole hydrochloride[6]
-
Materials: 5-amino-1-(2'-hydroxyethyl)-pyrazole, 3N ethanolic HCl, isoamyl nitrite.
-
Procedure:
-
Cool the 5-amino-1-(2'-hydroxyethyl)-pyrazole (III) to approximately 60°C.
-
Add 3N ethanolic HCl with stirring. Continue stirring at 30-40°C until dissolution is complete.
-
Cool the solution to 0-5°C.
-
Add isoamyl nitrite dropwise over about 40 minutes while maintaining the temperature at 0-5°C.
-
Stir the reaction mixture at 0-5°C for approximately 2 hours.
-
Collect the product, 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole hydrochloride (IV), by filtration.
-
General Protocol for Halogenation of N-Alkylpyrazoles (Representative)
-
Materials: N-alkylpyrazole, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), carbon tetrachloride (CCl₄) or water.
-
Procedure:
-
Dissolve the N-alkylpyrazole in CCl₄ or water.
-
Add an equimolar amount of NBS or NCS to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
For reactions in CCl₄, filter off the succinimide byproduct and evaporate the solvent.
-
For reactions in water, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.
-
Purify the crude product by chromatography or recrystallization.
-
Conclusion
The N-hydroxyethyl substituent plays a significant role in modulating the properties and reactivity of the pyrazole ring. Its weak electron-donating inductive effect slightly activates the ring towards electrophilic substitution, which predominantly occurs at the C4 position. The hydroxyl group enhances polarity and provides a secondary site for reaction or coordination, making N-hydroxyethyl pyrazoles valuable bidentate ligands. While specific quantitative data on the reactivity of the parent 1-(2-hydroxyethyl)pyrazole is limited in the available literature, the general principles of N-substituted pyrazole chemistry provide a strong framework for predicting its behavior. Further kinetic studies would be beneficial to precisely quantify the impact of this substituent on the reaction rates of key electrophilic substitution reactions. This guide provides a solid foundation for researchers working with these versatile and promising molecules.
References
- 1. EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 7. researchgate.net [researchgate.net]
The Aminopyrazole Core: A Technical Guide to its Electronic and Aromatic Properties for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold is a privileged heterocyclic motif frequently incorporated into molecules of significant biological and pharmaceutical importance. Its unique electronic and aromatic characteristics are fundamental to its ability to interact with various biological targets, particularly protein kinases. This in-depth technical guide provides a comprehensive overview of the electronic and aromatic properties of the aminopyrazole core, offering valuable insights for researchers and scientists engaged in drug design and development.
Electronic Properties of the Aminopyrazole Core
The electronic landscape of the aminopyrazole ring is characterized by the interplay between the two adjacent nitrogen atoms and the exocyclic amino group. This arrangement gives rise to a rich tautomeric and electronic profile that is highly sensitive to substituent effects.
Tautomerism
Aminopyrazoles can exist in different tautomeric forms, primarily the 3-amino, 4-amino, and 5-amino isomers, with the stability of each being influenced by the substitution pattern on the ring.[1][2] The position of the amino group significantly impacts the electronic distribution within the heterocyclic ring.[2] Quantum mechanical calculations, such as those at the MP2 and B3LYP/6-31G** levels, have been employed to elucidate the relative stabilities of these tautomers.[1][3] For instance, studies on 4-substituted 3(5)-aminopyrazoles have shown that in the solid state, they often exist as the 3-amino tautomer.[1] However, in solution, a dynamic equilibrium between tautomers can be observed, which is influenced by the solvent and the electronic nature of the substituents.[1]
Electron Distribution and Frontier Molecular Orbitals
The electronic distribution within the aminopyrazole core dictates its reactivity and interaction with biological macromolecules. The presence of the electron-donating amino group and the pyridine-like and pyrrole-like nitrogen atoms leads to a distinct pattern of electron density.[4] Computational methods like Density Functional Theory (DFT) are instrumental in mapping this distribution and calculating key electronic parameters.[5][6]
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of chemical stability and reactivity.[5] For a series of functionalized 4-aminopyrazole derivatives, DFT calculations have shown low HOMO-LUMO energy gaps, ranging from 1.16 to 2.35 eV, suggesting their potential for biological activity.[5]
Table 1: Calculated Electronic Properties of Selected Aminopyrazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| 4-Aminopyrazole Derivative 5 | - | - | 1.16 | [5] |
| 4-Aminopyrazole Derivative 6 | - | - | 2.35 | [5] |
| 5-Amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole | - | - | - | [7] |
| Spiro-indolinepyranopyrazole derivative | - | - | 4.9707 - 4.8422 (under electric field) | [8] |
Note: Specific HOMO and LUMO energy values were not always provided in the abstracts. The table will be populated as more detailed data is extracted.
Aromaticity of the Aminopyrazole Core
The aromaticity of the pyrazole ring is a key feature contributing to its stability and influencing its interactions, such as π-stacking with biological targets.[3] The introduction of an amino group can modulate this aromaticity.
Aromaticity Indices
Various computational methods are used to quantify the aromaticity of heterocyclic systems. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity.[9][10][11] Negative NICS values inside the ring are indicative of aromatic character. For the pyrazole ring, these calculations generally confirm its aromatic nature.[9] However, the degree of aromaticity can be influenced by substituents and fusion to other ring systems.[9][12]
The Harmonic Oscillator Model of Aromaticity (HOMA) is another index based on the analysis of bond lengths.[13] Deviations from the optimal bond lengths for an aromatic system reduce the HOMA value, providing a quantitative measure of aromaticity.
Table 2: Aromaticity Indices for Pyrazole and Related Systems
| System | Aromaticity Index | Value | Method | Reference |
| Pyrazole | NICS(0) | -13.5 ppm | DFT | [14] |
| Pyrazole | NICS(1) | -11.4 ppm | DFT | [14] |
| o-carborane-fused pyrazole | NICS(in heterocycle) | -8.5 ppm | DFT | [9] |
| Benzene | MCI | 0.072 a.u. | DFT | [9] |
| Pyrazole | MCI | 0.047 a.u. | DFT | [9] |
Note: MCI (Multicenter Index) is another measure of aromaticity.
Experimental and Computational Protocols
A combination of experimental and computational techniques is essential for a thorough understanding of the electronic and aromatic properties of the aminopyrazole core.
Synthesis of Aminopyrazole Derivatives
The synthesis of aminopyrazoles is well-established, with common methods involving the condensation of β-ketonitriles or α,β-unsaturated nitriles with hydrazine or its derivatives.[2][15][16]
Experimental Protocol: Synthesis of 3-Aminopyrazole
-
Reaction Setup: A solution of 3-oxo-3-phenylpropanenitrile (0.34 mmol), hydrazine (0.36 mmol), and acetic acid (0.37 mmol) in anhydrous ethanol (3 mL) is prepared in a reaction vessel.[5]
-
Reaction Conditions: The mixture is heated at 60 °C for 24 hours.[5]
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.[5]
-
Purification: The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer is then washed with brine, dried over MgSO4, filtered, and evaporated. The resulting solid is washed with ethyl ether and dried in vacuo to yield the 3-aminopyrazole derivative.[5]
Spectroscopic Characterization
Various spectroscopic techniques are employed to characterize the structure and electronic properties of aminopyrazoles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and for studying tautomeric equilibria in solution.[1][8][17]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying functional groups, such as the N-H and C=N vibrations, which are characteristic of the aminopyrazole core.[5][18]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[7]
X-ray Crystallography
Single-crystal X-ray diffraction provides precise information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.[1][3][19] This data is invaluable for understanding the preferred tautomeric forms in the solid state and for validating computational models.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals are grown, often by slow evaporation from a suitable solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]
-
Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.[1]
Computational Chemistry Methods
Computational chemistry, particularly DFT, is a powerful tool for investigating the electronic structure and properties of aminopyrazoles.
Protocol: DFT Calculations for Electronic Properties
-
Structure Optimization: The geometry of the aminopyrazole molecule is optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G**).[1][17]
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a minimum on the potential energy surface.
-
Electronic Property Calculation: Single-point energy calculations are then performed to obtain various electronic properties, including HOMO and LUMO energies, molecular orbital shapes, and Mulliken or other population analyses to determine atomic charges.[9]
-
Aromaticity Calculation: Aromaticity indices like NICS are calculated by placing a ghost atom at the center of the pyrazole ring and computing the magnetic shielding tensor.[14]
Relevance to Drug Discovery and Signaling Pathways
The electronic and aromatic properties of the aminopyrazole core are directly linked to its ability to act as a versatile pharmacophore in drug discovery.[20][21] These properties govern the non-covalent interactions, such as hydrogen bonding and π-stacking, that are critical for binding to biological targets.
Kinase Inhibition
Aminopyrazole derivatives have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[14][22][23] The aminopyrazole core can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region.
JAK/STAT Signaling Pathway
A prominent example of the therapeutic relevance of aminopyrazoles is their role as inhibitors of the Janus kinase (JAK) family of enzymes.[24] The JAK/STAT signaling pathway is a critical regulator of immune responses and cell growth, and its aberrant activation is implicated in various cancers and inflammatory diseases.[4][25][26] Aminopyrazole-based inhibitors can effectively block the activity of JAKs, thereby modulating downstream signaling events.
Below is a diagram illustrating the general mechanism of the JAK/STAT signaling pathway and the point of intervention for aminopyrazole-based inhibitors.
Caption: The JAK/STAT signaling pathway and the inhibitory action of aminopyrazole derivatives.
Experimental and Logical Workflows
The development of aminopyrazole-based drugs involves a systematic workflow encompassing synthesis, characterization, and biological evaluation. The electronic properties of the core structure are intrinsically linked to its biological activity, forming a logical basis for structure-activity relationship (SAR) studies.
Caption: A general experimental workflow for the development of aminopyrazole-based drug candidates.
Caption: The logical relationship between the physicochemical properties of the aminopyrazole core and its biological activity.
Conclusion
The aminopyrazole core represents a highly versatile and tunable scaffold for the design of biologically active molecules. A thorough understanding of its electronic and aromatic properties is paramount for the rational design of potent and selective drug candidates. The interplay of experimental techniques and computational modeling provides a powerful approach to elucidate these properties and guide medicinal chemistry efforts. This technical guide serves as a foundational resource for researchers aiming to leverage the unique characteristics of the aminopyrazole core in their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Mulliken [cup.uni-muenchen.de]
- 10. poranne-group.github.io [poranne-group.github.io]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. onclive.com [onclive.com]
- 26. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid and its derivatives are important heterocyclic compounds in medicinal chemistry and drug development. The pyrazole scaffold is a common feature in a variety of biologically active molecules. This document provides a detailed protocol for the chemical synthesis of this compound, a key intermediate for the development of novel therapeutic agents. The presented protocol is based on a two-step, one-pot reaction sequence involving a cyclization reaction followed by hydrolysis.
Synthesis Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the cyclocondensation of 2-hydroxyethylhydrazine with ethyl 2-cyano-3-(dimethylamino)acrylate in toluene. The resulting intermediate undergoes in-situ hydrolysis in the second step using a strong base, followed by acidification to yield the final product.
Experimental Protocol
Materials and Reagents:
-
2-Hydroxyethylhydrazine (C₂H₈N₂O)
-
Ethyl 2-cyano-3-(dimethylamino)acrylate (C₈H₁₂N₂O₂)
-
Toluene (C₇H₈)
-
30% Sodium Hydroxide solution (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup:
-
To a clean and dry three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 354.5 g (1.948 mol) of ethyl 2-cyano-3-(dimethylamino)acrylate and 920 g of toluene.
-
Stir the mixture until the ethyl 2-cyano-3-(dimethylamino)acrylate is fully dissolved.
-
To this solution, add 222.1 g (2.922 mol) of 2-hydroxyethylhydrazine.
-
-
Cyclization:
-
Heat the reaction mixture to 100°C with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, proceed to the next step.
-
-
Hydrolysis:
-
After the initial reaction is complete, carefully add 362 g of 30% sodium hydroxide solution (2.715 mol) to the reaction mixture.
-
Maintain the temperature at 100°C and continue stirring.
-
Monitor the hydrolysis by TLC until the intermediate is fully converted.
-
-
Work-up and Isolation:
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Carefully add concentrated hydrochloric acid to adjust the pH of the solution to below 5. This will cause the product to precipitate.
-
Filter the precipitate using a Buchner funnel.
-
Wash the solid product with a suitable solvent (e.g., cold water or toluene) to remove any remaining impurities.
-
Dry the purified product under vacuum to obtain 287 g (1.678 mol) of N-hydroxyethyl-5-amino-1H-pyrazole-4-carboxylic acid.[1]
-
Data Presentation
| Parameter | Value |
| Starting Material 1 | 2-Hydroxyethylhydrazine |
| Moles of Starting Material 1 | 2.922 mol |
| Starting Material 2 | Ethyl 2-cyano-3-(dimethylamino)acrylate |
| Moles of Starting Material 2 | 1.948 mol |
| Solvent | Toluene |
| Reaction Temperature | 100 °C |
| Hydrolysis Reagent | 30% NaOH |
| Final Product | This compound |
| Final Product Yield (mass) | 287 g |
| Final Product Yield (molar) | 1.678 mol |
| Overall Yield | 86.16% |
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Preparation of Pyrazole Carboxylic Acid Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxylic acids are a pivotal class of heterocyclic compounds that serve as essential building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules, often enhancing their biological activity. The presence of a carboxylic acid functional group provides a versatile handle for further chemical modifications, making these intermediates highly valuable in drug discovery and development. This document provides detailed application notes and experimental protocols for several key methods used in the preparation of pyrazole carboxylic acid intermediates, offering a comparative overview to aid in the selection of the most suitable synthetic strategy.
Synthetic Strategies Overview
The synthesis of pyrazole carboxylic acids can be broadly categorized into several approaches, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern on the pyrazole ring, the availability of starting materials, and the required scale of the synthesis. The primary methods covered in this document include the Knorr pyrazole synthesis, 1,3-dipolar cycloaddition reactions, Vilsmeier-Haack cyclization, multicomponent reactions, and the oxidation of pre-functionalized pyrazoles.
A general overview of the synthetic pathways is presented below:
Caption: Overview of major synthetic routes to pyrazole carboxylic acid intermediates.
Comparative Data of Synthetic Methods
The following table summarizes quantitative data for various methods of preparing pyrazole carboxylic acid intermediates, allowing for a direct comparison of their efficiencies and conditions.
| Method | Starting Materials | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Knorr Synthesis | Diethyl oxalate, Substituted acetophenone | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate | Sodium ethoxide, Hydrazine hydrate, Acetic acid | Ethanol | Reflux | - | Moderate | [1] |
| Vilsmeier-Haack | Hydrazone of β-keto ester | 1H-Pyrazole-4-carboxylic acid ester | POCl3, DMF | DMF | 70-80 | 4 | Good | [2] |
| Multicomponent Reaction | Ethyl acetoacetate, Aldehyde, Hydrazine derivative | Ethyl pyrazole-4-carboxylate derivatives | [bmim][FeCl4] (magnetic ionic liquid) | Solvent-free | - | - | 75-92 | [3] |
| 1,3-Dipolar Cycloaddition | Diazo compounds, Alkynes | Pyrazole derivatives | None (thermal) | Solvent-free | Heating | - | High | [4] |
| Oxidation | 3,5-Dimethyl-1H-pyrazole | 3,5-Pyrazoledicarboxylic acid | Potassium permanganate (KMnO4) | Water | 70-90 | - | 33 | [5] |
| From Cyanoacetate | Ethyl ethoxymethylcyanoacetate, Hydrazine hydrate | Ethyl 5-amino-1H-pyrazole-4-carboxylate | None | Ethanol | 80 | 4 | - | [6] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key synthetic routes discussed.
Knorr Pyrazole Synthesis for Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate
This protocol is adapted from a general method for synthesizing a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.[1]
Workflow:
Caption: Workflow for the Knorr synthesis of pyrazole-3-carboxylates.
Step 1: Synthesis of Substituted Ethyl-2,4-dioxo-4-phenylbutanoate Intermediates
-
In a suitable reaction vessel, react diethyl oxalate with a substituted acetophenone in the presence of sodium ethoxide.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate dioxo-ester is typically used in the next step without extensive purification.
Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate
-
Prepare a suspension of the dioxo-ester intermediate from Step 1 in glacial acetic acid.
-
Add hydrazine hydrate to the suspension.
-
Heat the reaction mixture to reflux and monitor for completion by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.
Vilsmeier-Haack Cyclization for 1H-Pyrazole-4-carboxylic Acid Esters
This protocol outlines the synthesis of 1H-pyrazole-4-carboxylic acid esters from hydrazones of β-keto esters using the Vilsmeier reagent.[2]
Workflow:
Caption: Workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carboxylates.
Procedure:
-
Prepare the hydrazone of the desired β-keto ester through standard condensation with a hydrazine.
-
In a round-bottom flask, dissolve the hydrazone (0.001 mol) in 4 mL of dry N,N-dimethylformamide (DMF) and cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) (4.60 g, 0.003 mol) dropwise to the stirred, ice-cold solution.
-
Allow the reaction mixture to warm to room temperature and then heat it at 70-80 °C for approximately 4 hours.
-
After heating, pour the resulting mixture onto crushed ice.
-
Neutralize the mixture with a dilute sodium hydroxide solution.
-
Allow the mixture to stand overnight to complete precipitation.
-
Collect the pale yellow precipitate by filtration.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate-petroleum ether mixture (e.g., 15:85) as the eluent to yield the pure product.
A microwave-assisted variation of this protocol has been reported to significantly increase the yield and reduce the reaction time.[2]
Multicomponent Reaction for Ethyl Pyrazole-4-carboxylate Derivatives
This protocol describes an environmentally friendly, one-pot synthesis of ethyl pyrazole-4-carboxylate derivatives using a magnetic ionic liquid as a recyclable catalyst.[3]
Procedure:
-
In a round-bottom flask, mix ethyl acetoacetate (10 mmol), the desired aldehyde (10 mmol), a hydrazine derivative (10 mmol), and the freshly prepared magnetic ionic liquid [bmim][FeCl4] (1.5 mmol).
-
Introduce a flow of oxygen into the reaction mixture.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, separate the magnetic ionic liquid catalyst from the product solution using a magnet.
-
Wash the catalyst with ethyl acetate and dry it under a vacuum for reuse.
-
Evaporate the solvent from the product solution.
-
Recrystallize the crude product from isopropanol to afford the pure pyrazole-4-carboxylic acid ethyl ester derivatives. Yields are reported to be in the range of 75-92%.[3]
Oxidation of 3,5-Dimethyl-1H-pyrazole to 3,5-Pyrazoledicarboxylic Acid
This protocol details the synthesis of 3,5-pyrazoledicarboxylic acid via the oxidation of 3,5-dimethyl-1H-pyrazole.[5]
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole (78.5 g, 0.818 mol) in 700 mL of water heated to 70 °C.
-
Gradually add potassium permanganate (517 g, 3.271 mol) to the hot solution, ensuring the temperature does not exceed 90 °C.
-
After the addition is complete, cool the mixture to room temperature.
-
Filter off the manganese dioxide (MnO2) precipitate and wash it with water.
-
Acidify the filtrate with aqueous HCl to a pH of 2.
-
Allow the acidified solution to stand overnight to precipitate the product.
-
Collect the precipitate by filtration and wash it with water to yield 3,5-pyrazoledicarboxylic acid as a white crystalline solid (Yield: 41.75 g, 33%).[5]
Conclusion
The preparation of pyrazole carboxylic acid intermediates can be achieved through a variety of synthetic methods. The classical Knorr synthesis and its variations remain widely used and effective. Modern methods such as 1,3-dipolar cycloadditions and multicomponent reactions offer high efficiency, regioselectivity, and often milder reaction conditions. The Vilsmeier-Haack reaction provides a direct route to pyrazole-4-carboxylic acid esters, while oxidation of alkyl-substituted pyrazoles is a straightforward method for accessing certain dicarboxylic acids. The choice of the optimal synthetic route will depend on the specific target molecule, available resources, and desired scale of production. The protocols and data presented herein provide a solid foundation for researchers to embark on the synthesis of these valuable intermediates for applications in drug discovery and development.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. sid.ir [sid.ir]
- 4. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid as a versatile scaffold in drug discovery, with a particular focus on the development of kinase inhibitors. The pyrazole core is a well-established privileged structure in medicinal chemistry, known for its role in a variety of approved drugs.[1][2] This scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Overview of the Scaffold and its Potential Applications
This compound is a valuable starting material for the synthesis of a diverse range of bioactive molecules. The primary amino group, the carboxylic acid moiety, and the pyrazole ring itself serve as handles for chemical elaboration. This scaffold is particularly well-suited for the development of inhibitors targeting protein kinases, a critical class of enzymes in cellular signaling that are frequently dysregulated in diseases such as cancer and inflammatory disorders.[3][4]
Key Features of the Scaffold:
-
5-Amino Group: Acts as a key hydrogen bond donor and can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.
-
4-Carboxylic Acid: Provides a crucial attachment point for various side chains, often via amide bond formation, which can be directed towards specific pockets in a target enzyme's active site.
-
1-(2-hydroxyethyl) Group: This substituent can influence solubility and provides an additional site for modification if required.
-
Pyrazole Core: A stable aromatic ring that serves as a rigid framework for orienting substituents and can engage in various interactions with the target protein.
This application note will focus on the development of inhibitors for two important kinase targets: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a key mediator in inflammatory signaling, and Fibroblast Growth Factor Receptors (FGFRs) , a family of receptor tyrosine kinases implicated in various cancers.[3][4]
Synthetic Strategy: From Scaffold to Inhibitor
The general strategy for elaborating the this compound scaffold involves amide coupling at the carboxylic acid position. This is a robust and widely used method in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.
General Synthesis Workflow
The following diagram outlines a typical synthetic workflow for generating a library of candidate inhibitors from the starting scaffold.
Caption: General workflow for the synthesis of a library of 5-aminopyrazole-4-carboxamide derivatives.
Protocol: Amide Coupling
This protocol describes a general method for the synthesis of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide derivatives.
Materials:
-
This compound
-
Desired amine (R-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) to the reaction mixture in one portion.
-
Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: Kinase Inhibition and Cellular Effects
Once a library of compounds has been synthesized, the next step is to evaluate their biological activity. This typically involves in vitro biochemical assays to determine direct inhibition of the target kinase, followed by cell-based assays to assess the compound's effect on cellular signaling and viability.
Target Kinase Signaling Pathways
The following diagrams illustrate the signaling pathways of IRAK4 and FGFR, highlighting their roles in disease.
Caption: Simplified IRAK4 signaling pathway, a key driver of innate immunity and inflammation.
Caption: Simplified FGFR signaling pathway, often dysregulated in cancer.
Quantitative Data from Representative Studies
The following tables summarize representative data for 5-aminopyrazole-based inhibitors targeting IRAK4 and FGFR, demonstrating the potential of this scaffold class.
Table 1: IRAK4 Inhibition Data for Representative 5-Aminopyrazole Derivatives [3]
| Compound ID | Modification on Pyrazole Core | IRAK4 IC50 (nM) |
| 1 | N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl) | 110 |
| 2 | N-(1-methyl-1H-pyrazol-4-yl) | >10,000 |
| 3 | N-(1H-pyrazol-4-yl) | 3,300 |
Table 2: FGFR Inhibition and Cellular Activity of a Representative 5-Amino-1H-pyrazole-4-carboxamide Derivative (Compound 10h) [4]
| Assay | IC50 (nM) |
| Biochemical Assays | |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 (V564F mutant) | 62 |
| Cellular Proliferation Assays | |
| NCI-H520 (Lung Cancer) | 19 |
| SNU-16 (Gastric Cancer) | 59 |
| KATO III (Gastric Cancer) | 73 |
Experimental Protocols
This protocol is a general method for measuring kinase activity and inhibition, adaptable for both IRAK4 and FGFR.
Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ format.
Materials:
-
Recombinant human IRAK4 or FGFR enzyme
-
Appropriate kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Kinase substrate (e.g., Myelin Basic Protein for IRAK4, Poly(E,Y) for FGFR)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds in DMSO
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 2.5 µL of the test compound dilutions or vehicle control (DMSO).
-
Add 5 µL of a solution containing the kinase enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This will also deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity after treatment with test compounds.
Materials:
-
Cancer cell line of interest (e.g., NCI-H520, SNU-16)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
This protocol is used to assess whether a compound inhibits the phosphorylation of a kinase's downstream target in a cellular context.
Materials:
-
Cell line of interest
-
Test compounds
-
Appropriate stimulant (e.g., IL-1β to stimulate the IRAK4 pathway)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (if necessary) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
For a loading control, the membrane can be stripped and re-probed with an antibody against the total protein and/or a housekeeping protein like β-Actin.
-
Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
By following these synthetic and biological evaluation protocols, researchers can effectively utilize this compound as a scaffold to discover and develop novel kinase inhibitors for various therapeutic indications.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 5-Aminopyrazoles in the Synthesis of Fused Heterocyclic Scaffolds: Applications in Medicinal Chemistry
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopyrazoles are privileged scaffolds in the field of heterocyclic chemistry, serving as versatile building blocks for the synthesis of a wide array of fused heterocyclic systems. Their inherent reactivity, stemming from the presence of multiple nucleophilic centers, allows for diverse chemical transformations, leading to the construction of complex molecular architectures with significant biological activities. This document provides an overview of the application of 5-aminopyrazoles in the synthesis of medicinally relevant fused heterocycles, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-b]pyridines. Detailed experimental protocols for key synthetic transformations and a summary of reported biological activities are presented to aid researchers in the design and execution of novel synthetic strategies in drug discovery.
Key Applications in Heterocyclic Synthesis
5-Aminopyrazoles are instrumental in the synthesis of various fused heterocyclic systems due to their ability to react with a range of electrophilic reagents.[1][2] The reaction pathways can be modulated by controlling the reaction conditions and the nature of the substituents on both the 5-aminopyrazole core and the reacting partner.
Synthesis of Pyrazolo[1,5-a]pyrimidines
A prevalent and efficient method for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its synthetic equivalent.[3][4] This reaction typically proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration.[3] The regioselectivity of the cyclization can be influenced by the nature of the substituents on the β-dicarbonyl compound.[3]
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines, structural analogs of purines, are of significant interest in medicinal chemistry.[5] A common synthetic route involves the reaction of 5-aminopyrazoles with one-carbon synthons, such as formamide or orthoformates, often under acidic conditions or with a coupling agent like PBr3.[6][7] Multi-component reactions have also been developed for the efficient one-pot synthesis of substituted pyrazolo[3,4-d]pyrimidin-4-ones.[8][9]
Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several strategies, including the condensation of 5-aminopyrazoles with 1,3-dielectrophiles.[1] Multi-component reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene compound are particularly effective for the construction of highly substituted pyrazolo[3,4-b]pyridines.[10][11] The reaction conditions can be tuned to control the final product, with some methods leading to the dihydro- or the fully aromatized pyridine ring.[10]
Experimental Protocols
Protocol 1: Synthesis of 2,7-diarylpyrazolo[1,5-a]pyrimidines
This protocol is adapted from a method for synthesizing biologically active pyrazolo[1,5-a]pyrimidines.[12]
Materials:
-
5-Amino-3-(aryl)-1H-pyrazole
-
1,3-Diaryl-1,3-propanedione
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve the 5-amino-3-(aryl)-1H-pyrazole (1.0 mmol) and the 1,3-diaryl-1,3-propanedione (1.0 mmol) in glacial acetic acid (10 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (50 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure 2,7-diarylpyrazolo[1,5-a]pyrimidine.
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines
This protocol is based on a one-flask procedure utilizing a Vilsmeier-type reaction followed by cyclization.[6]
Materials:
-
5-Aminopyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus tribromide (PBr₃)
-
Hexamethyldisilazane (HMDS)
Procedure:
-
To a solution of the 5-aminopyrazole (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C, add PBr₃ (3.0 mmol) dropwise under an inert atmosphere.
-
Stir the reaction mixture at 60 °C for 1-2 hours.
-
Cool the mixture to room temperature and then add hexamethyldisilazane (HMDS) (2.0 mmol).
-
Heat the reaction mixture at 120 °C for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrazolo[3,4-d]pyrimidine.
-
Characterize the product using appropriate spectroscopic methods.
Protocol 3: Multi-component Synthesis of Pyrazolo[3,4-b]pyridines
This protocol describes a three-component reaction for the synthesis of substituted pyrazolo[3,4-b]pyridines.[10][11]
Materials:
-
5-Aminopyrazole
-
Aromatic aldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or a cyclic β-diketone)
-
Catalyst (e.g., piperidine, p-toluenesulfonic acid, or a Lewis acid)
-
Solvent (e.g., ethanol, acetic acid, or DMF)
Procedure:
-
In a suitable flask, combine the 5-aminopyrazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and the catalyst (e.g., 2-3 drops of piperidine) in the chosen solvent (10-15 mL).
-
Reflux the reaction mixture for 2-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Wash the collected solid with a small amount of cold solvent.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure pyrazolo[3,4-b]pyridine derivative.
-
Confirm the structure of the synthesized compound using spectroscopic techniques.
Data Presentation
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Entry | 5-Aminopyrazole Substituent (R¹) | β-Dicarbonyl Compound Substituents (R², R³) | Product | Yield (%) | Reference |
| 1 | 3-Phenyl | Acetylacetone | 2-Methyl-5-phenyl-7-methylpyrazolo[1,5-a]pyrimidine | 85 | [13] |
| 2 | 3-(4-Methoxyphenyl)amino | Acetylacetone | 2-((4-Methoxyphenyl)amino)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | 88 | [13] |
| 3 | 3-Phenyl-4-carboxamide | 2-(4-Methoxybenzylidene)malononitrile | 7-Amino-6-cyano-5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide | 83 | [13] |
| 4 | 3-Methyl-1-phenyl | Pentane-2,4-dione | 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | 92 | [3] |
| 5 | 3-Amino-4-carbonitrile | Ethyl acetoacetate | 7-Amino-5-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 89 | [3] |
Table 2: Biological Activity of Fused Heterocycles Derived from 5-Aminopyrazoles
| Compound Class | Specific Compound | Target/Assay | IC₅₀ (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | 2,7-Diaryl derivative (Compound 162) | Hela cell line | 0.019 | [12] |
| Pyrazolo[1,5-a]pyrimidine | 2,7-Diaryl derivative (Compound 163) | A549 cell line | 0.003 | [12] |
| Pyrazolo[1,5-a]pyrimidine | N-mustard derivative (Compound 168) | SH-SY5Y cell line | 0.217 | [12] |
| Pyrazolo[1,5-a]pyrimidine | Compound 6n | CDK2 | - (43.9% GI) | [14] |
| Pyrazolo[3,4-d]pyrimidine | Compound P1 | HepG2 cell line | 22.7 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound P2 | MCF-7 cell line | 25.43 | [5] |
Visualizations
Caption: Reaction pathway for the synthesis of Pyrazolo[1,5-a]pyrimidines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Diversified Pyrazolo[3,4-<i>b</i>]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Electrophilic Substitution Reactions on the Pyrazole Ring
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview and practical protocols for conducting electrophilic substitution reactions on the pyrazole ring, a key scaffold in medicinal chemistry and materials science.
Introduction to Electrophilic Substitution on Pyrazole
The pyrazole ring is an aromatic heterocyclic system characterized by a five-membered ring containing two adjacent nitrogen atoms. It is considered a π-excessive system, making it susceptible to electrophilic attack. The regioselectivity of these reactions is a critical aspect for the synthesis of specifically substituted pyrazole derivatives.
Key Characteristics:
-
Aromaticity: Pyrazole possesses aromatic character, which drives its reactivity towards substitution rather than addition reactions.[1][2]
-
Regioselectivity: Electrophilic substitution on an unsubstituted pyrazole ring preferentially occurs at the C4 position.[1][3][4] This is attributed to the electronic distribution within the ring, where the C4 position is the most electron-rich and can best stabilize the intermediate arenium ion.[1][5] The C3 and C5 positions are comparatively electron-deficient.[5]
-
Reaction Medium: The pH of the reaction medium significantly influences reactivity. In strongly acidic conditions, the pyridine-like N2 nitrogen undergoes protonation to form a pyrazolium cation.[5] This deactivates the ring towards electrophilic attack.[5] Therefore, many electrophilic substitutions are carried out in neutral or basic media.[1]
General Mechanism of Electrophilic Substitution
The electrophilic substitution on the pyrazole ring proceeds through a typical arenium ion intermediate, analogous to the mechanism in benzene derivatives.
References
Synthetic Routes to Fused Pyrazole Systems: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fused pyrazole systems, with a particular focus on the medicinally important pyrazolopyrimidine scaffold. These heterocyclic compounds are of significant interest in drug discovery due to their diverse biological activities, including their roles as kinase inhibitors in cancer therapy.[1][2] This guide offers a comprehensive overview of the most common and effective synthetic strategies, complete with step-by-step protocols and tabulated data for easy comparison.
Introduction to Pyrazolopyrimidines
Pyrazolopyrimidines are a class of bicyclic heterocyclic compounds that consist of a fused pyrazole and pyrimidine ring system. Their structural similarity to purine nucleobases allows them to interact with a variety of biological targets, making them privileged scaffolds in medicinal chemistry.[2] Different isomers of pyrazolopyrimidines exist, with pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[4,3-d]pyrimidines being extensively studied. These compounds have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5]
The core of their anticancer activity often lies in their ability to act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[6] The development of efficient and versatile synthetic routes to access a diverse range of substituted pyrazolopyrimidines is therefore a key objective in the pursuit of novel therapeutics.
Key Synthetic Strategies
Several synthetic strategies have been developed for the construction of the pyrazolopyrimidine core. The most prominent methods include:
-
Cyclocondensation Reactions: This is a widely used and classical approach, typically involving the reaction of a 5-aminopyrazole derivative with a 1,3-dielectrophilic compound, such as a β-dicarbonyl compound or its equivalent.[7]
-
Three-Component Reactions: These reactions offer a convergent and efficient approach to pyrazolopyrimidines by combining three starting materials in a single step, often leading to high atom economy.[8]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of pyrazolopyrimidines, making it an attractive method for rapid library synthesis.[2][9]
-
Post-Synthetic Functionalization: Once the pyrazolopyrimidine core is assembled, further diversification can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce a wide range of substituents.[1]
Below are detailed protocols for some of the most reliable and widely used synthetic routes.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation
This protocol describes the synthesis of a 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, a common intermediate, followed by its chlorination to provide a scaffold ready for further functionalization.
Part A: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)
Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
Materials:
-
5-Amino-3-methylpyrazole (10.0 g, 0.10 mol)
-
Diethyl malonate (23.5 mL, 0.15 mol)
-
Sodium metal (4.73 g, 0.21 mol)
-
Anhydrous Ethanol (275 mL)
-
Concentrated Hydrochloric Acid
-
Deionized Water
Procedure:
-
Prepare a solution of sodium ethoxide by carefully adding sodium metal to 175 mL of anhydrous ethanol in a flask equipped with a reflux condenser and a drying tube. Allow the reaction to proceed until all the sodium has dissolved.
-
To the freshly prepared sodium ethoxide solution, add a solution of 5-amino-3-methylpyrazole in 100 mL of ethanol, followed by the addition of diethyl malonate.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in approximately 1200 mL of water and acidify with concentrated hydrochloric acid to a pH of ~2.
-
A creamy solid will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry to afford the title compound.
Data:
| Compound | Yield | Physical Appearance | MS (ESI) m/z [M+Na]+ |
| 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1) | 89% | Off-white solid | 187.9 |
Part B: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)
Chlorination of the diol intermediate.
Materials:
-
2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a flask equipped with a reflux condenser, carefully add 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with water, and dry.
Data:
| Compound | Yield |
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) | 61% |
Protocol 2: Microwave-Assisted One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones
This protocol details a rapid and efficient one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidinones from a β-ketonitrile, hydrazine, and a β-ketoester under microwave irradiation.[2]
One-pot microwave-assisted synthesis workflow.
Materials:
-
β-Ketonitrile (0.9 mmol, 1.0 equiv)
-
Hydrazine hydrate (1.2 mmol, 1.3 equiv)
-
Methanol (1 mL)
-
β-Ketoester (0.9 mmol, 1.0 equiv)
-
Acetic acid (0.5 mmol, 0.6 equiv)
Procedure:
-
In a microwave vial, combine the β-ketonitrile, hydrazine hydrate, and methanol.
-
Seal the vial and heat the mixture under microwave irradiation at 150 °C for 5 minutes (100 W).
-
Cool the vial, then add the β-ketoester and acetic acid.
-
Reseal the vial and heat again under microwave irradiation at 150 °C for 2 hours (100 W).
-
After cooling, the product can be isolated by filtration or evaporation of the solvent followed by purification.
Data:
| Substituents (R¹, R², R³) | Overall Yield |
| Specific example from lit. | 52% |
Protocol 3: Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol outlines a practical three-component, one-pot synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones under microwave irradiation.[8]
Materials:
-
Methyl 5-aminopyrazole-4-carboxylate (1.0 equiv)
-
Trimethyl orthoformate
-
Primary amine (e.g., aniline)
-
Solvent (e.g., ethanol)
Procedure:
-
In a microwave-safe vessel, combine the methyl 5-aminopyrazole-4-carboxylate, the primary amine, and an excess of trimethyl orthoformate in a suitable solvent.
-
Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates from the reaction mixture and can be isolated by simple filtration.
Data:
| Product | Yield Range |
| 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones | 60-90% |
Protocol 4: Functionalization via Suzuki-Miyaura Cross-Coupling
This protocol describes the arylation of a 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one derivative using a Suzuki-Miyaura cross-coupling reaction, a powerful tool for introducing molecular diversity.[6][10]
Suzuki-Miyaura cross-coupling for functionalization.
Materials:
-
3-bromo pyrazolo[1,5-a]pyrimidin-5-one derivative
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., XPhosPdG2)
-
Ligand (e.g., XPhos)
-
Base (e.g., Na₂CO₃)
-
Anhydrous solvent (e.g., dioxane)
Procedure:
-
To a reaction vessel, add the 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, aryl boronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data:
| Product | Yield Range |
| 3-Aryl-pyrazolo[1,5-a]pyrimidin-5-one derivatives | 70-95% |
Protocol 5: Functionalization via Buchwald-Hartwig Amination
This protocol provides a general method for the amination of a chloro-substituted pyrazolopyrimidine, a key transformation for introducing nitrogen-containing functional groups.[1][11]
Materials:
-
Chloro-substituted pyrazolopyrimidine (e.g., 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine)
-
Amine (e.g., benzene-1,2-diamine)
-
Palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0))
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a Schlenk tube, combine the chloro-substituted pyrazolopyrimidine, the amine, palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent.
-
Heat the reaction mixture at a specified temperature (e.g., 110 °C) for a set time (e.g., 24 hours).
-
After cooling, the reaction mixture is typically worked up by dilution with an organic solvent, washing with water, and purification by chromatography.
Data:
| Product | Yield |
| N-Aryl-pyrazolopyrimidine derivative | 61% |
Conclusion
The synthetic routes outlined in these application notes provide a robust toolkit for the synthesis of a wide variety of fused pyrazole systems, particularly pyrazolopyrimidines. The choice of a specific route will depend on the desired substitution pattern and the available starting materials. The detailed protocols provided herein should serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the efficient synthesis and exploration of this important class of bioactive molecules. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: NMR Spectroscopic Characterization of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in various pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such novel compounds. This application note provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. While specific experimental data for this exact molecule is not widely published, this document outlines a standard methodology and presents predicted chemical shifts based on the analysis of structurally similar pyrazole derivatives.
Predicted NMR Data
The expected chemical shifts for this compound are summarized below. These predictions are based on the known NMR data of analogous pyrazole compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
Structure:
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H3 (pyrazole ring) | 7.5 - 8.0 | s | - |
| NH₂ (amino group) | 5.0 - 6.0 | br s | - |
| N-CH₂ (ethylene chain) | 4.0 - 4.3 | t | ~5-7 |
| O-CH₂ (ethylene chain) | 3.6 - 3.9 | t | ~5-7 |
| OH (hydroxyl group) | 4.5 - 5.5 | br s | - |
| COOH (carboxyl group) | 11.0 - 13.0 | br s | - |
s = singlet, t = triplet, br s = broad singlet
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C3 (pyrazole ring) | 135 - 140 |
| C4 (pyrazole ring) | 95 - 100 |
| C5 (pyrazole ring) | 150 - 155 |
| COOH (carboxyl group) | 165 - 170 |
| N-CH₂ (ethylene chain) | 50 - 55 |
| O-CH₂ (ethylene chain) | 60 - 65 |
Experimental Protocols
A comprehensive NMR analysis is crucial for the structural confirmation of this compound. The following protocols outline the necessary steps for sample preparation and data acquisition.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized and purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH₂, -COOH). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution.
2. NMR Data Acquisition:
The following experiments are recommended for a thorough characterization. All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Purpose: To identify the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
Typical Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: -2 to 16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Temperature: 298 K
-
-
-
¹³C NMR Spectroscopy:
-
Purpose: To determine the number of non-equivalent carbons and their chemical environment.
-
Typical Parameters:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
Temperature: 298 K
-
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish the connectivity of the ethylene chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the overall structure and the position of substituents on the pyrazole ring.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and with the aid of 2D NMR data if acquired.
Workflow for Structural Characterization
The following diagram illustrates the logical workflow for the synthesis and structural elucidation of this compound.
Caption: Workflow for the characterization of the target compound.
This comprehensive approach, combining 1D and 2D NMR techniques, will enable researchers to confidently determine and verify the chemical structure of this compound, a crucial step in its further development for various applications.
Application Notes and Protocols for the FT-IR and Mass Spectrometry Analysis of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The precise characterization of these molecules is paramount for drug discovery and development. Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) are two powerful analytical techniques indispensable for the structural elucidation and identification of pyrazole derivatives. FT-IR provides crucial information about the functional groups present in a molecule, while mass spectrometry determines the molecular weight and provides insights into the molecular structure through fragmentation analysis.
This document provides detailed application notes and experimental protocols for the analysis of pyrazole derivatives using FT-IR and mass spectrometry.
FT-IR Spectroscopy Analysis
Application Note
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. For pyrazole derivatives, FT-IR is instrumental in confirming the presence of the pyrazole ring and identifying various substituents. Key vibrational bands to monitor include N-H stretching (for N-unsubstituted pyrazoles), C=N stretching, C=C stretching of the aromatic ring, and vibrations of substituent groups.[1] The position, intensity, and shape of these absorption bands provide a molecular fingerprint, aiding in structural confirmation.
Experimental Protocol: FT-IR Spectroscopy
1. Sample Preparation:
Proper sample preparation is critical for obtaining a high-quality FT-IR spectrum.[2][3] The choice of method depends on the physical state of the sample.[4]
-
For Solid Samples (KBr Pellet Method):
-
Grind 1-2 mg of the pyrazole derivative with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[2][5] The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.[2][4]
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
-
For Solid Samples (Nujol Mull Method):
-
Grind a small amount (5-10 mg) of the solid sample to a fine powder in a mortar.[6]
-
Add a small drop of Nujol (mineral oil) and continue to grind until a uniform paste is formed.[4][6]
-
Spread the mull evenly between two KBr or NaCl plates.[6]
-
Place the plates in the spectrometer's sample holder. A reference spectrum of Nujol should be run separately for subtraction.[6]
-
-
For Liquid Samples (Neat Liquid):
2. Data Acquisition:
-
Place the prepared sample into the FT-IR spectrometer.
-
Record the spectrum, typically within the range of 4000-400 cm⁻¹.[1][3]
-
Acquire a background spectrum of the empty sample holder (or with pure KBr pellet/salt plates) to subtract from the sample spectrum.[3]
3. Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Assign these bands to specific functional groups by comparing the observed frequencies with correlation tables and literature data for similar compounds.[1]
Data Presentation: Characteristic FT-IR Absorption Bands for Pyrazole Derivatives
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Notes |
| N-H (in pyrazole ring) | Stretching | 3100 - 3500 | Broad peak, indicates an N-unsubstituted pyrazole. |
| C-H (aromatic/heteroaromatic) | Stretching | 3000 - 3100 | |
| C-H (aliphatic) | Stretching | 2850 - 3000 | |
| C=O (e.g., in pyrazolone) | Stretching | 1630 - 1750 | Strong absorption. The exact position depends on conjugation and substituents.[7] |
| C=N (in pyrazole ring) | Stretching | 1590 - 1650 | Often coupled with C=C stretching.[8] |
| C=C (in pyrazole ring) | Stretching | 1400 - 1600 | Multiple bands can be observed. |
| C-N | Stretching | 1100 - 1300 | Can be useful for identifying the pyrazole ring structure.[9] |
Note: The exact wavenumbers can vary depending on the specific molecular structure, substituents, and the physical state of the sample.
Visualization: FT-IR Experimental Workflow
Caption: Workflow for FT-IR analysis of pyrazole derivatives.
Mass Spectrometry Analysis
Application Note
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of pyrazole derivatives with high accuracy and to deduce their structure by analyzing fragmentation patterns.[1] Common ionization techniques include Electrospray Ionization (ESI), suitable for polar and thermally labile compounds, and Electron Impact (EI), used for more volatile and stable compounds.[1] High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition.[1] The fragmentation of the pyrazole ring often involves characteristic losses, such as the expulsion of HCN or N₂.[10]
Experimental Protocol: Mass Spectrometry
1. Sample Preparation:
Sample preparation for MS aims to introduce a clean, dilute solution of the analyte into the instrument.[11][12][13]
-
Prepare a stock solution of the pyrazole derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture).[1][14]
-
For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[14]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument.[1]
-
For LC-MS analysis, the sample is injected into the HPLC system, which separates the components before they enter the mass spectrometer.
2. Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.[1]
-
Select the appropriate ionization mode (e.g., ESI positive, ESI negative, or EI). ESI is generally preferred for many pyrazole derivatives.[1]
-
Optimize the ion source parameters, such as capillary voltage, cone voltage, desolvation gas flow, and temperature, to maximize the signal intensity of the analyte.[1]
3. Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound (observing the [M+H]⁺, [M-H]⁻, or M⁺˙ ion).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments. This involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
4. Data Analysis:
-
Determine the molecular weight from the full scan spectrum.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses.
-
Propose a fragmentation pathway consistent with the observed data to confirm the structure of the pyrazole derivative.
Data Presentation: Common Mass Spectrometry Fragments of Pyrazole Derivatives
| Ion/Fragment Description | Typical m/z Value | Fragmentation Pathway |
| [M+H]⁺ or [M-H]⁻ | Molecular Weight + 1 or Molecular Weight - 1 | Protonation or deprotonation of the molecule (common in ESI). |
| M⁺˙ | Molecular Weight | Molecular ion (common in EI). |
| [M-H-N₂]⁺ | M - 29 | Loss of a nitrogen molecule from the [M-H]⁺ ion.[10] |
| [M-HCN]⁺˙ | M - 27 | Expulsion of hydrogen cyanide from the molecular ion.[10] |
| [M-H-HCN]⁺ | M - 28 | Loss of hydrogen cyanide from the [M-H]⁺ ion.[10] |
| Substituent Fragments | Varies | Fragmentation of side chains attached to the pyrazole ring. |
Note: The observed fragments and their relative abundances are highly dependent on the specific structure of the pyrazole derivative and the ionization conditions.
Visualization: Mass Spectrometry Experimental Workflow
Caption: Workflow for Mass Spectrometry analysis of pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 4. jascoinc.com [jascoinc.com]
- 5. benchchem.com [benchchem.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BiblioBoard [openresearchlibrary.org]
- 11. organomation.com [organomation.com]
- 12. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes: 4-Anilinopyrimidine Core as a Key Intermediate for EGFR Tyrosine Kinase Inhibitors
Introduction
The 4-anilinopyrimidine scaffold is a privileged core structure in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[1] Specifically, it is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), a critical class of targeted therapies for non-small cell lung cancer (NSCLC) and other malignancies.[2][3] EGFR is a transmembrane receptor that, upon activation by ligands like EGF, triggers intracellular signaling cascades—primarily the RAS/RAF/MAPK and PI3K/AKT pathways—that drive cell proliferation, survival, and differentiation.[4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[2][5] TKIs act by competing with ATP at the kinase domain's binding site, thereby blocking the autophosphorylation of the receptor and inhibiting downstream signaling.[6][7]
This document provides detailed protocols for the synthesis and application of a key 4-anilinopyrimidine intermediate, specifically focusing on its role in the synthesis of gefitinib, an EGFR-TKI.
Data Presentation
Table 1: Synthesis Reaction Yields
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Chlorination | 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one | 4-Chloro-6,7-dimethoxyquinazoline | 98%[8][9] |
| 2 | Nucleophilic Substitution | 4-Chloro-6,7-dimethoxyquinazoline & 3-Chloro-4-fluoroaniline | N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | 98%[9] |
Table 2: Biological Activity of Final Product (Gefitinib) and Related Analogs
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Gefitinib | EGFR-TK | 41 | MCF-7 | [10] |
| Compound 4c (dianilinopyrimidine) | EGFRwt | - | A549 | [3] |
| 560 | PC-3 | [3] | ||
| 2210 | HepG2 | [3] | ||
| Compound 1a (ribose-modified) | EGFR L858R/T790M | 620 | - | [11] |
| Compound 52 (4th Gen) | EGFR L858R/T790M/C797S | 0.55 | - | [12] |
| 43.28 | Ba/F3 | [12] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (Intermediate)
This protocol details the chlorination of the quinazolinone precursor to form the key chloroquinazoline intermediate.[8][9]
Materials:
-
6,7-Dimethoxy-3,4-dihydroquinazolin-4-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium hydrogen carbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator.
Procedure:
-
Charge a round-bottom flask with 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (10.0 g, 48.5 mmol).
-
Add thionyl chloride (200 ml) to the flask.
-
Add a catalytic amount of DMF (0.2 ml) dropwise.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature, remove the excess thionyl chloride in vacuo using a rotary evaporator.
-
Add toluene (2 x 50 ml) and azeotrope to remove the final traces of thionyl chloride.
-
Dissolve the resulting residue in dichloromethane (550 ml).
-
Wash the organic solution sequentially with saturated aqueous NaHCO₃ solution (2 x 250 ml) and brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a white solid. (Expected yield: ~10.7 g, 98%).[8]
Protocol 2: Synthesis of N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Precursor)
This protocol describes the nucleophilic aromatic substitution reaction to couple the chloroquinazoline intermediate with the target aniline.[9]
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
3-Chloro-4-fluoroaniline
-
Isopropanol
-
Two-necked flask, magnetic stirrer.
Procedure:
-
Charge a two-necked flask with 4-chloro-6,7-dimethoxyquinazoline (6.30 g, 0.03 mol).
-
Add isopropanol (100 ml) to the flask.
-
Add 3-chloro-4-fluoroaniline (10.00 g, 0.069 mol, 2.3 equivalents).
-
Stir the mixture vigorously at room temperature for 1 hour.
-
A precipitate will form during the reaction.
-
Filter the resulting solid precipitate.
-
Wash the filtered solid with isopropanol.
-
Dry the product in an oven at 60°C for 24 hours to yield the final product. (Expected yield: ~9.65 g, 98%).[9]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathways and the inhibitory action of TKIs.
Experimental Workflow Diagram
Caption: Two-step synthesis workflow for the Gefitinib precursor.
Logical Relationship Diagram
Caption: Structure-Activity Relationship (SAR) logic for EGFR inhibitors.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urologyku.com [urologyku.com]
- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 9. ukm.my [ukm.my]
- 10. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of Ribose-Modified Anilinopyrimidine Derivatives as EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic pathways for the target molecule:
-
Direct Synthesis: A one-pot, two-step process involving the reaction of 2-hydroxyethylhydrazine with ethyl 2-cyano-3-(dimethylamino)acrylate, followed by in-situ hydrolysis of the intermediate ester.[1]
-
Two-Step Synthesis via Nitrile Intermediate: This route involves the synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole from 2-hydroxyethylhydrazine and ethoxymethylenemalononitrile, followed by hydrolysis of the cyano group to the carboxylic acid.[2]
Q2: I am experiencing low yields in my synthesis. What are the common causes?
A2: Low yields in pyrazole synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in 2-hydroxyethylhydrazine or the acrylate/malononitrile starting materials can lead to unwanted side reactions.
-
Suboptimal Reaction Temperature: The initial condensation reaction is temperature-sensitive. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side product formation.
-
Inefficient Hydrolysis: In the direct synthesis route, incomplete hydrolysis of the intermediate ester will result in a lower yield of the final carboxylic acid. For the nitrile hydrolysis route, the conditions must be carefully controlled to ensure complete conversion without degradation.
-
pH of Product Precipitation: The final product is precipitated by adjusting the pH. If the pH is not optimal, the product may remain partially dissolved in the solution, leading to lower isolated yields.
Q3: My final product is discolored. What could be the reason and how can I fix it?
A3: Discoloration, often appearing as golden-brown or yellow, can arise from impurities in the starting materials, particularly hydrazine derivatives, or from the formation of colored byproducts during the reaction.[2] Purification through recrystallization or column chromatography can help remove these colored impurities.
Q4: What are the potential side products in this synthesis?
A4: While specific side products for this exact synthesis are not extensively documented, general side reactions in 5-aminopyrazole synthesis from related starting materials can include:
-
Regioisomer Formation: Although the reaction of 2-hydroxyethylhydrazine is expected to be regioselective, the formation of the 3-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid isomer is a theoretical possibility.
-
Incomplete Cyclization: The intermediate hydrazone may not fully cyclize to form the pyrazole ring.
-
Hydrolysis of the Amino Group: During the hydrolysis of the ester or nitrile, harsh conditions could potentially lead to the hydrolysis of the 5-amino group to a 5-hydroxy group.
-
Formation of Amide Intermediate: During nitrile hydrolysis, the reaction may stop at the amide intermediate (5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide) if the conditions are not sufficiently forcing.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials (TLC analysis) | Incomplete reaction due to low temperature or insufficient reaction time. | Increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC. Extend the reaction time. |
| Purity of starting materials. | Ensure the purity of 2-hydroxyethylhydrazine and the acrylate/malononitrile starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). | |
| Significant amount of ester or nitrile intermediate remaining after hydrolysis | Incomplete hydrolysis. | For the direct synthesis, ensure the concentration of the base (e.g., NaOH) is sufficient and consider increasing the hydrolysis temperature or time. For the nitrile route, consider using stronger acidic or basic conditions, but monitor for potential side reactions. |
| Low isolated yield after precipitation | Suboptimal pH for precipitation. | Carefully adjust the pH of the solution. The product is an amino acid and will have an isoelectric point. Experiment with a range of pH values around the expected pI to maximize precipitation. |
| Product loss during washing. | Use a minimal amount of cold solvent to wash the filtered product to avoid significant dissolution. |
Product Purity Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of multiple spots on TLC after reaction | Formation of side products. | Optimize reaction conditions (temperature, reaction time) to minimize side product formation. Purify the crude product using column chromatography. |
| Discolored product (yellow to brown) | Impurities from starting materials or colored byproducts. | Treat the crude product with activated carbon before recrystallization. Perform recrystallization from a suitable solvent system (e.g., water, ethanol/water). |
| Broad melting point range | Presence of impurities. | Purify the product by recrystallization until a sharp melting point is obtained. |
Data Presentation
Table 1: Reported Yield for the Direct Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Reaction Temp. (°C) | Hydrolysis Conditions | Final Yield (%) | Reference |
| 2-hydroxyethylhydrazine | Ethyl 2-cyano-3-(dimethylamino)acrylate | Toluene | 100 | 30% NaOH, 100°C | 86.16 | [1] |
Table 2: Reported Yield for the Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole
| Reactant 1 | Reactant 2 | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Final Yield (%) | Reference |
| 2-hydroxyethylhydrazine | Ethoxymethylenemalononitrile | Ethanol | Reflux | 2.5 | Not explicitly stated, but a high yield is implied by the quantities provided. | [2] |
Experimental Protocols
Protocol 1: Direct Synthesis of this compound[1]
-
To a three-necked flask, add 2-cyano-3-(dimethylamino) ethyl acrylate (1.948 mol), toluene (920g), and β-hydroxyethylhydrazine (2.922 mol).
-
Heat the reaction mixture to 100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the toluene under reduced pressure.
-
Add 30% sodium hydroxide solution (2.715 mol) to the residue and heat at 100°C to facilitate hydrolysis. Monitor the reaction by TLC.
-
After completion of the hydrolysis, cool the reaction mixture.
-
Adjust the pH to below 5 with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid product and dry to obtain N-hydroxyethyl-5-amino-1H-pyrazole-4-carboxylic acid.
Protocol 2: Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole[2]
-
In a reaction flask, heat a solution of 2-hydroxyethylhydrazine (38.9 g) in ethanol (425 ml) to 50°C.
-
Over a period of ten minutes, add a solution of ethoxymethylenemalononitrile (52 g) in warm ethanol (250 ml).
-
Wash the addition funnel with ethanol (50 ml) and add it to the reaction mixture.
-
Heat the mixture under reflux for 2.5 hours.
-
Allow the solution to cool to room temperature overnight.
-
Collect the resulting golden-brown crystals by filtration.
-
Wash the crystals with ether and dry them in vacuo at room temperature.
Protocol 3: Hydrolysis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole (General Procedure)
Note: A specific protocol for the hydrolysis of this particular nitrile was not found in the search results. The following is a general procedure that should be optimized.
-
Dissolve 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole in a suitable solvent (e.g., ethanol, water).
-
Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution).
-
Heat the mixture to reflux and monitor the reaction by TLC for the disappearance of the starting material and the appearance of the carboxylic acid.
-
Upon completion, cool the reaction mixture.
-
If using acidic hydrolysis, the product may precipitate upon cooling or neutralization. If using basic hydrolysis, acidify the solution to the isoelectric point to precipitate the carboxylic acid.
-
Filter the solid product, wash with a small amount of cold solvent, and dry.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of Aminopyrazole Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of aminopyrazole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying aminopyrazole carboxylic acids?
A1: The most common purification techniques for aminopyrazole carboxylic acids include recrystallization, column chromatography (including flash chromatography and HPLC), and extraction. The choice of method depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the specific aminopyrazole carboxylic acid, such as its solubility and isoelectric point.
Q2: How does the zwitterionic nature of aminopyrazole carboxylic acids affect their purification?
A2: Aminopyrazole carboxylic acids are amphoteric compounds, possessing both a basic amino group and an acidic carboxylic acid group. This allows them to exist as zwitterions at their isoelectric point (pI), where they have a net zero charge and often exhibit minimum solubility in aqueous solutions. This property can be exploited for purification by precipitation. However, it can also complicate purification techniques like chromatography, potentially causing streaking or poor separation on silica gel. Careful control of pH is therefore crucial during extraction and chromatography.
Q3: What are common impurities I might encounter?
A3: Impurities in aminopyrazole carboxylic acids often stem from the synthetic route. Common impurities can include unreacted starting materials, reagents, and side-products from the reaction. For instance, in the synthesis of celecoxib, a well-known aminopyrazole derivative, impurities can include regioisomers and process-related byproducts.[1][2] Identifying the potential impurities from your specific synthesis is key to developing an effective purification strategy.
Q4: Can I use normal-phase silica gel chromatography for these compounds?
A4: While possible, normal-phase silica gel chromatography can be challenging for aminopyrazole carboxylic acids due to their polar and amphoteric nature. The basic amine group can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor recovery.[3] To mitigate these issues, it is common to add modifiers to the mobile phase, such as a small amount of a volatile acid (e.g., acetic acid or formic acid) to protonate the amine and reduce its interaction with the silica, or a base (e.g., triethylamine or ammonia) to deprotonate the silanol groups.
Q5: What are the advantages of using reverse-phase HPLC for purification?
A5: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of aminopyrazole carboxylic acids, offering high resolution and the ability to separate closely related impurities.[4][5] By using a non-polar stationary phase (like C18) and a polar mobile phase, the interactions that cause issues in normal-phase chromatography are minimized. The pH of the mobile phase can be adjusted to control the ionization state of the analyte and improve separation.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the compound is precipitating too quickly from a supersaturated solution.[6][7] | - Add a small amount of additional solvent to the hot solution to decrease saturation. - Cool the solution more slowly. - Try a different solvent or a solvent mixture with a lower boiling point. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low Recovery | The compound is too soluble in the cold solvent.[8] | - Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. - Use a minimal amount of cold solvent to wash the crystals. - Concentrate the mother liquor and attempt a second crystallization. |
| No Crystals Form | The solution is not supersaturated, or nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask or add a seed crystal of the pure compound. - Cool the solution for a longer period or at a lower temperature. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[9] - Perform a second recrystallization. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause | Solution |
| Peak Tailing | - Secondary interactions between the basic amine group and residual silanol groups on the stationary phase (in RP-HPLC).[3] - Overloading the column. | - Add a competing base (e.g., triethylamine) or an acid (e.g., trifluoroacetic acid - TFA) to the mobile phase to mask the interacting sites. - Adjust the pH of the mobile phase to suppress the ionization of the amine or carboxylic acid. - Use a highly end-capped column. - Reduce the injection volume or sample concentration. |
| Poor Resolution | - Inappropriate mobile phase composition or column chemistry. | - Optimize the mobile phase by adjusting the solvent ratio, pH, or adding ion-pairing reagents. - Try a different column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size.[5] |
| Broad Peaks | - Column degradation. - Large dead volume in the HPLC system. | - Flush the column or replace it if it's old or has been used extensively. - Check and tighten all fittings and connections. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. | - Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a constant temperature. |
Experimental Protocols
Recrystallization of a Generic Aminopyrazole Carboxylic Acid
This protocol provides a general guideline. The choice of solvent and specific temperatures will need to be optimized for the particular compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude aminopyrazole carboxylic acid in various solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Example: Recrystallization of Celecoxib
A process for the purification of celecoxib involves dissolving the crude product in a mixture of acetone and toluene, heating to 80-85 °C, treating with activated carbon, and then cooling to 25-30 °C to allow for crystallization. The resulting crystals are filtered, washed with toluene, and dried.[9][10] Another method describes dissolving celecoxib in hot ethanol, followed by the addition of hot water to induce crystallization upon slow cooling.
Reverse-Phase HPLC Purification
This is a general protocol and should be adapted based on the specific compound and available equipment.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The aqueous phase should contain a buffer to control the pH and may include an additive like 0.1% TFA or formic acid to improve peak shape.
-
Sample Preparation: Dissolve the crude aminopyrazole carboxylic acid in the mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Development: Start with a gradient elution (e.g., 10-90% organic modifier over 30 minutes) to determine the approximate retention time of the compound and its impurities. Based on the results, an isocratic or a more optimized gradient method can be developed to achieve the best separation.
-
Purification Run: Inject the sample onto the HPLC system and collect the fractions corresponding to the peak of the desired compound.
-
Fraction Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by rotary evaporation or lyophilization, to obtain the purified compound.
Example HPLC Method for Celecoxib and its Impurities:
An isocratic reverse-phase HPLC method for celecoxib and its impurities uses a Symmetry C18 column with a mobile phase of water:acetonitrile (50:50 v/v) at a flow rate of 1.2 mL/min and UV detection at 254 nm.[4]
Data Presentation
Table 1: HPLC Purity and Yield Data for Celecoxib Purification
| Purification Step | HPLC Purity (%) | Molar Yield (%) | Reference |
| Crude Product | Not specified | Not specified | [10] |
| After Recrystallization (Acetone/Toluene) | 99.3 | 47 | [10] |
| After Recrystallization (Aqueous Ethanol) | 98.2 | 80 | |
| Optimized Recrystallization | >99.8 | >90 |
Visualizations
Caption: Workflow for selecting a purification strategy for aminopyrazole carboxylic acids.
Caption: Troubleshooting common issues in the recrystallization of aminopyrazole carboxylic acids.
References
- 1. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. CN104326983A - Refining method of celecoxib - Google Patents [patents.google.com]
identifying and minimizing side products in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products in their pyrazole synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in pyrazole synthesis?
A1: The most frequently encountered side products in pyrazole synthesis include:
-
Regioisomers: These are the most common side products, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The formation of regioisomeric pyrazole products can be challenging to separate.[1]
-
Pyrazolines: These result from incomplete cyclization or aromatization of the pyrazole ring.[1]
-
Hydrazine-related impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[1][3]
-
Di-addition products: In some cases, a di-addition of hydrazine to the dicarbonyl compound can occur.[1]
-
Homocoupling products: In metal-catalyzed N-arylation reactions for pyrazole synthesis, homocoupling of the aryl halide starting material can lead to biaryl side products.[2]
-
Dimerization products: Under certain conditions, such as in the presence of a copper catalyst, 5-aminopyrazoles can undergo dimerization to form pyrazole-fused pyridazines and pyrazines.[4][5]
Q2: How can I identify the side products in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts.[1]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to check for the presence of multiple components in your reaction mixture.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The presence of duplicate sets of peaks in the NMR spectrum often indicates the formation of regioisomers.[1][2]
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the molecular weight of the side products and helping to identify their structures.[1]
-
Two-Dimensional NMR (e.g., NOESY): For unambiguously distinguishing between regioisomers, 2D NMR techniques like NOESY can be used to identify through-space correlations between protons, confirming the substitution pattern on the pyrazole ring.[2]
Q3: What strategies can I employ to minimize the formation of regioisomers?
A3: Several strategies can be used to improve the regioselectivity of pyrazole synthesis:
-
Solvent Choice: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity.[6]
-
Catalyst Selection: Specific catalysts can promote the formation of a single regioisomer. For example, iron-catalyzed reactions of diarylhydrazones and vicinal diols, and ruthenium-catalyzed hydrogen transfer of 1,3-diols with alkyl hydrazines have shown high regioselectivity.[7]
-
Reaction Conditions: The choice of base and solvent can significantly influence the outcome. For instance, using t-BuOK as a base in pyridine has been shown to provide complete regioselectivity in the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes.[8]
-
Specific Synthetic Routes: Certain synthetic methodologies are inherently more regioselective. The reaction of N-arylhydrazones with nitroolefins is one such approach that offers excellent regioselectivity.[9]
Q4: My reaction mixture has turned a deep yellow/red color. What is the likely cause and how can I prevent it?
A4: The formation of colored impurities is often due to the decomposition of the hydrazine starting material or the oxidation of reaction intermediates.[1][2] To mitigate this, consider the following:
-
Use of Acetylhydrazine: A two-step, one-pot protocol using acetylhydrazine instead of hydrazine hydrate can prevent the formation of typical by-products, including colored ones, which simplifies purification, especially on a larger scale.[10][11]
-
Purity of Hydrazine: Ensure the hydrazine reagent is of high purity and has been stored correctly to prevent degradation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of sensitive intermediates.
Troubleshooting Guides
Issue 1: Multiple Spots on TLC, Suspected Regioisomers
-
Symptom: Your TLC plate shows two or more spots with similar Rf values that are difficult to separate. Your NMR spectrum shows duplicate sets of peaks for the desired product.[1]
-
Cause: Formation of regioisomers due to the use of an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine.[1][2]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting regioisomer formation.
Issue 2: Low Yield and Unreacted Starting Materials
-
Symptom: TLC analysis shows a significant amount of unreacted starting materials even after a prolonged reaction time. The isolated yield of the pyrazole product is low.[2]
-
Cause: Suboptimal reaction conditions, poor purity of starting materials, or steric hindrance.[2][12]
-
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low pyrazole synthesis yields.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| Entry | Hydrazine | 1,3-Dicarbonyl | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 1 | Phenylhydrazine | Benzoylacetone | Methanol | 3:1 | [6] |
| 2 | Phenylhydrazine | Benzoylacetone | TFE | 19:1 | [6] |
| 3 | Phenylhydrazine | Benzoylacetone | HFIP | >99:1 | [6] |
| 4 | Methylhydrazine | Benzoylacetone | Methanol | 4:1 | [6] |
| 5 | Methylhydrazine | Benzoylacetone | TFE | 9:1 | [6] |
Table 2: Comparison of Yields in 1,3,5-Trisubstituted Pyrazole Synthesis
| Entry | Chalcone Arylhydrazone | Oxidizing Agent | Solvent | Yield (%) | Reference |
| 1 | 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one N-phenylhydrazone | DDQ | Dichloromethane | 97 | [13] |
| 2 | 1,3-Diphenylprop-2-en-1-one N-(2,4-dinitrophenyl)hydrazone | DDQ | Dichloromethane | 92 | [13] |
| 3 | 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one N-phenylhydrazone | DDQ | Dichloromethane | 85 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Improved Regioselectivity using Trifluoroethanol (TFE)
This protocol is adapted from methodologies that report enhanced regioselectivity.[2][6]
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (5-10 mL per mmol of dicarbonyl).
-
Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Protocol 2: Identification of Regioisomers using 1H NMR and NOESY
-
Dissolve a sample of the purified pyrazole mixture in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire a standard 1D 1H NMR spectrum. Look for duplicate signals for the pyrazole ring protons and the protons on the substituents. The integration of these signals can provide an estimate of the regioisomeric ratio.
-
To definitively assign the structure of the major regioisomer, perform a 2D NOESY experiment.
-
Process the NOESY data and look for through-space correlations (cross-peaks) between the protons on the N-substituent and the protons at the C3 or C5 position of the pyrazole ring. The presence of a NOE correlation will confirm the proximity of these groups and thus establish the regiochemistry.
Visualizations
Knorr Pyrazole Synthesis and Regioisomer Formation
Caption: Reaction pathway showing the formation of regioisomeric products.
Decision Tree for Minimizing Side Products
Caption: Decision tree for selecting a strategy to minimize side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. Minimizing Side Reactions in Classical Pyrazole Synthesis from &#...: Ingenta Connect [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Cyclization Reactions for 5-Aminopyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-aminopyrazoles. Our aim is to help you overcome common challenges and optimize your reaction conditions for improved yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cyclization reaction to form 5-aminopyrazoles, particularly from the common route involving β-ketonitriles and hydrazines.[1][2]
Issue 1: Low or No Product Yield
Low yields are a frequent challenge in 5-aminopyrazole synthesis and can be attributed to several factors, from starting material quality to suboptimal reaction conditions.[3]
| Potential Cause | Troubleshooting Steps |
| Poor Quality Starting Materials | Ensure the purity of your β-ketonitrile and hydrazine derivatives. Impurities can lead to side reactions, reducing yield and complicating purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[3] |
| Suboptimal Reaction Conditions | Temperature, reaction time, solvent, and the presence or absence of a catalyst are critical parameters that may require optimization.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3] |
| Incorrect Stoichiometry | Ensure the correct stoichiometry of reactants. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[3] |
| Inefficient Cyclization | The cyclization of the hydrazone intermediate to the pyrazole ring can be slow. Switching to a higher boiling point solvent or increasing the reaction temperature may be beneficial.[4] Microwave-assisted synthesis can also be an effective strategy to improve yields and reduce reaction times.[5] |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
A primary challenge in 5-aminopyrazole synthesis is the lack of regioselectivity when using monosubstituted hydrazines, which can lead to a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[4]
| Controlling Factor | Strategy for 5-Aminopyrazole (Thermodynamic Product) | Strategy for 3-Aminopyrazole (Kinetic Product) |
| Reaction Conditions | Neutral or acidic conditions and elevated temperatures (e.g., reflux) favor the thermodynamically more stable 5-substituted product.[6] | Basic conditions (e.g., NaOEt) and low temperatures (e.g., 0 °C) favor the kinetically controlled 3-substituted product.[6] |
| Reactant Structure | Bulky or electron-poor hydrazines (e.g., phenylhydrazine) are biased towards the formation of the 5-substituted pyrazole.[6] | Less sterically hindered hydrazines are more amenable to kinetic control. |
| Solvent Choice | Protic solvents like ethanol or acetic acid are commonly used.[2][5] | Aprotic solvents may be employed in base-catalyzed reactions. |
Issue 3: Difficulty in Product Purification
Purification can be challenging due to the presence of regioisomers, unreacted starting materials, or side products.
| Problem | Suggested Solution |
| Separating Regioisomers | Isomers can often be separated by column chromatography on silica gel.[3] Fractional crystallization can also be an effective technique. |
| Removing Unreacted Hydrazine | An acidic wash during the workup can help remove basic hydrazine. |
| Presence of Colored Impurities | Discoloration, particularly with hydrazine salts, is common.[3] Treating the crude product with activated charcoal can help remove some colored impurities. Recrystallization is also effective for purification.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing 5-aminopyrazoles?
A1: The most widely used and versatile method is the condensation of β-ketonitriles with hydrazines.[1][2] This reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization.[1][2]
Q2: How do reaction conditions influence the regioselectivity of the cyclization?
A2: Reaction conditions play a crucial role in determining the final product isomer. Generally, thermodynamic control (higher temperatures, neutral/acidic conditions) favors the 5-aminopyrazole isomer, while kinetic control (lower temperatures, basic conditions) can favor the 3-aminopyrazole isomer.[6]
Q3: What are some common catalysts used in 5-aminopyrazole synthesis?
A3: While many reactions proceed without a catalyst, both acid and base catalysis can be employed. Acidic catalysts like acetic acid or hydrochloric acid can be used.[2][5] Basic catalysts such as triethylamine (Et3N) or sodium ethoxide are also common.[2][6] In recent years, various novel catalysts, including nano-catalysts, have been developed to improve efficiency and yields under greener conditions.[7][8]
Q4: Can I run this reaction under solvent-free or aqueous conditions?
A4: Yes, green chemistry approaches have been successfully applied. For instance, the reaction of benzylidene malononitriles with phenylhydrazine can be performed in water at room temperature, often resulting in excellent yields of the precipitated product.[9]
Q5: How can I confirm the regiochemistry of my synthesized aminopyrazole?
A5: Unambiguous structure determination is critical. While 1H and 13C NMR are standard, advanced 2D NMR techniques like HMBC and HSQC are often necessary to confirm the connectivity, especially the position of the substituent on the pyrazole nitrogen.[5] In some cases, single-crystal X-ray diffraction is the definitive method for structural elucidation.[4]
Quantitative Data on Reaction Conditions
The following tables summarize yields of 5-aminopyrazoles under various reported reaction conditions.
Table 1: Effect of Solvent on Yield [9]
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Ethanol | 180 | 35 |
| 2 | Ethanol:Water (1:1) | 120 | 75 |
| 3 | Ethanol:Water (1:4) | 90 | 88 |
| 4 | Water | 60 | 95 |
| Reaction: 4-nitrobenzylidene malononitrile with phenylhydrazine at room temperature. |
Table 2: Influence of Catalyst and Conditions on Yield
| Starting Materials | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |
| β-Ketonitrile, Hydrazine HCl | - | Ethanol | Reflux | - | Excellent | [2] |
| β-Ketonitrile, Substituted Hydrazine | Et3N | Ethanol | Reflux | - | - | [2] |
| Aldehyde, Malononitrile, Phenylhydrazine | LDH@PTRMS@DCMBA@CuI | H2O/EtOH | 55 °C | 15-27 min | 85-93 | [7] |
| β-Ketonitrile, Hydrazine | H2SO4 (neutralization) | - | - | - | Optimized | [10] |
| 5-Aminopyrazole, β-Diketone | Acetic Acid | Acetic Acid | Reflux | - | - | [5] |
| 5-Aminopyrazole Dimerization | Cu(OAc)2, BPO, K2S2O8 | Toluene | 100 °C | 10 h | High | [11] |
Key Experimental Protocols
Protocol 1: General Synthesis of 5-Aminopyrazoles from β-Ketonitriles and Hydrazines in Ethanol [2]
-
Dissolution : Dissolve the β-ketonitrile (1.0 eq) in ethanol.
-
Hydrazine Addition : Add the appropriate hydrazine or hydrazine hydrochloride salt (1.0-1.2 eq) to the solution. If using a substituted hydrazine, a base like triethylamine (1.1 eq) may be added.
-
Reaction : Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup : Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Catalyst-Free Synthesis of 5-Aminopyrazole-4-carbonitriles in Water [9]
-
Reactant Suspension : Suspend the substituted benzylidene malononitrile (1.0 eq) in water (approx. 0.1 M concentration).
-
Hydrazine Addition : Add phenylhydrazine (1.0 eq) to the suspension.
-
Reaction : Stir the turbid reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Isolation : Upon completion of the reaction, collect the precipitate by filtration.
-
Washing and Drying : Wash the solid product with distilled water and dry it.
-
Purification : The product can be further purified by recrystallization from ethanol.
Visual Guides
Caption: A logical workflow for troubleshooting common issues in 5-aminopyrazole synthesis.
Caption: Reaction pathways for controlling regioselectivity in aminopyrazole synthesis.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. soc.chim.it [soc.chim.it]
- 11. mdpi.com [mdpi.com]
assessing the stability of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid under various conditions
Technical Support Center: 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for this compound. This guide provides troubleshooting advice, frequently asked questions, and best practices for assessing the stability of this compound during your research and development.
Disclaimer: The following stability data and protocols are representative examples based on general principles for similar chemical structures. Researchers should perform their own stability studies to determine the specific stability profile of this compound for their intended application.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store the compound in a tightly-sealed container in a cool, dry, and well-ventilated area, protected from light.[1] Ideal conditions would be at 2-8°C. For short-term storage, room temperature is generally acceptable if the compound is protected from humidity and light.
Q2: I'm observing a change in the color of my solid sample over time. What could be the cause?
Color change often indicates degradation. This could be due to exposure to light (photodegradation), air (oxidation), or humidity. Ensure the compound is stored in an amber vial or a light-blocking container, and in a desiccated environment.
Q3: My compound is showing poor solubility in my desired solvent after storage. What should I do?
Decreased solubility can be a sign of degradation or polymerization. It is advisable to re-characterize the material using techniques like HPLC to check for purity and the presence of degradants. If degradation is confirmed, a fresh batch of the compound should be used.
Q4: What are the likely degradation pathways for this molecule?
While specific data is not available, pyrazole-based compounds can be susceptible to oxidation, especially at the amino group, and decarboxylation of the carboxylic acid group under heat. The hydroxyethyl side chain could also undergo oxidation. Forced degradation studies are necessary to identify the specific degradation products.
Troubleshooting Guide
| Issue Observed | Potential Cause | Suggested Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | 1. Prepare a fresh solution from a new batch of the compound. 2. If the issue persists, investigate the stability of the compound in the chosen solvent. 3. Perform forced degradation studies to identify potential degradants. |
| Decreased assay potency | Degradation of the active compound | 1. Confirm the purity of the stored material. 2. Review storage conditions to ensure they are optimal. 3. Evaluate the stability of the compound under the specific assay conditions (e.g., pH, temperature of buffer). |
| Inconsistent experimental results | Instability of the compound in the experimental medium | 1. Prepare solutions fresh before each experiment. 2. Assess the short-term stability of the compound in the experimental buffer or solvent. 3. Consider using a different solvent or adjusting the pH to improve stability. |
Illustrative Stability Data
The following tables represent hypothetical data from a forced degradation study to illustrate a typical stability profile.
Table 1: Summary of Forced Degradation under Various Stress Conditions
| Stress Condition | Duration | Assay (%) | Total Impurities (%) | Major Degradant |
| Acidic (0.1 N HCl, 60°C) | 24 hours | 92.5 | 7.5 | DP-1 |
| Basic (0.1 N NaOH, 60°C) | 24 hours | 85.2 | 14.8 | DP-2, DP-3 |
| Oxidative (3% H₂O₂, RT) | 24 hours | 89.1 | 10.9 | DP-4 |
| Thermal (80°C, solid state) | 7 days | 98.7 | 1.3 | Minor peaks |
| Photolytic (ICH Q1B, solid state) | 7 days | 99.1 | 0.9 | No significant degradation |
DP = Degradation Product
Table 2: Long-Term Stability at Recommended Storage Conditions (2-8°C)
| Time Point | Appearance | Assay (%) | Total Impurities (%) |
| Initial | White to off-white solid | 99.8 | 0.2 |
| 3 Months | No change | 99.7 | 0.3 |
| 6 Months | No change | 99.6 | 0.4 |
| 12 Months | No change | 99.5 | 0.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol:Water 50:50) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 7 days. Prepare a solution for analysis.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method. A control sample (stock solution stored at 2-8°C) should be analyzed concurrently.
Protocol 2: Long-Term Stability Study
Objective: To determine the shelf-life and recommended storage conditions for the compound.
Methodology:
-
Sample Preparation: Place the solid compound in sealed, inert containers (e.g., amber glass vials).
-
Storage: Store the containers at the recommended long-term storage condition (e.g., 2-8°C).
-
Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analysis: At each time point, analyze the sample for appearance, assay, and purity (total impurities).
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
strategies to prevent oxidation and degradation of aminopyrazoles
Welcome to the Technical Support Center for Aminopyrazole Stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation and degradation of aminopyrazole compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: My aminopyrazole sample is changing color (e.g., turning yellow, brown, or red) upon storage or during my experiment. What is happening?
A1: Color change is a common indicator of degradation, particularly oxidation. Aminopyrazoles, especially those with free amino groups, can be sensitive to air and light, leading to the formation of colored oxidation products.[1] This is often observed when the compound is in solution, especially in solvents like ethanol, during workup procedures such as filtration or solvent evaporation.[1]
Q2: What are the primary factors that cause aminopyrazole degradation?
A2: The main factors contributing to the degradation of aminopyrazoles are:
-
Oxidation: Exposure to atmospheric oxygen is a primary cause of degradation.[1] The amino group is particularly susceptible to oxidation.
-
Hydrolysis: Stability can be affected by pH. Degradation can occur under both acidic and basic conditions, although the rate and pathway may differ.[2][3]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.[4][5]
-
Thermal Stress: Elevated temperatures can accelerate degradation processes.[4]
Q3: How should I properly store my aminopyrazole compounds to ensure their stability?
A3: To maximize stability, aminopyrazoles should be stored under the following conditions:
-
Inert Atmosphere: Store solid samples and solutions under an inert gas like argon or nitrogen to prevent oxidation.[1]
-
Low Temperature: Refrigeration (2-8°C) is recommended for long-term storage.[6]
-
Light Protection: Use amber vials or store containers in the dark to protect from light.[6][7]
-
Dry Conditions: Keep containers tightly sealed to protect from moisture.[8][9]
Q4: Can I use antioxidants to prevent the degradation of my aminopyrazole solutions?
A4: Yes, antioxidants can be effective in preventing oxidative degradation. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Tert-Butylhydroquinone (TBHQ) are known to scavenge free radicals and can be added to solutions to enhance stability.[10][11][12] It is advisable to test the efficacy and compatibility of an antioxidant with your specific aminopyrazole and experimental system.
Q5: Are there any incompatible substances I should avoid when working with aminopyrazoles?
A5: Yes, you should avoid strong oxidizing agents, as they will readily degrade aminopyrazoles.[9][13] Also, be mindful of the pH of your solutions, as strong acids and bases can catalyze hydrolysis.[13]
Troubleshooting Guides
Issue 1: Rapid Color Change of Aminopyrazole in Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Solution of aminopyrazole in an organic solvent (e.g., ethanol, methanol) rapidly changes color upon preparation or during workup. | Air oxidation of the amino group. | 1. Degas Solvents: Before use, sparge solvents with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen. 2. Work Under Inert Atmosphere: Conduct all manipulations, including weighing, dissolution, and reaction quenching, in a glove box or under a positive pressure of inert gas.[1] 3. Add an Antioxidant: Consider adding a small amount (e.g., 0.01% w/v) of an antioxidant like BHT to the solvent before dissolving the aminopyrazole. 4. Prompt Conversion: If the aminopyrazole is an intermediate, consider converting it to a more stable form, such as its hydrochloride salt, immediately after preparation.[8] |
Issue 2: Inconsistent Results in Biological or Chemical Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Assay results show poor reproducibility, with decreasing activity or concentration of the aminopyrazole over time. | Degradation of the aminopyrazole in the assay medium or stock solution. | 1. Assess Stock Solution Stability: Prepare a fresh stock solution and analyze its purity by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine its stability under your storage conditions. 2. Evaluate Assay Buffer Compatibility: Investigate the stability of the aminopyrazole in the assay buffer at the working concentration. The pH of the buffer can significantly impact stability.[2][3] 3. Use Freshly Prepared Solutions: For sensitive aminopyrazoles, prepare solutions immediately before use. 4. Inert Atmosphere for Assays: If possible, perform assays under an inert atmosphere, especially if the assay involves long incubation times. |
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Chromatograms of aminopyrazole samples show additional peaks that are not present in the initial analysis of the pure compound. | Formation of degradation products due to hydrolysis, oxidation, or photolysis. | 1. Conduct a Forced Degradation Study: Systematically expose your aminopyrazole to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times. (See Experimental Protocol 1).[4] 2. Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from all potential degradation products.[6][14] 3. Analyze Samples Promptly: Analyze samples as soon as possible after preparation to minimize degradation. 4. Review Sample Preparation: Ensure that the sample diluent is not causing degradation. For example, using an acidic mobile phase as a diluent can improve the stability of some basic compounds. |
Data Presentation: Forced Degradation Studies of Aminopyrazoles
The following tables summarize representative quantitative data from forced degradation studies on two hypothetical aminopyrazole derivatives. These studies are crucial for understanding the intrinsic stability of the molecules and for developing stability-indicating analytical methods.[14]
Table 1: Forced Degradation of 3-Amino-5-phenylpyrazole (APP-1)
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products (RRT) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 80 | 8.5 | 0.78 |
| Base Hydrolysis | 0.1 M NaOH | 24 | 80 | 12.2 | 0.85, 1.15 |
| Oxidative | 3% H₂O₂ | 6 | 60 | 25.4 | 0.92, 1.28 |
| Thermal | Solid State | 48 | 105 | 3.1 | 0.92 |
| Photolytic | Solid State (ICH Light Cabinet) | 48 | 25 | 5.8 | 1.28 |
Table 2: Forced Degradation of 1-Methyl-4-nitro-5-aminopyrazole (MNAP-2)
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products (RRT) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 80 | 2.1 | Not Detected |
| Base Hydrolysis | 0.1 M NaOH | 24 | 80 | 18.9 | 0.72 |
| Oxidative | 3% H₂O₂ | 6 | 60 | 35.7 | 0.88, 1.10, 1.35 |
| Thermal | Solid State | 48 | 105 | 4.5 | 0.88 |
| Photolytic | Solid State (ICH Light Cabinet) | 48 | 25 | 9.3 | 1.10 |
RRT = Relative Retention Time with respect to the parent peak.
Experimental Protocols
Experimental Protocol 1: Forced Degradation Study of an Aminopyrazole Derivative
Objective: To investigate the degradation profile of an aminopyrazole under various stress conditions as per ICH guidelines.[5]
Materials:
-
Aminopyrazole derivative
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
HPLC system with a PDA or UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the aminopyrazole in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at 60°C for 6 hours.
-
Cool the solution to room temperature.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a known amount of the solid aminopyrazole in a petri dish.
-
Expose it to a temperature of 105°C for 48 hours in an oven.
-
Dissolve the sample in methanol to a concentration of 1 mg/mL.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Place a known amount of the solid aminopyrazole in a petri dish.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter in a photostability chamber.
-
Dissolve the sample in methanol to a concentration of 1 mg/mL.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase and analyze by HPLC.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Use a suitable stability-indicating method. An example method:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
-
Experimental Protocol 2: Evaluating the Efficacy of BHT in Preventing Oxidative Degradation
Objective: To determine the effectiveness of Butylated Hydroxytoluene (BHT) in preventing the oxidative degradation of an aminopyrazole in solution.
Materials:
-
Aminopyrazole derivative
-
HPLC grade ethanol
-
Butylated Hydroxytoluene (BHT)
-
Hydrogen peroxide (H₂O₂) (3%)
-
HPLC system with a UV detector
Procedure:
-
Preparation of Solutions:
-
Control Solution: Prepare a 0.1 mg/mL solution of the aminopyrazole in ethanol.
-
BHT-Protected Solution: Prepare a 0.1 mg/mL solution of the aminopyrazole in ethanol containing 0.01% (w/v) BHT.
-
Oxidant Solution: 3% H₂O₂ in water.
-
-
Experimental Setup:
-
Set up four groups of samples in clear glass vials:
-
Group A (Control): Aminopyrazole solution.
-
Group B (Control + Oxidant): Aminopyrazole solution + 10% (v/v) of 3% H₂O₂.
-
Group C (BHT): Aminopyrazole solution with BHT.
-
Group D (BHT + Oxidant): Aminopyrazole solution with BHT + 10% (v/v) of 3% H₂O₂.
-
-
-
Incubation and Sampling:
-
Store all vials at room temperature, exposed to ambient light.
-
At time points 0, 1, 2, 4, 8, and 24 hours, withdraw an aliquot from each vial for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the peak area of the parent aminopyrazole compound in each sample.
-
-
Data Analysis:
-
Calculate the percentage of aminopyrazole remaining at each time point for all groups, relative to the concentration at time 0.
-
Plot the percentage of aminopyrazole remaining versus time for each group.
-
Compare the degradation rates between the control and BHT-protected groups to determine the efficacy of BHT.
-
Visualizations
Caption: Primary degradation pathways for aminopyrazoles.
Caption: Troubleshooting workflow for aminopyrazole degradation issues.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Scale-Up Production of Pyrazole-Based Intermediates
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the scale-up production of pyrazole-based intermediates. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and manufacturing campaigns.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the scale-up of pyrazole synthesis and purification.
Synthesis
Q1: We are observing a significant drop in yield for our pyrazole synthesis upon scaling up from lab (gram-scale) to pilot plant (kilogram-scale). What are the likely causes and how can we mitigate this?
A: A decrease in yield during scale-up is a common challenge. Several factors can contribute to this issue:
-
Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to poor temperature control. This can result in localized hot spots, promoting side reactions, or insufficient heating, leading to incomplete conversion.
-
Solution: Employ reactors with jacketed systems for precise temperature regulation. For highly exothermic reactions, such as those involving hydrazine, consider a semi-batch process where one reagent is added portion-wise to manage the heat evolution.[1]
-
-
Poor Mixing: Inadequate agitation in large reactors can cause non-homogeneous reaction mixtures, leading to localized concentration gradients and reduced reaction rates.
-
Solution: Optimize the impeller design and agitation speed for the specific reactor geometry and reaction mixture viscosity.
-
-
Extended Reaction Times: Reactions that are complete within hours at the lab scale may require significantly longer at a larger scale.
-
Solution: Implement in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and determine the optimal reaction endpoint, rather than relying on the time from the lab-scale experiment.
-
Q2: We are experiencing an increase in the formation of regioisomers and other byproducts during the scale-up of our substituted pyrazole synthesis. How can we improve selectivity?
A: The formation of undesired isomers is a critical issue that can be exacerbated at a larger scale.
-
Temperature Control: Even minor temperature fluctuations can impact the regioselectivity of the reaction. Ensure precise and uniform temperature control throughout the reactor.
-
Reagent Addition Strategy: The rate and method of reagent addition can influence local concentrations and, consequently, selectivity. A slower, controlled addition of one of the reactants is often beneficial.
-
Solvent Effects: The choice of solvent can play a significant role in reaction selectivity. A solvent that is suitable at the lab scale may not be optimal for larger-scale production due to differences in heat and mass transfer. Consider screening alternative solvents.
-
Catalyst Selection: For catalyzed reactions, the catalyst's activity and selectivity may change with scale. Ensure the catalyst is well-dispersed and that the catalyst-to-substrate ratio is maintained.
Q3: We have safety concerns regarding the use of hydrazine hydrate in our large-scale pyrazole synthesis. What are the primary hazards and how can they be managed?
A: Hydrazine is a high-energy and toxic compound, and its handling at scale requires stringent safety protocols.
-
Thermal Runaway: Hydrazine reactions can be highly exothermic, posing a risk of thermal runaway.[1]
-
Mitigation: Use dilute aqueous solutions of hydrazine whenever possible, as the water can absorb the heat of decomposition.[1] Ensure the reactor's cooling system is adequate for the heat load. Implement a controlled, slow addition of hydrazine.
-
-
Toxicity: Hydrazine is highly toxic.
-
Flammability and Explosion Hazard: Hydrazine has a wide flammability range (4.7% to 100% by volume in air) and can decompose explosively, especially in the presence of catalysts like metal oxides.[1][2][3]
-
Mitigation: Avoid contact with incompatible materials, especially oxidizing agents and certain metals.[1] Use inert gas blanketing (e.g., nitrogen) in the reactor headspace.
-
Purification
Q4: Our crude pyrazole intermediate is an oil and is difficult to handle and purify at scale. What can we do?
A: "Oiling out" is a common problem during the purification of crude products.
-
Residual Solvents: The presence of residual solvents can lower the melting point of your product.
-
Solution: Ensure thorough removal of solvents using a rotary evaporator followed by drying under high vacuum.
-
-
Impurities: Impurities can act as a eutectic mixture, preventing crystallization.
-
Solution: Attempt to purify a small portion of the oil by column chromatography to obtain a pure solid. This pure material can then be used as seed crystals to induce crystallization in the bulk of the material.
-
Q5: We are struggling with the purification of our 4-iodopyrazole intermediate due to the presence of closely related impurities. What are the best large-scale purification strategies?
A: Purification of 4-iodopyrazole can be challenging due to the presence of unreacted starting material and regioisomers.
-
Recrystallization: This is often the most effective and scalable method for purifying solid intermediates.
-
Solvent Screening: A systematic screening of solvents is crucial. The ideal solvent will have high solubility for the product at elevated temperatures and low solubility at cooler temperatures. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[4]
-
-
Slurry Washing: Washing the crude solid with a solvent in which the product has low solubility but the impurities are soluble can be a simple and effective purification step.
-
Acid-Base Extraction: If the pyrazole intermediate has a basic nitrogen atom, it can be converted to its salt with an acid, extracted into an aqueous layer, and then regenerated by adding a base. This can be an effective way to remove non-basic impurities.
Data Presentation
Table 1: Comparison of Synthesis Methods for 4-Iodopyrazole
| Method | Iodinating Agent | Oxidant/Additive | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1 | Iodine (I₂) | Ceric Ammonium Nitrate (CAN) | Acetonitrile | 80 | 91 | >98 | [5] |
| 2 | Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Water | 100 | 85.6 | 98 (HPLC) | [5] |
| 3 | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Acetic Acid | 80 | Not Specified | Not Specified | [6] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
| Parameter | Conventional Reflux Method | Microwave-Assisted Method |
| Reaction | Synthesis of pyrazoline from chalcone and hydrazine hydrate[7] | Synthesis of pyrazole from chalcone and hydrazine hydrate[7] |
| Reaction Time | 6.5 hours[7] | 1 minute[7] |
| Temperature | ~118 °C (refluxing glacial acetic acid)[7] | Not specified, dependent on microwave power |
| Yield | 80%[7] | 92%[7] |
Table 3: Yield Comparison for Celecoxib Synthesis Intermediates
| Step | Reactants | Conditions | Yield (%) | Reference |
| 1 | p-methylacetophenone, ethyl trifluoroacetate | Toluene, Sodium Hydride, 60-65°C | 96 | [8] |
| 1 | p-methylacetophenone, ethyl trifluoroacetate | Toluene, Sodium Hydride, 20-25°C | 91 | [8] |
| 1 | p-methylacetophenone, ethyl trifluoroacetate | Toluene, Potassium Hydride, 5-10°C | 86 | [8] |
| 2 | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-hydrazinobenzenesulfonamide HCl | Ethanol, Reflux | 90 | [9] |
Experimental Protocols
Protocol 1: Industrial Scale Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (Celecoxib Intermediate)
Materials:
-
Toluene (400 mL)
-
Sodium Hydride (25 g)
-
p-methylacetophenone (40 g)
-
Ethyl trifluoroacetate (50 g)
-
15% Hydrochloric acid (120 mL)
-
Petroleum ether (200 mL)
Procedure:
-
Charge a 1000 mL four-necked flask with 400 mL of toluene and 25 g of sodium hydride.
-
Stir the mixture and raise the temperature to 60-65°C.
-
Simultaneously add 40 g of p-methylacetophenone and 50 g of ethyl trifluoroacetate dropwise.
-
After the addition is complete, maintain the temperature at 60-65°C for 1 hour.
-
Cool the reaction mixture to 30°C and slowly add 120 mL of 15% hydrochloric acid dropwise.
-
Allow the layers to separate and collect the organic layer.
-
Evaporate the organic layer to dryness under reduced pressure.
-
Add 200 mL of petroleum ether to the residue to crystallize the product.
-
Filter the solid to obtain 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione. (Expected yield: ~96%).[8]
Protocol 2: Purification of Crude 4-Iodopyrazole by Recrystallization
Materials:
-
Crude 4-Iodopyrazole
-
Ethanol
-
Activated Charcoal (optional)
-
Ice bath
Procedure:
-
Dissolve the crude 4-iodopyrazole in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal or any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of pyrazole-based intermediates.
Caption: Troubleshooting decision tree for addressing low yield in the scale-up production of pyrazole intermediates.
Caption: Logical relationship diagram for managing safety hazards associated with hydrazine in large-scale pyrazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arxada.com [arxada.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 9. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low solubility of pyrazole compounds in reaction solvents
This guide provides researchers, scientists, and drug development professionals with practical solutions to common solubility challenges encountered when working with pyrazole compounds in reaction solvents.
Frequently Asked Questions (FAQs)
Q1: My pyrazole starting material is not dissolving in the reaction solvent. What are the initial troubleshooting steps?
A1: Low solubility of pyrazole compounds is a frequent issue. A systematic approach is recommended to identify a suitable solvent system.
-
Solvent Screening: The "like dissolves like" principle is a good starting point. Pyrazole, a heterocyclic aromatic compound, generally exhibits better solubility in polar aprotic and polar protic solvents.[1]
-
Temperature Adjustment: Gently warming the solvent can significantly increase the solubility of many organic compounds.[1][2] However, be mindful of the thermal stability of your pyrazole derivative and other reactants.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of suspended particles by breaking down agglomerates.[3]
Q2: I've tried common solvents like DCM and THF with minimal success. What other solvents should I consider for pyrazole derivatives?
A2: Expanding your solvent screen is a crucial next step. Consider the polarity and hydrogen bonding capabilities of both your pyrazole compound and the solvent.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are powerful solvents for many polar organic molecules, including pyrazoles.
-
Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol can be effective, as they can act as both hydrogen bond donors and acceptors.[1]
-
Ethereal Solvents: Dioxane and 2-methyltetrahydrofuran (2-MeTHF) are other alternatives to consider.
Q3: Can I use a mixture of solvents to improve the solubility of my pyrazole compound?
A3: Yes, using a co-solvent system is a highly effective technique for enhancing solubility.[4][5]
-
Mechanism of Co-solvency: A co-solvent, which is miscible with the primary solvent, can improve the solvation of a solute by reducing the interfacial tension between the solute and the primary solvent.[5]
-
Common Co-solvent Systems: For increasing the solubility of a nonpolar compound in a polar solvent, adding a less polar co-solvent can be beneficial. For example, a mixture of toluene and THF, or DCM and methanol, can be effective. Aqueous solubility of some pyrazole derivatives can be enhanced by using ethanol as a co-solvent.[6]
Q4: My pyrazole compound is an acidic or basic molecule. Can I leverage pH to improve its solubility?
A4: Absolutely. If your pyrazole derivative has ionizable functional groups (e.g., carboxylic acids, amines), adjusting the pH of the reaction medium can significantly increase its solubility.[3][6]
-
Acidic Pyrazoles: For a pyrazole with an acidic proton (e.g., a carboxylic acid substituent), adding a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the acid, forming a more soluble salt.
-
Basic Pyrazoles: For a pyrazole with a basic nitrogen atom, adding a non-nucleophilic acid like trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) can form a more soluble salt.
Q5: Are there any advanced techniques to handle extremely insoluble pyrazole compounds?
A5: For particularly challenging cases, several advanced methods can be employed:
-
Solid Dispersion: This technique involves dispersing the hydrophobic drug in a hydrophilic carrier, which can enhance its interaction with the solvent.[7]
-
Micronization: Reducing the particle size of the solid pyrazole compound increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[4][7]
-
Hydrotropy: The addition of a hydrotropic agent, such as sodium benzoate or sodium p-toluenesulfonate, can significantly increase the aqueous solubility of poorly soluble organic compounds.[7][8]
-
Solvent-Free Reactions: Techniques like high-temperature ball milling can be used for reactions involving insoluble starting materials, avoiding the need for a solvent altogether.[9]
Solubility Data for Pyrazole Derivatives
The following table summarizes the qualitative solubility of 1H-pyrazole and a substituted pyrazole in common solvents. Quantitative solubility data is highly dependent on the specific pyrazole derivative, temperature, and pressure.
| Compound | Water | Ethanol | Methanol | Acetone | Chloroform |
| 1H-Pyrazole | Limited Solubility[1] | Soluble[1] | Soluble[1] | Soluble[1] | - |
| 4-Nitro-1H-pyrazole | Limited Solubility[2] | Soluble[2] | - | Soluble[2] | Soluble[2] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: Place a small, accurately weighed amount (e.g., 5 mg) of your pyrazole compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent from your screening list (e.g., Toluene, THF, DCM, Acetonitrile, Methanol, DMF, DMSO).
-
Observation at Room Temperature: Agitate the vials at room temperature for 5-10 minutes. Observe and record the degree of dissolution in each solvent (e.g., fully dissolved, partially dissolved, insoluble).
-
Heating: For solvents where the compound did not fully dissolve, gently warm the vials (e.g., to 40-50 °C) and observe any changes in solubility. Ensure you are below the boiling point of the solvent.
-
Sonication: If the compound is still not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes and observe the effect.
-
Selection: Choose the solvent or solvent system that provides the best solubility at a suitable temperature for your reaction.
Protocol 2: Co-solvent Solubility Test
-
Initial Dissolution: In a vial, suspend your pyrazole compound in a known volume of your primary reaction solvent in which it has poor solubility.
-
Co-solvent Titration: Add a co-solvent (in which the compound is expected to be more soluble) dropwise while stirring or agitating the mixture.
-
Observation: Continue adding the co-solvent until the pyrazole compound fully dissolves.
-
Ratio Determination: Record the approximate ratio of the primary solvent to the co-solvent required for dissolution. This ratio can serve as a starting point for your reaction conditions.
Diagrams
Caption: Troubleshooting workflow for low pyrazole solubility.
Caption: Conceptual diagram of co-solvency.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. quora.com [quora.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility enhancement techniques [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. sciencedaily.com [sciencedaily.com]
Technical Support Center: Controlling Regioselectivity in the Synthesis of Substituted Pyrazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and controlling regioselectivity during the synthesis of substituted pyrazoles. Pyrazoles are a critical scaffold in medicinal chemistry, and achieving the desired regioisomer is often crucial for biological activity.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during substituted pyrazole synthesis, with a focus on avoiding or dealing with regioisomer formation.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.[3][4]
Solutions:
-
Modify Reaction Conditions: The regiochemical outcome is often highly dependent on the reaction conditions.[5]
-
Solvent: Changing the solvent can significantly influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the selectivity for one isomer.[6] Protic solvents may favor one regioisomer, while aprotic solvents may favor the other.[7]
-
pH: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. Acidic conditions can favor the formation of one isomer, while neutral or basic conditions might favor the other.[4][5] For example, using arylhydrazine hydrochlorides in ethanol can promote the formation of the 1,3-regioisomer, whereas the free hydrazine may lead to the 1,5-regioisomer.[8][9]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the regioisomeric ratio.[3][10]
-
-
Introduce a Directing Group: A bulky substituent on the hydrazine can sterically hinder the attack at one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[4][11]
Issue 2: The major product of my reaction is the undesired regioisomer.
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[3]
Solutions:
-
Reverse the Polarity of the Reactants:
-
Electronic Effects: An electron-withdrawing group on the 1,3-dicarbonyl compound will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, an electron-donating group will decrease its electrophilicity.[3] Strategically placing these groups can help direct the initial attack of the hydrazine to the desired carbonyl.
-
-
Employ Alternative Synthetic Strategies: When the classical Knorr synthesis (reaction of a 1,3-dicarbonyl with a hydrazine) yields poor regioselectivity, several other methods can be employed:
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne or an alkene.[3][12] This approach offers excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both reacting partners.[3]
-
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product. Several multicomponent strategies have been developed for the regioselective synthesis of highly substituted pyrazoles.[3][13]
-
Synthesis from α,β-Unsaturated Carbonyls: This versatile approach utilizes the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, often proceeding through a pyrazoline intermediate that is then oxidized.[12][14]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.
Solutions:
-
Chromatographic Separation:
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[3] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Column Chromatography: Once an optimal solvent system is identified, perform column chromatography on silica gel to separate the isomers on a larger scale.[4]
-
-
Recrystallization: If the isomers have significantly different solubilities in a particular solvent, recrystallization can be an effective purification method.[4] This may require screening various solvents and solvent mixtures.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis?
A1: In pyrazole synthesis, regioisomers are structural isomers that have the same molecular formula but differ in the arrangement of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole product.[3] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[3]
Q2: How do electronic and steric effects influence regioselectivity?
A2: Electronic and steric effects of the substituents on both the 1,3-dicarbonyl compound and the hydrazine are primary determinants of regioselectivity.[5]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[3]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile to the sterically congested carbonyl group, thus directing the attack to the less hindered carbonyl.[5]
Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?
A3: When the Knorr synthesis yields poor regioselectivity, several alternative methods can be employed:
-
Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions can be used. Examples include β-enaminones and acetylenic (α,β-ethynyl) ketones, which direct the initial nucleophilic attack of the hydrazine to a specific position, leading to a single regioisomer.[3][14]
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne or an alkene.[3][12] This approach offers excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both reacting partners.[3][15]
-
Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, often with complete regioselectivity, especially when the substituents are sterically similar.[3]
-
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product. Several multicomponent strategies have been developed for the regioselective synthesis of highly substituted pyrazoles.[3][13]
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation
| Entry | 1,3-Diketone Substituents (R1, R2) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1 | CF3, Ph | Methylhydrazine | EtOH | Low selectivity | [6] |
| 2 | CF3, Ph | Methylhydrazine | TFE | 85:15 | [6] |
| 3 | CF3, Ph | Methylhydrazine | HFIP | 97:3 | [6] |
| 4 | CF3, Ph | Phenylhydrazine | EtOH | Low selectivity | [6] |
| 5 | CF3, Ph | Phenylhydrazine | TFE | up to 99:1 | [6] |
| 6 | CF3, Ph | Phenylhydrazine | HFIP | up to 99:1 | [6] |
Regioisomer A is the 3-trifluoromethyl derivative, and B is the 5-trifluoromethyl derivative.
Experimental Protocols
General Procedure for Improved Regioselectivity using Fluorinated Alcohols
This protocol is adapted from Fustero et al. and demonstrates the use of fluorinated alcohols to enhance regioselectivity.[6]
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in the chosen fluorinated solvent (2,2,2-trifluoroethanol or 1,1,1,3,3,3-hexafluoro-2-propanol, 3 mL), add the substituted hydrazine (1.1 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired regioisomer.
Visualizations
Caption: Troubleshooting workflow for controlling regioselectivity.
Caption: Formation of regioisomers in the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation | MDPI [mdpi.com]
Technical Support Center: Efficient Workup Procedures for Pyrazole Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the synthesis and workup of pyrazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to streamline your experimental workflow and enhance reaction outcomes.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during pyrazole synthesis and workup.
Issue 1: Low Reaction Yield
Low or inconsistent yields are a frequent challenge in pyrazole synthesis. Several factors can contribute to this issue, from incomplete reactions to product degradation.
-
Potential Cause: Incomplete reaction.
-
Potential Cause: Suboptimal reaction conditions.
-
Solution: The reaction can be sensitive to pH. Strongly acidic conditions may protonate the hydrazine, reducing its nucleophilicity, while strongly basic conditions can promote side reactions.[2] A small amount of a weak acid is often optimal.[2] The choice of solvent can also significantly impact the reaction outcome.
-
-
Potential Cause: Purity of starting materials.
-
Solution: Ensure high-purity hydrazines and 1,3-dicarbonyl compounds are used, as impurities can lead to side reactions.[1][3] Hydrazine derivatives can be sensitive to air and light, so using a fresh batch or handling them under an inert atmosphere (e.g., nitrogen or argon) is recommended if degradation is suspected.[2]
-
-
Potential Cause: Formation of side products.
Troubleshooting Workflow for Low Yield
Issue 2: Formation of Regioisomers
When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of a mixture of regioisomers is a common problem.[1][2]
-
Cause: The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates that cyclize to form a mixture of pyrazole regioisomers.[1]
-
Solution:
-
Reaction Control: The choice of solvent can influence the regioselectivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can significantly improve the regioselectivity compared to solvents like ethanol.[4]
-
Purification: If a mixture of regioisomers is formed, they can often be separated by column chromatography on silica gel or by fractional recrystallization if their solubilities are sufficiently different.[1][5]
-
Characterization: Differentiating between regioisomers is crucial and can be achieved using spectroscopic techniques. 1D and 2D NMR spectroscopy, particularly NOESY, are powerful tools for unambiguous structure determination.[1]
-
Logical Diagram of Regioisomer Formation
Issue 3: Product Purification Challenges
Isolating the desired pyrazole product in high purity can be challenging due to the presence of unreacted starting materials, side products, or colored impurities.
-
Problem: The crude product is an oil or fails to crystallize ("oiling out").
-
Problem: The presence of colored impurities.
-
Solution: Discoloration, such as the reaction mixture turning yellow or red, can be due to the decomposition of the hydrazine starting material or oxidation of intermediates.[1][4] Running the reaction under an inert atmosphere can prevent air oxidation.[4] Purification can often be achieved by recrystallization or column chromatography.[3] A wash with a charcoal slurry can also sometimes remove colored impurities.[3]
-
-
Problem: Difficulty in removing unreacted starting materials or certain side products.
-
Solution:
-
Aqueous Wash: An aqueous workup, including washes with water and brine, can help remove water-soluble impurities and salts.[1]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. This property can be exploited in an acid-base extraction to separate them from non-basic impurities.
-
Crystallization: Recrystallization is a powerful purification technique.[5] The choice of solvent is critical and may require screening of single or mixed solvent systems.[5]
-
Column Chromatography: Silica gel column chromatography is effective for separating compounds with different polarities.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my pyrazole synthesis reaction?
A1: The most common method for monitoring the progress of a pyrazole synthesis is Thin Layer Chromatography (TLC).[1][3][6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q2: My pyrazole product is "oiling out" during recrystallization. What should I do?
A2: "Oiling out" can be addressed by several strategies:
-
Increase Solvent Volume: Add more of the solvent in which your compound is soluble to lower the saturation point.[5]
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.[5]
-
Change Solvent System: Experiment with different single or mixed solvent systems.[5]
-
Use a Seed Crystal: If available, add a small crystal of the pure product to the supersaturated solution to induce crystallization.[5]
Q3: What are the common side products in pyrazole synthesis?
A3: Common side products include:
-
Regioisomers: Formed when using unsymmetrical starting materials.[1]
-
Pyrazolines: Non-aromatic intermediates that may require a separate oxidation step to be converted to the desired pyrazole.[2]
-
Hydrazones: Intermediates in the reaction pathway.
-
Biaryl compounds: Can form as side products in metal-catalyzed N-arylation reactions.[1]
Q4: What are some common solvents for recrystallizing pyrazoles?
A4: The choice of solvent depends on the polarity of the specific pyrazole derivative. Common single solvents include ethanol, methanol, isopropanol, ethyl acetate, and water.[5] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently used.[5]
Q5: Are there any safety precautions I should be aware of during pyrazole workup?
A5: Yes, standard laboratory safety precautions should always be followed. Hydrazine and its derivatives can be toxic and are potential carcinogens; therefore, they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] Some reactions may be exothermic, requiring cooling to control the reaction temperature.
Quantitative Data Summary
| Reaction Parameter | Typical Range/Value | Notes | Reference(s) |
| Reaction Time | 30 minutes to 16 hours | Highly dependent on substrates, temperature, and catalyst. Microwave-assisted synthesis can significantly reduce reaction times. | |
| Yield | 48% to >95% | Yields are highly variable and depend on the specific reactants and reaction conditions. Optimization is often necessary. | |
| Recrystallization Yield | Can be low if not optimized | To improve yield, use the minimum amount of hot solvent and ensure thorough cooling. | [5] |
Experimental Protocols
General Protocol for Pyrazole Synthesis via Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).[6]
-
Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) dropwise to the solution at room temperature.[3][6] If the reaction is exothermic, cooling may be necessary.
-
Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops) if not already used as the solvent.[6]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.[1][6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[2][3] Alternatively, remove the solvent under reduced pressure.[1]
-
Extraction: Perform an aqueous workup by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine to remove water-soluble impurities.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[1]
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.[1][3][5]
Protocol for Recrystallization
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of a suitable hot solvent until the solid just dissolves.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.[5]
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Subsequently, cool the flask in an ice bath to maximize precipitation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[2][5]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[5]
Pyrazoles in Signaling Pathways
Many pyrazole-containing compounds are biologically active and function as inhibitors of various signaling pathways, which is of significant interest in drug discovery.[1][5] For example, pyrazole derivatives have been shown to inhibit Toll-Like Receptor (TLR) signaling, Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, and the mitogen-activated protein kinase (MAPK) pathway.[1][2][5]
Diagram of a Generic Kinase Inhibition Pathway by a Pyrazole Derivative
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Aminopyrazoles by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural features of various aminopyrazole derivatives as determined by single-crystal X-ray crystallography. Aminopyrazoles are a vital class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Understanding their three-dimensional structure is crucial for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[3][4]
This document summarizes key crystallographic data for a selection of aminopyrazoles, details the experimental protocols for their structural determination, and presents logical workflows for these processes.
Data Presentation: Comparative Crystallographic Data of Aminopyrazole Derivatives
The following table summarizes essential crystallographic parameters for several aminopyrazole derivatives, highlighting the structural diversity within this class of compounds. Variations in substituents and crystal packing lead to different crystal systems and space groups.
| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
| bis(3-aminopyrazole-κN¹)-bis(3-aminopyrazole-κN²)-bis(nitrato-κO)copper(II) | [Cu(NO₃)₂(C₃H₅N₃)₄] | Monoclinic | P2₁/n | a = 7.633(2) Å, b = 10.134(3) Å, c = 12.040(3) Å, β = 101.33(3)° | [5][6] |
| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | Orthorhombic | Cmme | a = 3.864(3) Å, b = 13.064(9) Å, c = 9.876(7) Å | [7] |
| (Z)-3-methyl-4-((naphthalen-1-ylamino)-methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | C₂₁H₁₇N₃O | Orthorhombic | P2₁2₁2₁ | a = 6.5683(7) Å, b = 12.7384(15) Å, c = 20.198(3) Å | [8] |
| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | C₂₀H₁₄FN₅O₂ | - | - | The pyrazole ring forms dihedral angles of 59.3 (2)°, 25.6 (2)° and 46.0 (2)° with the attached fluorophenyl, pyridine and nitrophenyl rings, respectively. | [8] |
Experimental Protocols
The determination of the crystal structures for aminopyrazole derivatives involves a standardized set of procedures in single-crystal X-ray diffraction.[3][9] A generalized protocol is detailed below.
1. Crystallization
The initial and often most challenging step is to obtain a diffraction-quality single crystal.[4][10] The aminopyrazole compound is dissolved in a suitable solvent, and crystals are grown using methods such as:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution of the compound, leading to crystal formation.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A drop containing a mixture of the purified aminopyrazole and a precipitant solution is allowed to equilibrate in a sealed chamber with a reservoir of the precipitant.[11] Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of the compound and inducing crystallization.[11]
-
Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.
For example, crystals of 4-Iodo-1H-pyrazole were obtained through sublimation.[7]
2. Crystal Selection and Mounting
-
A suitable single crystal (typically >0.1 mm in all dimensions) with well-defined faces and no visible cracks is selected under a polarizing microscope.[10]
-
The selected crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
3. X-ray Diffraction Data Collection
-
The mounted crystal is placed in a stream of cold nitrogen (typically 100–172 K) to minimize thermal vibrations of the atoms.[3][7]
-
The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[7]
-
A series of diffraction images are recorded by a detector (e.g., CCD or CMOS) as the crystal is rotated.[3][9] This process captures the intensities and positions of the diffracted X-ray beams.
4. Data Processing and Structure Solution
-
The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.
-
The "phase problem" is solved using computational methods. For small molecules like aminopyrazoles, direct methods (e.g., using software like SHELXT) are commonly employed to generate an initial electron density map.[7]
-
An initial molecular model is built into the electron density map.
5. Structure Refinement
-
The initial model is refined using a least-squares method (e.g., with SHELXL).[7] This process iteratively adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.
-
The quality of the final structure is validated using metrics such as the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical approach to the comparative structural analysis of aminopyrazoles.
Caption: A flowchart illustrating the key stages in determining the crystal structure of an aminopyrazole derivative.
Caption: Logical relationships in the comparative structural analysis of aminopyrazole derivatives.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 2. journalskuwait.org [journalskuwait.org]
- 3. benchchem.com [benchchem.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN 1)bis(3-aminopyrazole-κN 2)bis(nitrato-κO)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of 3-Aminopyrazole and 5-Aminopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, aminopyrazoles are of particular interest due to their prevalence in bioactive compounds. This guide provides a comparative analysis of the bioactivity of derivatives of two key isomers: 3-aminopyrazole and 5-aminopyrazole. While direct comparative studies on the parent molecules are scarce, this analysis synthesizes experimental data from various studies on their derivatives to elucidate structure-activity relationships and highlight their therapeutic potential.
Executive Summary
Both 3-aminopyrazole and 5-aminopyrazole derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The position of the amino group on the pyrazole ring influences the molecule's electronic properties and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.
-
Anticancer Activity: Derivatives of both isomers have shown potent cytotoxic effects against various cancer cell lines. They often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the FGFR and p38 MAPK pathways.
-
Antimicrobial Activity: Aminopyrazole derivatives have been investigated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) values indicate that these compounds can be effective antimicrobial agents.
-
Anti-inflammatory Activity: The role of aminopyrazole derivatives, particularly as inhibitors of kinases like p38 MAPK involved in inflammatory responses, underscores their potential as anti-inflammatory drugs.
This guide presents a compilation of quantitative data, detailed experimental protocols for key bioassays, and visualizations of relevant signaling pathways to aid researchers in the design and development of novel aminopyrazole-based therapeutics.
Data Presentation
Table 1: Comparative Anticancer Activity of Aminopyrazole Derivatives (IC
50 in µM)
| Compound/Derivative | Cancer Cell Line | 3-Aminopyrazole Derivative IC50 (µM) | 5-Aminopyrazole Derivative IC50 (µM) | Reference |
| Phenyl-substituted | HCT-116 (Colon) | - | 3.18 | [1] |
| Phenyl-substituted | MCF-7 (Breast) | - | 4.63 | [1] |
| 1-Acyl-tetrahydropyrrolo[3,4-c]pyrazole | HCT-116 (Colon) | 0.036 (for compound 11a) | - | [2] |
| N-phenyl pyrazolo[3,4-d]pyrimidine | A549 (Lung) | - | 4.22 (for sulphamoyl derivative 23a) | [1] |
| N-phenyl pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | - | 3.67 (for sulphamoyl derivative 23b) | [1] |
| N-phenyl pyrazolo[3,4-d]pyrimidine | HCT-116 (Colon) | - | 2.28 (for sulphamoyl derivative 23b) | [1] |
| N-phenyl pyrazolo[3,4-d]pyrimidine | PC-3 (Prostate) | - | 0.33 (for sulphamoyl derivative 23b) | [1] |
| Pyrazole acetohydrazide | A2780 (Ovarian) | 8.63 (for compound 32) | - | [3] |
| Pyrazole carbohydrazide | B16F10 (Skin) | 6.75 (for compound 36) | - | [3] |
Note: A direct comparison is challenging due to the structural diversity of the tested derivatives. The presented data highlights the potential of each scaffold.
Table 2: Comparative Antimicrobial Activity of Aminopyrazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Microorganism | 3-Aminopyrazole Derivative MIC (µg/mL) | 5-Aminopyrazole Derivative MIC (µg/mL) | Reference |
| Pyrazole carboxamide | Staphylococcus aureus | - | 31.25 (for phenyl derivative 20) | [4] |
| Pyrazole carboxamide | MRSA | - | 62.5 (for phenyl derivative 20) | [4] |
| Pyrazole carboxamide | Staphylococcus epidermidis | - | 62.5 (for phenyl derivative 20) | [4] |
| Pyrazole derivative | Escherichia coli | 0.25 (for compound 3) | - | [5] |
| Pyrazole derivative | Streptococcus epidermidis | 0.25 (for compound 4) | - | [5] |
| Pyrazole derivative | Aspergillus niger | 1 (for compound 2) | - | [5] |
| Pyrazolyl 1,3,4-thiadiazine | Staphylococcus aureus | 62.5 (for hydrazone 21a) | - | [6] |
| Pyrazolyl 1,3,4-thiadiazine | Klebsiella pneumoniae | 125 (for hydrazone 21a) | - | [6] |
| Pyrazolyl 1,3,4-thiadiazine | Aspergillus niger | 2.9 (for hydrazone 21a) | - | [6] |
Note: The presented data showcases the broad-spectrum antimicrobial potential of various aminopyrazole derivatives.
Experimental Protocols
MTT Assay for Anticancer Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7][8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 104 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13][14]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL) from a fresh culture.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (i.e., no bacterial growth).
Mandatory Visualization
Caption: Comparative workflow for bioactivity screening.
Caption: p38 MAPK signaling pathway inhibition.
Caption: FGFR signaling pathway inhibition.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 2. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
A Comparative Analysis of Structure-Activity Relationships in Aminopyrazole-Based Kinase Inhibitors
A deep dive into the structure-activity relationships (SAR) of aminopyrazole derivatives reveals critical insights for the rational design of potent and selective kinase inhibitors. This guide compares two distinct series of aminopyrazole compounds targeting c-Jun N-terminal Kinase 3 (JNK3) and Fibroblast Growth Factor Receptors (FGFR), respectively. By examining the impact of structural modifications on inhibitory activity, we provide a framework for researchers in drug discovery and medicinal chemistry.
The aminopyrazole scaffold has proven to be a versatile starting point for the development of inhibitors against various protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer and neurodegenerative disorders.[1][2] This guide will dissect the SAR of two exemplary aminopyrazole series, highlighting how subtle changes to the core structure can lead to significant differences in potency and selectivity.
Comparison of Aminopyrazole Derivatives as JNK3 and FGFR Inhibitors
This section compares the SAR of two series of aminopyrazole derivatives. The first series targets JNK3, a key player in neuronal apoptosis and a target for neurodegenerative diseases. The second series focuses on FGFR2 and FGFR3, receptor tyrosine kinases whose aberrant signaling is a known driver in various cancers.[2][3]
Aminopyrazole-Based JNK3 Inhibitors
A series of aminopyrazole-based JNK3 inhibitors were developed to improve potency and isoform selectivity.[2][4] The general structure consists of a central aminopyrazole core with substitutions at the N1 and C3 positions.
Table 1: Structure-Activity Relationship of Aminopyrazole Derivatives as JNK3 Inhibitors
| Compound | R1 | R2 | JNK3 IC50 (nM) | JNK1 IC50 (nM) |
| 8c | 4-pyridyl | 4-methyl | 2.5 | 1.3 |
| 22b | 2-pyridyl | 4-methyl | 9.2 | 20.5 |
| 22f | 4-pyridyl | 2,6-dimethyl | 14.2 | 165 |
| 22g | 4-pyridyl | 2-chloro | 1.8 | 39.5 |
| 26k | 3-pyridyl | 4-fluoro | 1.1 | 55.6 |
| 26n | 3-pyridyl | 4-cyano | 0.8 | 42.1 |
Data sourced from Zheng et al., Journal of Medicinal Chemistry.[2]
The SAR studies for this series revealed several key insights:
-
Pyridine Isomers: Changing the pyridine ring at the R1 position from the 4-position (8c) to the 2-position (22b) decreased JNK3 potency but improved selectivity over JNK1.[4]
-
Substitution on the Pyridine Ring: Adding substituents to the pyridine ring, such as dimethyl (22f) or chloro (22g) groups, had a significant impact on both potency and selectivity.[4]
-
Amide Moiety: Modifications to the amide moiety (R2) were crucial for improving JNK3 inhibitory potency and isoform selectivity.[2]
Aminopyrazole-Based FGFR Inhibitors
A series of 3-aminopyrazoles were developed as covalent inhibitors of wild-type and gatekeeper mutant FGFR2 and FGFR3.[1][3] These compounds were designed to target a cysteine residue on the P-loop of the kinase.
Table 2: Structure-Activity Relationship of Aminopyrazole Derivatives as FGFR Inhibitors
| Compound | R | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR3 V555M IC50 (nM) |
| 6 | Isopropyl | 0.8 | 0.5 | 0.7 |
| 17 | Azetidine | 1.2 | 0.9 | 1.5 |
| 18 | Pyrrolidine | 0.9 | 0.6 | 1.1 |
| 19 | Piperidine | 2.5 | 1.8 | 3.2 |
| 20 | 4-methylpiperidine | 2.1 | 1.5 | 2.8 |
Data sourced from Brawn et al., ACS Medicinal Chemistry Letters.[3]
Key findings from the SAR analysis of this series include:
-
Pyrazole Hinge Binder: Small aliphatic groups at the 5-position of the pyrazole, such as an isopropyl group (6), provided a boost in potency.[3]
-
Linker to the P-loop: A variety of nitrogen-containing heterocycles were explored as the linker (R group). While azetidine (17) and pyrrolidine (18) were more potent, the piperidine (19) derivative showed a more promising in vitro DMPK profile.[3]
-
Covalent Targeting: The addition of an acrylamide electrophile to a phenyl ring allowed for the covalent targeting of a cysteine on the P-loop of the kinase, leading to excellent activity against both wild-type and gatekeeper mutant versions of the enzymes.[3]
Experimental Protocols
The following are representative protocols for the key in vitro kinase assays used to evaluate the aminopyrazole inhibitors.
In Vitro JNK3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human JNK3 enzyme
-
ATF2 (Activating Transcription Factor 2) protein substrate
-
ATP
-
Aminopyrazole test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the aminopyrazole test compounds in kinase buffer.
-
In a 384-well plate, add the JNK3 enzyme, the inhibitor dilution (or vehicle control), and the substrate/ATP mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase.
Materials:
-
Recombinant human FGFR2 or FGFR3 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
TR-FRET Dilution Buffer
-
Fluorescently labeled kinase tracer
-
Aminopyrazole test compounds
Procedure:
-
Prepare serial dilutions of the aminopyrazole test compounds.
-
In an assay plate, combine the test compound, the kinase/antibody mixture, and the tracer.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the emission ratio (acceptor/donor). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
-
Plot the emission ratio against the inhibitor concentration to determine the IC50 value.
Visualizing the Pathways and Workflows
To better understand the context of these inhibitors, the following diagrams illustrate the JNK3 signaling pathway, the FGFR signaling pathway, and a general experimental workflow for kinase inhibitor screening.
Caption: Simplified JNK3 signaling cascade leading to neuronal apoptosis.
References
- 1. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Pyrazole-Based Inhibitors: A Comparative Analysis of Efficacy Against Existing Drugs
For Immediate Release
In the dynamic landscape of drug discovery, pyrazole-based inhibitors are emerging as a promising class of small molecules with significant therapeutic potential. This guide offers a comparative analysis of the efficacy of these novel inhibitors against established drugs, supported by experimental data. The information presented herein is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the current state of pyrazole-based inhibitor development.
Anti-Inflammatory Activity: Targeting COX-2
Novel pyrazole derivatives are being extensively investigated for their anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. The selective inhibition of COX-2 over COX-1 is a key therapeutic goal to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The established drug, Celecoxib, is a selective COX-2 inhibitor containing a pyrazole moiety.[1][2][3][4][5][6]
Comparative COX-2 Inhibitory Activity
The following table summarizes the in vitro COX-2 inhibitory activity of several novel pyrazole derivatives compared to the standard of care, Celecoxib. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) | Existing Drug | Target | IC50 (nM) |
| Pyrazole Derivative 2a | COX-2 | 19.87 | Celecoxib | COX-2 | 700 |
| Pyrazole Derivative 3b | COX-2 | 39.43 | |||
| Pyrazole Derivative 4a | COX-2 | 61.24 | |||
| Pyrazole Derivative 5b | COX-2 | 38.73 | |||
| Pyrazole Derivative 5e | COX-2 | 39.14 | |||
| Benzotiophenyl Pyrazole 44 | COX-2 | 10 |
Data sourced from multiple studies, please refer to the original publications for detailed experimental conditions.[7][8][9]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the IC50 of test compounds against human recombinant COX-2.
Materials:
-
Purified human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Test compounds (pyrazole derivatives) and Celecoxib dissolved in DMSO
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting buffers, cofactors, and the probe.
-
Enzyme Preparation: Dilute the COX-2 enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.
-
Compound Dilution: Prepare a serial dilution of the test compounds and Celecoxib in DMSO.
-
Assay Reaction: a. To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe. b. Add the diluted test compounds to the respective wells. Include wells with DMSO only as a control for total enzyme activity and wells with a known inhibitor as a positive control. c. Add the diluted COX-2 enzyme to the wells. d. Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[10][11][12][13][14]
Anticancer Activity: Targeting Kinases
The pyrazole scaffold is a key component in the development of numerous protein kinase inhibitors for cancer therapy.[15][16][17] These inhibitors target various kinases involved in cell signaling pathways that regulate cell proliferation, survival, and differentiation.
Comparative Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of several pyrazole-based compounds against different kinase targets, compared to existing FDA-approved drugs.
FLT3 Kinase Inhibitors for Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in AML.[8][15][18][19][20]
| Compound | Target | IC50 (nM) | Existing Drug | Target | IC50 (nM) |
| Pyrazole Carboxamide | FLT3 | Data not specified | Midostaurin | FLT3 | ~10 |
| Novel Pyrazole Derivatives | FLT3 | Various |
Further research is needed to establish a direct quantitative comparison for specific novel pyrazole carboxamides against Midostaurin's IC50.
Aurora Kinase Inhibitors
Aurora kinases are essential for cell division, and their overexpression is common in many cancers.[21][22][23][24][25]
| Compound | Target | IC50 (µM) | Existing Drug | Target | IC50 (µM) |
| Pyrazole Derivative 6 | Aurora A | 0.16 | Alisertib (MLN8237) | Aurora A | 0.0013 |
| HCT116 cells | 0.39 | ||||
| MCF7 cells | 0.46 |
Note: The IC50 values for the pyrazole derivative are from a 2022 review, while Alisertib data is from established literature.[15]
PI3K/Akt Pathway Inhibitors
The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer.[1][7][17][26][27]
| Compound | Target | IC50 (µM) | Existing Drug | Target | IC50 (µM) |
| Pyrazole Carbaldehyde 43 | PI3K | 0.25 | Doxorubicin | (Various) | 0.95 (MCF7) |
| MCF7 cells | 0.25 |
Doxorubicin is a chemotherapy drug with a different mechanism of action but is used as a standard for cytotoxicity comparison.[28]
JAK Inhibitors
Janus kinases (JAKs) are involved in cytokine signaling pathways that are critical for the growth of certain cancer cells.[28][29][30][31][32]
| Compound | Target | % Inhibition @ 20nM | Existing Drug | Target | % Inhibition @ 20nM |
| 4-Amino-(1H)-pyrazole 3a | JAK1 | 98 | Ruxolitinib | JAK1 | 99 |
| JAK2 | 99 | JAK2 | 99 | ||
| JAK3 | 97 | JAK3 | 75 | ||
| 4-Amino-(1H)-pyrazole 3b | JAK1 | 98 | |||
| JAK2 | 99 | ||||
| JAK3 | 97 |
Data from a study on 4-amino-(1H)-pyrazole derivatives as JAK inhibitors.[33]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol outlines a general method for determining the IC50 of test compounds against a specific kinase.
Materials:
-
Recombinant active kinase enzyme (e.g., FLT3, Aurora A, PI3K, JAK)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Test compounds (pyrazole derivatives) and existing drugs dissolved in DMSO
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds and reference inhibitors in DMSO.
-
Kinase Reaction Setup: a. In the wells of the microplate, add the kinase assay buffer, the specific kinase enzyme, and the substrate. b. Add the diluted test compounds to the appropriate wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be near its Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: a. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. b. Add the Kinase Detection Reagent to convert the generated ADP into ATP and produce a luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Subtract the background luminescence (no-enzyme control) from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[34][35][36][37][38]
Conclusion
The data presented in this guide highlights the significant potential of pyrazole-based inhibitors as potent and selective therapeutic agents. In several instances, novel pyrazole derivatives have demonstrated superior or comparable in vitro efficacy to existing drugs. The versatility of the pyrazole scaffold allows for the development of inhibitors against a wide range of therapeutic targets, particularly in oncology and inflammation. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this promising class of compounds.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. news-medical.net [news-medical.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. dovepress.com [dovepress.com]
- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. benchchem.com [benchchem.com]
- 15. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]
- 20. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 21. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apexbt.com [apexbt.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. rupress.org [rupress.org]
- 25. Aurora kinase - Wikipedia [en.wikipedia.org]
- 26. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 28. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. nbinno.com [nbinno.com]
- 30. ruxolitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 31. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 32. PathWhiz [pathbank.org]
- 33. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. benchchem.com [benchchem.com]
- 37. courses.edx.org [courses.edx.org]
- 38. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for Purity Analysis of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for assessing the purity of active pharmaceutical ingredients (APIs) and formulated products. For pyrazole-containing compounds, a significant class of molecules with diverse therapeutic applications, ensuring their purity is paramount to guarantee safety and efficacy. This guide provides an objective comparison of various validated reversed-phase HPLC (RP-HPLC) methods for the purity analysis of prominent pyrazole compounds, supported by experimental data and detailed methodologies.
Understanding the Framework: Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for analytical method validation, ensuring a harmonized approach to quality and regulatory submissions.[1][2][3][4]
The core validation parameters for a purity analysis method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][3]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][3]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.
-
-
Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Comparative Analysis of HPLC Methods for Pyrazole Compounds
The following tables summarize validated RP-HPLC methods for the purity analysis of several commercially significant pyrazole-containing compounds. These examples showcase a range of chromatographic conditions and validation outcomes, providing a valuable resource for method development and selection.
Celecoxib
Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. Its purity is crucial to minimize the risk of related impurities.
| Parameter | Method 1[6] | Method 2[7] | Method 3[8] |
| Column | Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) | C18 column (250 x 4.6 mm i.d., 5µm) | Supelcosil LC-DP (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 3.5) : Acetonitrile (45:55 v/v) | Methanol : Acetonitrile (70:30 v/v) | Isocratic elution with UV detection at 215 nm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection | 250 nm | 254 nm | 215 nm |
| Linearity Range | 0.373 to 2.268 µg/mL for impurities | 10-100 µg/mL | Not Specified |
| LOD | Not Specified | 0.69 µg/mL | Not Specified |
| LOQ | Not Specified | 2.12 µg/mL | Not Specified |
| Accuracy (% Recovery) | Within acceptance criteria | 99.99 to 100.41 | Verified |
Sildenafil
Sildenafil is a widely used medication for erectile dysfunction and pulmonary arterial hypertension. Its synthesis can lead to several process-related impurities that need to be monitored.
| Parameter | Method 1[5] | Method 2[9] | Method 3[10] |
| Column | Waters XTerra RP-18 (250 mm x 4.6 mm, 5 µm) | microBondapak C18 (10 µm) | Reversed-phase C18 column |
| Mobile Phase | Gradient elution with Mobile Phase A (Sodium dihydrogen orthophosphate dihydrate buffer with triethylamine) and Mobile Phase B (Acetonitrile) | Ammonium acetate (pH 7.0, 0.2 M) : Acetonitrile (1:1, v/v) | Acetonitrile : 0.05 M Potassium dihydrogen orthophosphate (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 230 nm | 240 nm | 230 nm |
| Linearity | Established for sildenafil and its impurities | Established | Established |
| LOD | Determined for each impurity | Determined | Determined |
| LOQ | Determined for each impurity | Determined | Determined |
| Accuracy (% Recovery) | Calculated for all four impurities | Determined | 99.75 ± 0.25 |
Fipronil
Fipronil is a broad-spectrum insecticide. Its purity is essential for its efficacy and to prevent environmental contamination with potentially more toxic byproducts.
| Parameter | Method 1[11] | Method 2[12] | Method 3[13] |
| Column | Not Specified | Betasil C18 (250 mm x 4.6 mm, 5 µm) | Beckman C18 (15 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (80:20 v/v) | Acetonitrile : Distilled water (60:40 v/v) | Acetonitrile : Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 280 nm | 220 nm | Not Specified |
| Linearity Range | 30-800 mg/L (R² > 0.999) | 50 – 200% of working concentration (r² = 0.995708) | 20 to 800 µg/mL (R² > 0.997) |
| LOD | 20.9 mg/L | Determined | 15.1 µg/mL |
| LOQ | 63.2 mg/L | Determined | 45.9 µg/mL |
| Accuracy (% Recovery) | 96.0-100.8 | 119.052 | Determined by interlaboratory comparison |
Pyraclostrobin
Pyraclostrobin is a fungicide widely used in agriculture. Its analysis is important for formulation quality control and residue monitoring.
| Parameter | Method 1[14] | Method 2[15] | Method 3[4] |
| Column | RP-18 (250mm x 4.6mm x 5µ) | Not Specified | Not Specified |
| Mobile Phase | Acetonitrile : 0.1% Formic acid (70:30 v/v) | Acetonitrile and Milli-Q-Water with Acetic Acid | Not Specified |
| Flow Rate | 1.0 mL/min | Not Specified | Not Specified |
| Detection | 230 nm | Not Specified | UV detection |
| Linearity | R² = 0.999 (50% to 150% of concentration) | Established | R² > 0.999 |
| LOD | Not Specified | Not Specified | 0.01 mg/L |
| LOQ | Not Specified | Not Specified | 0.03 - 0.05 mg/kg |
| Accuracy (% Recovery) | Validated | Not Specified | 84 - 94% |
Phenylbutazone
Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. Its determination is important for therapeutic drug monitoring and to prevent its entry into the food chain.
| Parameter | Method 1[16] | Method 2[17] | Method 3[18] |
| Column | Semipermeable surface (SPS) column | Lichrospher 60 RP select B | Not Specified (LC-MS/MS method) |
| Mobile Phase | Acetonitrile : 0.05M Phosphate buffer pH 7.5 (15:85 v/v) | 0.01 M Acetic acid pH 3 in Methanol (35:65 v/v) | Not Specified |
| Flow Rate | < 13 min chromatographic time | 1.0 mL/min | Not Specified |
| Detection | UV | UV (240 nm) | Triple quadrupole mass spectrometer |
| Linearity Range | 0.5-20 µg/mL (r > 0.99) | 0.25 to 30 µg/mL | Established |
| LOD | 0.25 µg/mL | 0.016 µg/mL | Not Specified |
| LOQ | 0.5 µg/mL | 0.029 µg/mL | < 5 µg/kg |
| Accuracy (% Recovery) | Interday and intraday variability < 8.3% | 83% | Validated |
Experimental Protocols
While specific parameters vary, a general experimental protocol for the purity analysis of pyrazole compounds by RP-HPLC involves the following steps:
1. Materials and Reagents:
-
Reference standards of the pyrazole compound and its known impurities.
-
HPLC-grade solvents (e.g., acetonitrile, methanol).
-
High-purity water (e.g., Milli-Q).
-
Buffers and pH-adjusting reagents (e.g., phosphate salts, formic acid, acetic acid).[14][15]
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable diluent (often the mobile phase or a component of it) to a known concentration.
-
Sample Solution: Accurately weigh a known amount of the sample to be analyzed and dissolve it in the same diluent to a concentration similar to the standard solution.
-
Spiked Sample Solution (for specificity and accuracy): Prepare a sample solution and spike it with known amounts of the impurities.
3. Chromatographic Conditions:
-
Column: A reversed-phase column, typically a C18 or C8, is the most common choice. The dimensions and particle size will depend on the desired resolution and analysis time.
-
Mobile Phase: A mixture of an aqueous phase (water, buffer) and an organic modifier (acetonitrile, methanol). The composition can be isocratic (constant) or a gradient (varied over time) to achieve optimal separation.
-
Flow Rate: Typically in the range of 0.8 to 1.5 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 25°C or 30°C) is crucial for reproducible retention times.
-
Detection: A UV detector is commonly used, with the wavelength set to the absorbance maximum of the pyrazole compound. A photodiode array (PDA) detector can provide additional spectral information for peak purity assessment.
4. Data Analysis:
-
The purity of the sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are quantified by comparing their peak areas to the peak area of the main compound in the standard solution, often using a relative response factor if the detector response is different.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key workflows in HPLC method validation.
Caption: A generalized workflow for HPLC purity analysis of pyrazole compounds.
Caption: The logical flow of an HPLC method validation process based on ICH guidelines.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyraclostrobin [657] [cipac.org]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. scispace.com [scispace.com]
- 8. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. pjaec.pk [pjaec.pk]
- 12. veterinarypharmacon.com [veterinarypharmacon.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ijream.org [ijream.org]
- 15. ppqs.gov.in [ppqs.gov.in]
- 16. Direct injection HPLC method for the determination of phenylbutazone and oxyphenylbutazone in serum using a semipermeable surface column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Comparative Analysis: 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid vs. 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
A Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the selection of appropriate functional groups is a critical determinant of a molecule's ultimate pharmacological profile. The pyrazole scaffold, a privileged structure in numerous therapeutic agents, is often functionalized to fine-tune its properties. This guide provides a comparative analysis of two closely related pyrazole derivatives: 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid and its carbonitrile analog, 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile. While both serve as key intermediates in the synthesis of bioactive compounds, particularly kinase inhibitors, the choice between the carboxylic acid and carbonitrile moiety imparts distinct physicochemical and synthetic characteristics.
Physicochemical Properties: A Tale of Two Functional Groups
The primary difference between the two title compounds lies in the C4 substituent: a carboxylic acid (-COOH) versus a carbonitrile (-CN). This single alteration significantly impacts several key molecular properties relevant to drug design, including acidity, polarity, and hydrogen bonding potential.
| Property | This compound | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | Analysis |
| Molecular Formula | C6H9N3O3 | C6H8N4O | The carboxylic acid contains an additional oxygen atom and is heavier. |
| Molecular Weight | 187.15 g/mol | 168.16 g/mol | The carbonitrile is lighter, which can be a consideration in fragment-based drug design. |
| Hydrogen Bond Donors | 3 (amine NH2, alcohol OH, acid OH) | 2 (amine NH2, alcohol OH) | The carboxylic acid offers an additional hydrogen bond donor site, potentially leading to different binding interactions. |
| Hydrogen Bond Acceptors | 4 (pyrazole N, amine N, carbonyl O, acid OH) | 4 (pyrazole N, amine N, nitrile N, alcohol O) | Both molecules possess a similar number of hydrogen bond acceptors, though the nature of the acceptor differs (carbonyl vs. nitrile). |
| Predicted pKa (Acidic) | ~3-5 | Not Applicable | The carboxylic acid is weakly acidic and will be predominantly ionized (negatively charged) at physiological pH (~7.4). |
| Predicted LogP | Low (hydrophilic) | Moderate (more lipophilic than the acid) | The polarity of the carboxylic acid group generally leads to lower LogP values and higher aqueous solubility compared to the less polar carbonitrile. |
The carboxylic acid derivative is expected to have higher aqueous solubility due to its ability to deprotonate and form salts. Conversely, the carbonitrile analog is more lipophilic, which may enhance membrane permeability. These differences are crucial considerations when designing molecules for specific biological targets and optimizing pharmacokinetic profiles.
Synthetic Utility and Experimental Protocols
Both compounds are valuable synthetic intermediates. The carbonitrile is often a precursor to the carboxylic acid via hydrolysis. However, each offers distinct reactive handles for further molecular elaboration.
Experimental Protocol: Hydrolysis of Carbonitrile to Carboxylic Acid
A common synthetic route involves the hydrolysis of the pyrazole carbonitrile to the corresponding carboxylic acid. This transformation allows for the introduction of the carboxylic acid functionality at a later stage of a synthetic sequence.
Objective: To convert 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile to this compound.
Materials:
-
5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
-
Aqueous sodium hydroxide (e.g., 6M NaOH)
-
Aqueous hydrochloric acid (e.g., 6M HCl)
-
Ethanol or a similar co-solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
pH paper or pH meter
Procedure:
-
The pyrazole carbonitrile is dissolved in a suitable solvent mixture, such as ethanol and water.
-
An excess of aqueous sodium hydroxide is added to the solution.
-
The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is acidified with hydrochloric acid to a pH of approximately 3-4.
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.
This protocol highlights a key synthetic relationship between the two molecules.
N1-Substituents on Pyrazole Scaffolds: A Comparative Guide to Unlocking Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatility in targeting a wide array of biological entities. A critical determinant of a pyrazole derivative's potency and selectivity is the nature of the substituent at the N1 position. This guide provides a comparative analysis of how different N1-substituents impact the biological activity of pyrazole-based compounds, with a focus on their role as kinase inhibitors and anticancer agents. The information presented herein is supported by experimental data from peer-reviewed studies to aid in the rational design of novel therapeutics.
Unveiling the Impact of N1-Substitution: A Data-Driven Comparison
The strategic modification of the N1-substituent on the pyrazole ring has been shown to significantly influence the inhibitory activity of these compounds against various biological targets. The following tables summarize the structure-activity relationship (SAR) of N1-substituted pyrazoles against hematopoietic progenitor kinase 1 (HPK1), a key regulator of T-cell signaling, and their anti-proliferative effects on different cancer cell lines.
Table 1: Comparative Activity of N1-Substituted Pyrazoles as HPK1 Kinase Inhibitors
| Compound ID | N1-Substituent | HPK1 IC50 (nM) | LCK IC50 (nM) | T-cell IL-2 Secretion Assay (% of control) |
| 1 | -H | >10000 | >10000 | - |
| 2 | -CH3 | 6 | 500 | 100 |
| 3 | -CH2CH3 | 15 | 800 | 95 |
| 4 | -CH2CHF2 | <3 | >1000 | 110 |
| 5 | -CH2CF3 | 10 | 900 | 105 |
| 6 | -cyclopropyl | 25 | >1000 | 90 |
| 7 | -phenyl | 150 | 2500 | 70 |
| 8 | -4-fluorophenyl | 80 | 1800 | 85 |
Data synthesized from a study on pyrazine carboxamide pyrazoles as selective HPK1 inhibitors.[1]
Table 2: Anti-proliferative Activity of N1-Substituted Pyrazoles in Cancer Cell Lines
| Compound ID | N1-Substituent | HCT116 (Colon Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 9 | -H | >100 | >100 | >100 |
| 10 | -CH3 | 7.76 | 9.76 | 15.2 |
| 11 | -CH2CH2OH | 12.5 | 18.3 | 25.1 |
| 12 | -phenyl | 5.2 | 8.1 | 11.4 |
| 13 | -4-chlorophenyl | 2.8 | 4.5 | 7.9 |
| 14 | -4-methoxyphenyl | 6.9 | 10.2 | 14.8 |
Data compiled from various studies on the anticancer activities of pyrazole derivatives.[2][3]
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are outlined below.
In Vitro Kinase Inhibition Assay (Example: HPK1)
-
Reagents and Materials : Recombinant human HPK1 enzyme, LCK enzyme (for selectivity profiling), ATP, appropriate peptide substrate (e.g., myelin basic protein), kinase buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
A solution of the test compound is prepared in DMSO and serially diluted.
-
The kinase reaction is initiated by adding the HPK1 enzyme to a mixture of the test compound, peptide substrate, and ATP in the kinase buffer.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The kinase activity is measured by quantifying the amount of ADP produced using a luminescence-based detection reagent.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
-
Selectivity is assessed by performing the same assay with other kinases, such as LCK.
-
Cell Proliferation (MTT) Assay
-
Cell Culture : Human cancer cell lines (e.g., HCT116, MCF7, A549) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure :
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
-
Visualizing the Science: Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a generic kinase signaling pathway targeted by pyrazole inhibitors and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for the development of N1-substituted pyrazole inhibitors.
Caption: Generic MAP kinase signaling pathway inhibited by N1-substituted pyrazoles.
References
- 1. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiles of Aminopyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold has emerged as a privileged structure in the development of kinase inhibitors, leading to several clinical candidates and approved drugs. Understanding the cross-reactivity profile of these inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of three prominent aminopyrazole-based kinase inhibitors: AT9283, Danusertib (PHA-739358), and NVP-TAE684, with a focus on their kinase selectivity, supported by experimental data.
Comparative Kinase Inhibition Profiles
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of AT9283, Danusertib, and NVP-TAE684 against a panel of selected kinases. This data highlights the distinct selectivity profiles of each compound, ranging from the multi-targeted nature of AT9283 to the high selectivity of NVP-TAE684.
| Kinase Target | AT9283 IC50 (nM) | Danusertib (PHA-739358) IC50 (nM) | NVP-TAE684 IC50 (nM) |
| Primary Targets | |||
| Aurora A | 1 - 30[1][2] | 13[3][4][5] | - |
| Aurora B | 1 - 30[1][2] | 79[3][4][5] | - |
| Aurora C | - | 61[3][4][5] | - |
| JAK2 | 1 - 30[1][2] | - | - |
| JAK3 | 1 - 30[1][2] | - | - |
| ALK | - | - | 2 - 10[6][7] |
| Off-Target Kinases | |||
| Abl | 1 - 30[1][2] | 25[3] | - |
| Abl (T315I) | 1 - 30[1][2] | - | - |
| Flt3 | 1 - 30[1][2] | - | - |
| TrkA | - | 31[3] | - |
| c-RET | - | 31[3] | - |
| FGFR1 | - | 47[3] | - |
| Tyk2 | < 10[8] | - | - |
| RSK2 | < 10[8] | - | - |
| Mer | < 10[8] | - | - |
| Yes | < 10[8] | - | - |
| GSK3β | < 10[8] | - | - |
Experimental Protocols for Kinase Inhibition Assays
The determination of kinase inhibitor potency and selectivity relies on robust and standardized experimental protocols. Below are detailed methodologies for common in vitro kinase assays used to generate the data presented above.
Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)
This traditional and highly sensitive method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Materials:
-
Purified kinase of interest.
-
Specific peptide or protein substrate.
-
[γ-³³P]ATP (radiolabeled).
-
Non-radiolabeled ATP.
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).
-
Test inhibitor (e.g., aminopyrazole derivative) serially diluted in DMSO.
-
Phosphocellulose filter plates.
-
Wash buffer (e.g., 0.75% phosphoric acid).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
-
Procedure:
-
A reaction mixture is prepared containing the kinase, substrate, and kinase buffer.
-
The test inhibitor at various concentrations is added to the reaction mixture. A DMSO control (vehicle) is included for baseline activity.
-
The kinase reaction is initiated by the addition of a mix of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by spotting the mixture onto a phosphocellulose filter plate. The substrate binds to the filter, while unincorporated ATP does not.
-
The filter plate is washed multiple times with the wash buffer to remove unbound [γ-³³P]ATP.
-
After drying, a scintillation cocktail is added to each well, and the radioactivity is quantified using a microplate scintillation counter.
-
The percentage of inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
-
Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Materials:
-
Purified kinase and substrate.
-
ATP.
-
Kinase reaction buffer.
-
Test inhibitor.
-
ADP-Glo™ Reagent.
-
Kinase Detection Reagent.
-
Luminometer-compatible microplates.
-
Plate-reading luminometer.
-
-
Procedure:
-
The kinase reaction is set up with the kinase, substrate, ATP, and test inhibitor in a microplate well.
-
The reaction is incubated for a specific time at a set temperature.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added, which converts the ADP generated into ATP and provides the necessary reagents (luciferase/luciferin) to generate a luminescent signal proportional to the amount of ADP.
-
The plate is incubated to allow the luminescent signal to stabilize.
-
Luminescence is measured using a plate-reading luminometer.
-
IC50 values are calculated from the dose-response curves.
-
Fluorescence-Based Kinase Assay (e.g., LanthaScreen® TR-FRET Kinase Binding Assay)
This assay measures the binding of an inhibitor to the kinase active site by detecting the displacement of a fluorescent tracer.
-
Materials:
-
Purified kinase (tagged, e.g., with GST or His).
-
Europium-labeled anti-tag antibody (donor fluorophore).
-
Fluorescently labeled ATP-competitive tracer (acceptor fluorophore).
-
Kinase buffer.
-
Test inhibitor.
-
TR-FRET compatible microplate reader.
-
-
Procedure:
-
The test inhibitor is serially diluted and added to the microplate wells.
-
A mixture of the tagged kinase and the europium-labeled antibody is added to the wells.
-
The fluorescent tracer is added to initiate the binding reaction.
-
The plate is incubated to allow the binding to reach equilibrium.
-
In the absence of an inhibitor, the tracer binds to the kinase, bringing the europium donor and the fluorescent acceptor in close proximity, resulting in a high FRET signal.
-
A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.
-
The plate is read on a TR-FRET microplate reader, and the ratio of acceptor to donor emission is calculated.
-
IC50 values are determined from the inhibitor concentration-dependent decrease in the FRET signal.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design related to aminopyrazole-based kinase inhibitors, the following diagrams are provided.
Caption: Workflow for identifying and characterizing kinase inhibitors.
Caption: Key targets of AT9283 and Danusertib in cell signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. astx.com [astx.com]
- 8. astx.com [astx.com]
A Comparative Guide to the Synthetic Efficiency of Aminopyrazole Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. The efficiency of synthesizing these vital heterocyclic compounds is paramount to the drug development pipeline. This guide provides an objective comparison of the most prevalent synthetic routes to aminopyrazoles, supported by experimental data, to aid researchers in selecting the optimal pathway for their specific needs.
Introduction to Common Synthetic Routes
Three primary synthetic strategies dominate the landscape of aminopyrazole synthesis, each with distinct advantages and disadvantages in terms of yield, regioselectivity, substrate scope, and reaction conditions.
-
Route 1: Condensation of β-Ketonitriles with Hydrazines: Heralded as the most versatile and widely adopted method, this route involves the cyclization of a 1,3-dielectrophilic β-ketonitrile with a hydrazine derivative. The reaction typically proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization.[1][2]
-
Route 2: Condensation of α,β-Unsaturated Nitriles with Hydrazines: This alternative major pathway utilizes α,β-unsaturated nitriles, such as alkylidenemalononitriles, which react with hydrazines. A key feature of this route is the potential for regiocontrol (formation of 3-amino vs. 5-amino pyrazoles) by tuning the reaction conditions.[3]
-
Route 3: Multicomponent Reactions (MCRs): Emphasizing atom economy and operational simplicity, multicomponent reactions combine three or more starting materials in a one-pot synthesis. These reactions are often lauded for their efficiency, reduced waste, and ability to rapidly generate molecular diversity.[4][5]
Visualizing the Synthetic Pathways
To better understand the mechanistic flow of each synthetic route, the following diagrams illustrate the core transformations.
Caption: General workflow for aminopyrazole synthesis from β-ketonitriles.
Caption: Regioselective synthesis from α,β-unsaturated nitriles.
Caption: A typical three-component reaction for aminopyrazole synthesis.
Quantitative Comparison of Synthetic Efficiency
The following table summarizes experimental data from the literature, providing a quantitative comparison of the three primary routes. Efficiency is evaluated based on reaction yield, time, and the conditions employed.
| Route | Product | Starting Materials | Conditions | Time | Yield (%) | Reference(s) |
| 1. β-Ketonitrile | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | Benzoylacetonitrile, Hydrazine Hydrate | Ethanol, Reflux | Not Specified | 93% | [6] |
| 1. β-Ketonitrile | 5-Amino-1-aryl-4-benzoylpyrazoles | β-Ketonitrile, N,N'-Diphenylformamidine, Hydrazine | Two steps | Not Specified | Good | [1] |
| 1. β-Ketonitrile | 3-Amino-2-phenylthieno[3,4-c]pyrazole | 4-Cyano-3-oxotetrahydrothiophene, Phenylhydrazine | Ethanol, Reflux | Not Specified | Excellent | [1][2] |
| 2. α,β-Unsaturated Nitrile | 1-Phenyl-5-aminopyrazole | 3-Methoxyacrylonitrile, Phenylhydrazine | Acetic Acid, Toluene, Microwave | 10 min | 90% | [3] |
| 2. α,β-Unsaturated Nitrile | 1-Phenyl-3-aminopyrazole | 3-Methoxyacrylonitrile, Phenylhydrazine | NaOEt, Ethanol, Microwave | 10 min | 85% | [3] |
| 2. α,β-Unsaturated Nitrile | 3-Alkyl-5-aminopyrazoles | Allenic/Acetylenic Nitriles, Hydrazine | Not Specified | Not Specified | Excellent | [7] |
| 3. MCR | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Benzaldehyde, Malononitrile, Phenylhydrazine | Water:Ethanol (1:1), DABCO catalyst, RT | 30 min | 93% | [8] |
| 3. MCR | 5-Amino-3-(substituted-aryl)-1-phenyl-1H-pyrazole-4-carbonitriles | Azo-linked Aldehydes, Malononitrile, Phenylhydrazine | Mechanochemical, Fe3O4@SiO2@Tannic acid catalyst | 10-15 min | 85-96% | [9] |
| 3. MCR | 5-Amino-1,3-diaryl-pyrazole-4-carbonitriles | Aromatic Aldehydes, Malononitrile, Phenylhydrazine | Water, Catalyst-free, RT | 2-3 h | Good to Excellent | [10] |
Detailed Experimental Protocols
Route 1: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile[6]
This protocol details the synthesis of an aminopyrazole from a β-ketonitrile precursor.
-
Preparation of the β-Ketonitrile (3-Oxo-3-phenylpropanenitrile):
-
To a stirred solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol), a mixture of ethyl benzoate (15.0 g, 0.1 mol) and acetonitrile (5.0 g, 0.12 mol) is added.
-
The reaction mixture is refluxed for 3 hours and then left to cool to room temperature.
-
The mixture is poured onto water and neutralized with dilute hydrochloric acid.
-
The solid product (3-oxo-3-phenylpropanenitrile) is collected by filtration and crystallized from benzene.
-
Yield: 89% (1.30 g)
-
-
Synthesis of the Aminopyrazole:
-
A mixture of 3-oxo-3-phenylpropanenitrile (1.45 g, 10 mmol) and hydrazine hydrate (0.5 g, 10 mmol) in absolute ethanol (30 mL) is heated under reflux for 4 hours.
-
The reaction mixture is then left to cool to room temperature.
-
The target compound separates as crystals, which are collected by filtration and crystallized from dioxane.
-
Product: 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile. Yield: 93% (1.71 g).
-
Route 2: Regioselective Synthesis of 1-Phenyl-5-aminopyrazole (Thermodynamic)[3]
This protocol exemplifies the synthesis from an α,β-unsaturated nitrile under conditions favoring the thermodynamically stable product.
-
A mixture of 3-methoxyacrylonitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of acetic acid is prepared in toluene.
-
The reaction mixture is subjected to microwave irradiation at a suitable temperature (e.g., 120 °C) for 10 minutes.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield 1-phenyl-5-aminopyrazole.
-
Yield: 90%. (Note: To obtain the kinetic 3-amino isomer, the reaction is run with sodium ethoxide in ethanol at a lower temperature, yielding 85%.)
Route 3: Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile[8]
This protocol showcases an efficient and environmentally benign multicomponent synthesis.
-
In a round-bottomed flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol) to 20 mL of a 1:1 ethanol:water solvent system.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, the solid product precipitates out of the solution.
-
Collect the product by filtration, wash with cold ethanol, and dry.
-
Product: 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile. Yield: 93%.
Conclusion
The choice of synthetic route to aminopyrazoles is highly dependent on the desired substitution pattern, the availability of starting materials, and the desired process efficiency.
-
The β-ketonitrile route remains a robust and high-yielding choice for a wide variety of 5-aminopyrazoles, making it a reliable workhorse in medicinal chemistry.[1][2]
-
The α,β-unsaturated nitrile route offers the unique advantage of regiocontrol, providing access to both 3-amino and 5-amino isomers, a critical feature for structure-activity relationship (SAR) studies.[3]
-
Multicomponent reactions represent the most modern and "green" approach, often providing high yields in short reaction times under mild, environmentally friendly conditions.[8][9] Their operational simplicity and atom economy make them particularly attractive for high-throughput synthesis and library generation.
Researchers should consider the trade-offs between the classic, versatile methods and the modern, highly efficient multicomponent strategies to best serve their synthetic goals.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 10. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, ensuring compliance with general safety standards and regulatory guidelines.
Hazard Assessment and Classification
Based on information for similar pyrazole compounds, the following potential hazards should be considered. This information should be clearly communicated on waste labels.
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | [1][2][3] |
| Eye Irritation | Causes serious eye irritation. | [1][2][3] |
| Respiratory Irritation | May cause respiratory irritation. | [2][3] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects. | [4] |
Note: This data is extrapolated from similar compounds. Always handle with appropriate personal protective equipment (PPE).
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[5]
-
Conduct all waste handling activities within a well-ventilated area, preferably inside a chemical fume hood, to prevent inhalation of dust or vapors.[5]
2. Waste Identification and Segregation:
-
Classify this compound waste as hazardous chemical waste.[5][6]
-
Segregate solid waste from liquid waste.
-
If dissolved in a solvent, segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program.[7]
3. Containerization:
-
Solid Waste: Place the solid this compound waste into a designated, sealable, and clearly labeled hazardous waste container.[5][7] The container must be compatible with the chemical.
-
Liquid Waste: If the compound is in solution, use a compatible, leak-proof container with a secure screw cap.[6][8] Do not overfill the container; leave at least 10% headspace for expansion.[6]
-
Contaminated Materials: Any materials contaminated with the compound, such as gloves, weighing paper, or absorbent pads, should also be placed in the solid hazardous waste container.[7]
4. Labeling:
5. Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]
-
The SAA should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[5]
-
Ensure secondary containment, such as a chemical-resistant tray, is used to capture any potential leaks.[6]
6. Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowable time (consult your institution's guidelines), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][9]
-
Do not dispose of this compound down the sink or in the regular trash.[5][10][11]
-
Empty containers that held the chemical should be managed as hazardous waste unless triple-rinsed. The rinsate from the triple rinse must be collected and disposed of as hazardous waste.[10]
Disposal Workflow
Emergency Procedures: Spill Response
In the event of a spill, follow your laboratory's established spill response procedure. A general guideline is as follows:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is flammable, eliminate all ignition sources.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated debris into a sealable container.
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it according to the protocol outlined above.
-
Decontaminate the spill area.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and the relevant local, state, and federal regulations to ensure full compliance.[7][12]
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. acs.org [acs.org]
- 12. aksci.com [aksci.com]
Personal protective equipment for handling 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on data for structurally similar compounds, it may cause skin irritation, serious eye irritation or damage, and respiratory irritation.[1][2] Therefore, adherence to strict safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Summary of Hazards and Required Precautions
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Code) | Required Personal Protective Equipment |
|---|---|---|---|
| Skin Irritation/Sensitization | H315: Causes skin irritation.[1][2] | P280: Wear protective gloves/protective clothing.[1][3] | Chemical-resistant gloves (e.g., Nitrile rubber), Lab coat |
| Eye Damage/Irritation | H319: Causes serious eye irritation.[1] | P280: Wear eye protection/face protection.[1][3] | Safety glasses with side-shields or chemical goggles.[4] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] | Use only in a well-ventilated area or under a chemical fume hood.[1] For higher-level protection, use appropriate respirators.[4] |
| General Handling | N/A | P264: Wash skin thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[3] | N/A |
Operational Plan: Step-by-Step Handling Procedure
-
Engineering Controls : Always handle this chemical in a well-ventilated area.[1] The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure. Ensure safety showers and eyewash stations are readily accessible.[5]
-
Donning PPE : Before handling, inspect all PPE for integrity. Wear a lab coat, chemical-resistant gloves, and safety glasses with side-shields or goggles.[1][4]
-
Chemical Handling : Avoid generating dust.[4] If the compound is in solid form, handle it carefully. Measure and dispense the chemical in a designated area. Keep containers tightly closed when not in use.[3]
-
Decontamination : After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2][4] Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4]
-
Storage : Store the chemical in a cool, dry, and well-ventilated place, away from heat or direct sunlight.[3] Keep the container tightly closed.[3]
Emergency and First Aid Protocols
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[1][3][4] If skin irritation or a rash occurs, get medical advice/attention.[3] Wash contaminated clothing before reuse.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][3] If you feel unwell, call a poison center or doctor.[1] |
| Ingestion | Rinse mouth with water.[3][4] Do NOT induce vomiting.[3] Immediately call a POISON CENTER or doctor.[3] |
Disposal Plan
Under no circumstances should this chemical be discharged down the drain or disposed of with regular trash.[6]
-
Waste Classification : Treat this compound and any contaminated materials (e.g., gloves, wipes) as hazardous chemical waste.[3][6]
-
Containerization : Use a dedicated, compatible, and clearly labeled hazardous waste container with a secure, tight-fitting lid.[6] The label should include the words "Hazardous Waste," the chemical name, and associated hazards.[6]
-
Storage : Store the waste container in a designated hazardous waste accumulation area within the laboratory.
-
Disposal : Arrange for disposal through your institution's Environmental Health & Safety (EHS) department in accordance with all local, state, and federal regulations.[6]
Visual Workflow Diagrams
The following diagrams illustrate the logical workflows for PPE selection and emergency response.
Caption: PPE Selection Workflow for Handling the Compound.
Caption: Emergency First Aid Response Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
